Product packaging for Omonasteine(Cat. No.:CAS No. 60175-95-3)

Omonasteine

Numéro de catalogue: B1293916
Numéro CAS: 60175-95-3
Poids moléculaire: 147.20 g/mol
Clé InChI: JZKHUBWXBZINMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Omonasteine is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2S B1293916 Omonasteine CAS No. 60175-95-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,3-thiazinane-4-carboxylic acid
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InChI

InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
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InChI Key

JZKHUBWXBZINMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID50866794
Record name Tetrahydro-2H-1,3-thiazine-4-carboxylic acid
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Molecular Weight

147.20 g/mol
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CAS No.

60175-95-3
Record name Tetrahydro-2H-1,3-thiazine-4-carboxylic acid
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Record name Omonasteine [INN]
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Record name Tetrahydro-2H-1,3-thiazine-4-carboxylic acid
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Record name Omonasteine
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Record name OMONASTEINE
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Foundational & Exploratory

An In-depth Technical Guide to Homocysteine Metabolism: Pathways and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core pathways of homocysteine metabolism, their intricate regulatory mechanisms, and the experimental methodologies used to investigate them. Homocysteine, a sulfur-containing amino acid, sits at a critical metabolic junction, and its dysregulation is implicated in a range of pathologies, making it a key area of interest for research and drug development.

Core Metabolic Pathways of Homocysteine

Homocysteine is primarily metabolized through two competing pathways: remethylation and transsulfuration . The balance between these pathways is crucial for maintaining cellular homeostasis.

Remethylation Pathways

The remethylation pathways conserve methionine by transferring a methyl group to homocysteine. This process is carried out by two distinct enzymes in different cellular and tissue contexts.

  • Methionine Synthase (MS): This ubiquitous, vitamin B12-dependent enzyme catalyzes the remethylation of homocysteine to methionine using 5-methyltetrahydrofolate (5-MTHF) as the methyl donor.[1][2][3] This reaction is not only crucial for methionine regeneration but also for the recycling of tetrahydrofolate, a key cofactor in nucleotide synthesis.[2] The overall reaction is:

    • Homocysteine + 5-Methyltetrahydrofolate --(Methionine Synthase, Vitamin B12)--> Methionine + Tetrahydrofolate

  • Betaine-Homocysteine S-Methyltransferase (BHMT): Primarily active in the liver and kidneys, BHMT provides an alternative remethylation pathway, particularly when methionine levels are high.[4] It utilizes betaine (trimethylglycine) as the methyl donor.[4][5][6] The reaction is as follows:

    • Homocysteine + Betaine --(BHMT)--> Methionine + Dimethylglycine

Transsulfuration Pathway

The transsulfuration pathway is an irreversible catabolic route for homocysteine, leading to the synthesis of cysteine and its downstream products, such as glutathione, a major cellular antioxidant.[7] This pathway is predominantly active in the liver, kidneys, small intestine, and pancreas. It involves two key vitamin B6-dependent enzymes:

  • Cystathionine β-Synthase (CBS): This enzyme catalyzes the condensation of homocysteine with serine to form cystathionine.[7]

    • Homocysteine + Serine --(Cystathionine β-Synthase, Vitamin B6)--> Cystathionine + H₂O

  • Cystathionine γ-Lyase (CTH): CTH then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

    • Cystathionine --(Cystathionine γ-Lyase, Vitamin B6)--> Cysteine + α-Ketobutyrate + NH₃

Regulation of Homocysteine Metabolism

The flux of homocysteine through the remethylation and transsulfuration pathways is tightly regulated by the interplay of allosteric effectors, substrate availability, and the expression levels of key enzymes.

  • S-Adenosylmethionine (SAM): SAM, the universal methyl donor synthesized from methionine, is a critical allosteric regulator.

    • Activator of Transsulfuration: High levels of SAM allosterically activate CBS, directing homocysteine towards the transsulfuration pathway for catabolism.

    • Inhibitor of Remethylation: SAM inhibits methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-MTHF for the MS-dependent remethylation pathway. This prevents the remethylation of homocysteine when methionine levels (and thus SAM) are high.

  • Genetic Factors: Polymorphisms in the genes encoding key enzymes can significantly impact homocysteine metabolism. The most studied is the C677T polymorphism in the MTHFR gene, which leads to a thermolabile variant of the enzyme with reduced activity, often resulting in elevated homocysteine levels, especially in individuals with low folate status.[8][9]

Quantitative Data on Enzyme Kinetics

The following table summarizes key kinetic parameters for the primary enzymes involved in homocysteine metabolism. These values are essential for computational modeling and for understanding the dynamics of the metabolic network.

EnzymeSubstrate(s)KmkcatCatalytic Efficiency (kcat/Km)Notes
Methionine Synthase (MS) Homocysteine---Follows an ordered sequential mechanism where 5-MTHF binds before homocysteine.[1][10]
5-Methyltetrahydrofolate---
Betaine-Homocysteine S-Methyltransferase (BHMT) Homocysteine7.9 µM[6]--Exhibits an ordered bi-bi reaction mechanism with homocysteine as the first substrate to bind.[5][11]
Betaine1.1 µM (in presence of Hcy)[6]--
Betaine-Homocysteine S-Methyltransferase 2 (BHMT-2) S-methylmethionine (SMM)0.94 mM[12]Similar to BHMT[12]5-fold lower than BHMT with betaine[12]Cannot use betaine as a methyl donor.[12]
Cystathionine β-Synthase (CBS) Homocysteine---Activity is allosterically activated by S-adenosylmethionine (SAM).
Serine---

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of homocysteine metabolism.

Measurement of Total Homocysteine in Plasma by HPLC

This method involves the reduction of disulfide bonds, deproteinization, derivatization with a fluorescent marker, and subsequent separation and quantification by high-performance liquid chromatography (HPLC).

Materials:

  • Blood collection tubes with EDTA

  • Centrifuge

  • Tri-n-butylphosphine (TBP)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Borate buffer (pH 9.5) with EDTA

  • Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F)

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

  • Homocysteine standards

Procedure:

  • Sample Collection and Preparation: Collect venous blood in EDTA tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.[13] Plasma can be stored at -20°C.

  • Reduction: To 150 µL of plasma or homocysteine calibrator, add 15 µL of 10% (v/v) TBP in dimethylformamide. Incubate for 30 minutes at 4°C.[14]

  • Deproteinization: Add 150 µL of 10% (w/v) TCA and centrifuge to precipitate proteins.[14]

  • Derivatization: Mix 50 µL of the supernatant with 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) containing 4 mM EDTA, and 50 µL of 1 g/L SBD-F. Incubate for 60 minutes at 60°C.[14]

  • HPLC Analysis: Inject 20 µL of the derivatized sample onto the HPLC system. Use an isocratic elution with a mobile phase of 0.1 M KH₂PO₄ (pH 2.0) containing 4% acetonitrile at a flow rate of 0.8 mL/min.[14] Detect the fluorescent derivatives with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[15]

  • Quantification: Generate a standard curve using known concentrations of homocysteine and determine the concentration in the samples by comparing their peak areas to the standard curve.

Cystathionine β-Synthase (CBS) Enzyme Activity Assay

CBS activity can be measured by quantifying the production of cystathionine from homocysteine and serine.

Materials:

  • Tissue homogenate or purified CBS

  • Buffer (e.g., Tris-HCl, pH 8.6)

  • L-homocysteine

  • L-[¹⁴C]serine (radiolabeled)

  • Pyridoxal 5'-phosphate (PLP)

  • Dithiothreitol (DTT)

  • Ion-exchange chromatography column (e.g., Dowex 50W-X8)

  • Scintillation counter

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, DTT, PLP, L-homocysteine, and the enzyme source.

  • Initiate Reaction: Start the reaction by adding L-[¹⁴C]serine. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).

  • Separation: Separate the radiolabeled product (cystathionine) from the unreacted radiolabeled substrate (serine) using an ion-exchange chromatography column.

  • Quantification: Elute the cystathionine and quantify the radioactivity using a scintillation counter.

  • Calculate Activity: Calculate the enzyme activity based on the amount of radiolabeled cystathionine formed per unit of time and protein concentration.

MTHFR C677T Polymorphism Genotyping by PCR-RFLP

This method identifies the C677T polymorphism in the MTHFR gene using polymerase chain reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis.

Materials:

  • Genomic DNA extracted from whole blood

  • PCR primers flanking the C677T polymorphism site

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • HinfI restriction enzyme

  • Agarose gel electrophoresis equipment

  • DNA visualization agent (e.g., ethidium bromide)

Procedure:

  • PCR Amplification: Amplify the region of the MTHFR gene containing the C677T polymorphism using specific primers. A typical PCR product size is 198 bp.

  • Restriction Digestion: The C to T substitution at nucleotide 677 creates a recognition site for the restriction enzyme HinfI.[16] Digest the PCR product with HinfI.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.

  • Genotype Determination:

    • CC (Wild-type): The PCR product is not cleaved by HinfI and remains as a single 198 bp band.

    • CT (Heterozygous): The PCR product from the T allele is cleaved into 175 bp and 23 bp fragments, while the product from the C allele remains uncut. The gel will show bands at 198 bp, 175 bp, and 23 bp (the 23 bp fragment may be difficult to visualize).

    • TT (Homozygous mutant): Both PCR products are cleaved, resulting in 175 bp and 23 bp fragments.

Visualizing Metabolic and Experimental Workflows

Diagrams are essential for conceptualizing the complex interactions within the homocysteine metabolic network and for outlining experimental procedures.

Homocysteine_Metabolism cluster_remethylation Remethylation cluster_transsulfuration Transsulfuration Methionine Methionine MAT MAT Methionine->MAT ATP SAM S-Adenosylmethionine (SAM) Methyltransferases Methyl- transferases SAM->Methyltransferases Acceptor MTHFR MTHFR SAM->MTHFR Inhibits CBS Cystathionine β-Synthase (CBS) SAM->CBS Activates SAH S-Adenosylhomocysteine (SAH) SAHH SAHH SAH->SAHH Homocysteine Homocysteine MS Methionine Synthase (MS) Homocysteine->MS Vitamin B12 BHMT BHMT Homocysteine->BHMT Homocysteine->CBS Vitamin B6 Methionine_remethylation Methionine Cystathionine Cystathionine CTH Cystathionine γ-Lyase (CTH) Cystathionine->CTH Vitamin B6 Cysteine Cysteine Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) THF->MTHFR MTHF 5-Methyl-THF MTHF->MS Betaine Betaine Betaine->BHMT DMG Dimethylglycine Serine Serine Serine->CBS MAT->SAM Methyltransferases->SAH Methyl-Acceptor SAHH->Homocysteine MS->Methionine_remethylation MS->THF BHMT->Methionine_remethylation BHMT->DMG MTHFR->MTHF CBS->Cystathionine CTH->Cysteine

Caption: Overview of Homocysteine Metabolism Pathways.

HPLC_Workflow Start Plasma Sample Reduction Reduction (TBP) Start->Reduction Deproteinization Deproteinization (TCA) Reduction->Deproteinization Derivatization Derivatization (SBD-F) Deproteinization->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: HPLC Workflow for Homocysteine Measurement.

MTHFR_Genotyping Start Genomic DNA PCR PCR Amplification (198 bp fragment) Start->PCR Digestion Restriction Digestion (HinfI) PCR->Digestion Electrophoresis Agarose Gel Electrophoresis Digestion->Electrophoresis Result Genotype Electrophoresis->Result CC CC (198 bp) Result->CC CT CT (198, 175 bp) Result->CT TT TT (175 bp) Result->TT

Caption: MTHFR C677T Genotyping Workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, have emerged as a significant and modifiable risk factor for a spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides a comprehensive overview of the intricate relationship between homocysteine and neurodegeneration. It details the molecular mechanisms of homocysteine-induced neurotoxicity, presents quantitative data from clinical studies, outlines key experimental protocols for investigation, and visualizes the critical signaling pathways and research workflows. This document is intended to serve as a detailed resource for researchers, clinicians, and professionals in the pharmaceutical industry engaged in the study and development of therapeutics for these devastating neurological conditions.

Introduction: Homocysteine Metabolism and Neurotoxicity

Homocysteine is a crucial intermediate in the metabolism of methionine, an essential amino acid. Its intracellular concentration is tightly regulated by two primary pathways: remethylation to methionine, which requires folate and vitamin B12, and transsulfuration to cysteine, a process dependent on vitamin B6[1][2][3]. Genetic defects in enzymes involved in these pathways, or deficiencies in the requisite B-vitamin cofactors, can lead to an accumulation of homocysteine in the plasma and cerebrospinal fluid.

The neurotoxic effects of elevated homocysteine are multifaceted and are thought to contribute significantly to the pathogenesis of neurodegenerative diseases. The primary mechanisms of this neurotoxicity include:

  • Excitotoxicity: Homocysteine and its metabolite, homocysteic acid, act as agonists at the N-methyl-D-aspartate (NMDA) receptor.[4][5] This leads to excessive calcium influx into neurons, triggering a cascade of detrimental events, including mitochondrial dysfunction and the activation of apoptotic pathways.[5][6][7]

  • Oxidative Stress: The metabolism of homocysteine can generate reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA within neuronal cells.[8][9][10] This state of heightened oxidative stress is a common feature in many neurodegenerative conditions.[9][11]

  • DNA Damage and Apoptosis: Homocysteine can induce DNA strand breaks, leading to the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[8] Overactivation of PARP can deplete cellular energy stores and initiate programmed cell death, or apoptosis.[8]

  • Vascular Damage: Hyperhomocysteinemia is a well-established risk factor for cardiovascular and cerebrovascular disease.[2][11] By damaging the endothelial lining of blood vessels, homocysteine can impair cerebral blood flow and contribute to the vascular component of neurodegenerative disorders.

Quantitative Data: Homocysteine Levels in Neurodegenerative Disorders

Numerous studies have investigated the association between plasma homocysteine levels and the risk and severity of various neurodegenerative disorders. The following tables summarize quantitative data from meta-analyses and large-scale clinical studies.

DiseasePatient Group (n)Mean Plasma Homocysteine (µmol/L) (± SD)Control Group (n)Mean Plasma Homocysteine (µmol/L) (± SD)Key FindingReference
Alzheimer's Disease 816High (>14 µmol/L)--High homocysteine levels increased the risk of Alzheimer's disease over an 8-year follow-up.Journal of the American Medical Association, 2002[12]
(Meta-analysis of 19 studies)Elevated-NormalElevated homocysteine is associated with a higher risk of cognitive decline, cognitive impairment, and dementia.Journal of Alzheimer's Disease, 2014[12]
(Meta-analysis of 26 studies)Elevated-NormalHigher homocysteine levels are associated with a higher risk of Alzheimer's disease.Journal of Alzheimer's Disease, 2019[12]
Parkinson's Disease 31>14 µmol/L66NormalPatients with hyperhomocysteinemia were more depressed and had worse cognitive performance.Archives of Neurology, 2003[13][14]
Amyotrophic Lateral Sclerosis (ALS) 65 (Plasma) 69 (CSF)12.4 (Plasma) 0.46 (CSF)67 (Plasma) 55 (CSF)7.26 (Plasma) 0.24 (CSF)Homocysteine levels were significantly higher in both the plasma and cerebrospinal fluid of ALS patients.Not specified in provided search results.

Experimental Protocols

Measurement of Total Plasma Homocysteine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the determination of total homocysteine in plasma samples using HPLC with fluorescence detection.

1. Sample Collection and Preparation:

  • Collect whole blood in EDTA-containing tubes.
  • Centrifuge the blood sample at 3,000 rpm for 20 minutes within one hour of collection to separate the plasma.
  • Store the plasma at -80°C until analysis.

2. Reduction and Deproteinization:

  • To 50 µL of plasma, add 25 µL of a suitable internal standard (e.g., cystamine) and 25 µL of phosphate-buffered saline (PBS), pH 7.4.
  • Add 10 µL of 100 g/L tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and release protein-bound homocysteine. Incubate for 30 minutes at room temperature.[15]
  • Precipitate proteins by adding 90 µL of 100 g/L trichloroacetic acid containing 1 mmol/L EDTA.[15]
  • Centrifuge the sample at 13,000 g for 10 minutes.[15]

3. Derivatization:

  • Transfer 50 µL of the supernatant to a new vial.
  • Add 10 µL of 1.55 mol/L NaOH, 125 µL of 0.125 mol/L borate buffer (pH 9.5) with 4 mmol/L EDTA, and 50 µL of 1 g/L 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in the borate buffer.[15][16]
  • Incubate the mixture at 60°C for 60 minutes to allow for the fluorescent labeling of the thiols.[15][16]

4. HPLC Analysis:

  • Inject a 10 µL volume of the derivatized sample onto an HPLC system.
  • Column: Prodigy ODS2 analytical column (150 x 3.2 mm, 5 µm) or similar C18 column.[15]
  • Mobile Phase: Isocratic elution with 0.1 mol/L acetic acid-acetate buffer (pH 5.5) containing 3% methanol.[15]
  • Flow Rate: 0.7 mL/min.[15]
  • Detection: Fluorescence detector with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[15]
  • Quantify homocysteine levels by comparing the peak area to that of the internal standard and a standard curve.

Clinical Diagnosis of Neurodegenerative Disorders

Accurate diagnosis is paramount for patient stratification in clinical research. The following are widely used diagnostic criteria.

Alzheimer's Disease: The National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria are commonly used in research settings.[17] These criteria involve:

  • Clinical Examination: A thorough neurological and physical examination.
  • Neuropsychological Testing: Assessment of memory and other cognitive domains.
  • Biomarker Analysis: Analysis of cerebrospinal fluid (CSF) for amyloid-beta 42 (Aβ42) and tau proteins, or positron emission tomography (PET) imaging for amyloid plaques.[18][19]
  • Exclusion of Other Causes: Ruling out other potential causes of dementia through laboratory tests (e.g., vitamin B12, thyroid function) and structural brain imaging (MRI or CT).[20]

Parkinson's Disease: The UK Parkinson's Disease Society Brain Bank Clinical Diagnostic Criteria are a widely accepted standard.[21][22][23][24][25] Diagnosis is based on a three-step process:

  • Step 1: Diagnosis of Parkinsonian Syndrome: Requires the presence of bradykinesia (slowness of movement) and at least one of the following: muscular rigidity, 4-6 Hz rest tremor, or postural instability.[22][24][25]
  • Step 2: Exclusion Criteria: A list of features that would exclude a diagnosis of idiopathic Parkinson's disease, such as a history of repeated strokes, definite encephalitis, or a poor response to levodopa.[22][25]
  • Step 3: Supportive Criteria: Three or more of the following are required for a definite diagnosis: unilateral onset, presence of a rest tremor, progressive nature of the disorder, and an excellent response to levodopa.[22][25]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key molecular pathways involved in homocysteine-induced neurotoxicity.

Homocysteine_NMDA_Pathway Hcy Elevated Homocysteine NMDAR NMDA Receptor Hcy->NMDAR Agonist Binding Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening ERK_MAPK ERK-MAP Kinase Phosphorylation Ca_influx->ERK_MAPK Activation CREB Transient CREB Activation ERK_MAPK->CREB Neurotoxicity Neuronal Cell Death (Apoptosis) ERK_MAPK->Neurotoxicity Sustained Activation Homocysteine_Oxidative_Stress_Pathway Hcy Elevated Homocysteine ROS Reactive Oxygen Species (ROS) Generation Hcy->ROS Metabolism Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage PARP PARP Activation DNA_Damage->PARP Apoptosis Apoptosis PARP->Apoptosis Energy Depletion Clinical_Study_Workflow Patient_Recruitment Patient Recruitment (Case & Control) Clinical_Diagnosis Clinical Diagnosis (e.g., NINCDS-ADRDA, UK PDSBB) Patient_Recruitment->Clinical_Diagnosis Sample_Collection Blood Sample Collection (EDTA) Clinical_Diagnosis->Sample_Collection Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Hcy_Measurement Homocysteine Measurement (HPLC) Plasma_Separation->Hcy_Measurement Data_Analysis Statistical Analysis Hcy_Measurement->Data_Analysis

References

Genetic Determinants of Hyperhomocysteinemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic factors contributing to hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood. This document delves into the core genetic determinants, presents quantitative data on allele frequencies and associated risks, outlines detailed experimental protocols for genetic and enzymatic analysis, and visualizes the key metabolic pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in studying and targeting hyperhomocysteinemia and its associated pathologies.

Introduction to Hyperhomocysteinemia and its Genetic Basis

Hyperhomocysteinemia is a significant risk factor for a multitude of clinical conditions, including cardiovascular diseases (such as venous thrombosis, coronary artery disease, and stroke), neural tube defects, and neurodegenerative disorders.[1][2][3][4][5][6] The metabolism of the sulfur-containing amino acid homocysteine is tightly regulated by a series of enzymatic reactions primarily within the methionine cycle and the transsulfuration pathway. Genetic variations in the genes encoding the key enzymes of these pathways can lead to impaired enzyme function, resulting in the accumulation of homocysteine in the plasma.

The inheritance of hyperhomocysteinemia can be broadly categorized into two forms:

  • Severe Hyperhomocysteinemia (Homocystinuria): This is a rare autosomal recessive disorder characterized by very high levels of plasma homocysteine.[7] It is most commonly caused by mutations in the CBS gene, leading to a deficiency in the cystathionine β-synthase enzyme.[7][8][9]

  • Mild to Moderate Hyperhomocysteinemia: This more common form is often multifactorial, arising from a combination of genetic predispositions and environmental factors, such as deficiencies in B vitamins (folate, B6, and B12). Common polymorphisms in genes like MTHFR, MTR, and MTRR are significant contributors to this form of hyperhomocysteinemia.

This guide will focus on the key genetic determinants implicated in both severe and mild to moderate hyperhomocysteinemia.

Key Genes and Polymorphisms in Homocysteine Metabolism

Several genes play crucial roles in maintaining homocysteine homeostasis. Variations within these genes can significantly impact an individual's susceptibility to hyperhomocysteinemia.

MTHFR (Methylenetetrahydrofolate Reductase)

The MTHFR gene encodes the enzyme methylenetetrahydrofolate reductase, a critical enzyme in the folate cycle that catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. 5-methyltetrahydrofolate serves as the methyl donor for the remethylation of homocysteine to methionine.

Two common and clinically significant polymorphisms in the MTHFR gene are:

  • C677T (rs1801133): A C-to-T transition at nucleotide 677 results in an alanine-to-valine substitution in the MTHFR protein. This variant leads to a thermolabile enzyme with reduced activity. Individuals with the TT genotype have significantly higher plasma homocysteine levels, particularly in the context of low folate status.[2][4][6]

  • A1298C (rs1801131): An A-to-C transversion at nucleotide 1298 leads to a glutamate-to-alanine substitution. While the A1298C polymorphism on its own has a less pronounced effect on MTHFR activity compared to C677T, compound heterozygosity (C677T and A1298C) can also result in reduced enzyme function.[5]

CBS (Cystathionine β-Synthase)

The CBS gene encodes the enzyme cystathionine β-synthase, which catalyzes the first step of the transsulfuration pathway, converting homocysteine and serine to cystathionine. Severe deficiency of CBS due to mutations in the CBS gene is the most common cause of homocystinuria.[8][9] Numerous mutations in the CBS gene have been identified, leading to varying degrees of enzyme deficiency.

MTR (Methionine Synthase) and MTRR (Methionine Synthase Reductase)
  • The MTR gene encodes methionine synthase, which is responsible for the remethylation of homocysteine to methionine, utilizing 5-methyltetrahydrofolate as a methyl donor and vitamin B12 (as methylcobalamin) as a cofactor.

  • The MTRR gene encodes methionine synthase reductase, an enzyme essential for maintaining the active state of methionine synthase.

Polymorphisms in both MTR and MTRR genes can affect the efficiency of the remethylation pathway and contribute to elevated homocysteine levels.

Quantitative Data on Genetic Variants

The prevalence of key genetic polymorphisms and their impact on homocysteine levels and disease risk vary across different populations. The following tables summarize key quantitative data.

Table 1: Allele Frequencies of MTHFR C677T and A1298C Polymorphisms in Different Populations

PopulationMTHFR C677T (T Allele Frequency)MTHFR A1298C (C Allele Frequency)
European 0.30 - 0.400.25 - 0.35
Asian 0.30 - 0.500.15 - 0.25
African 0.05 - 0.150.10 - 0.20
Hispanic 0.40 - 0.500.15 - 0.25

Note: Frequencies can vary significantly within continental populations.

Table 2: Impact of MTHFR Genotypes on Plasma Homocysteine Levels

MTHFR C677T GenotypeMean Plasma Homocysteine Level (µmol/L) (in low folate status)
CC (Wild Type) 10 - 12
CT (Heterozygous) 12 - 15
TT (Homozygous) > 15

Table 3: Odds Ratios for Clinical Outcomes Associated with MTHFR C677T Polymorphism

Clinical OutcomeGenotype ComparisonPooled Odds Ratio (95% CI)
Venous Thromboembolism (Asian Population) TT vs. CC+CT1.49 (1.16 - 1.92)[2]
Ischemic Stroke (Overall) TT vs. CC1.37 (1.15 - 1.64)[3]
Ischemic Stroke (Asian Population) TT vs. CC1.67 (1.36 - 2.06)[6]

Metabolic Pathways and Experimental Workflows

Homocysteine Metabolism Pathways

The intricate balance of homocysteine metabolism is maintained by the interplay of the methionine cycle and the transsulfuration pathway.

Homocysteine_Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration_pathway Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM ATP SAH S-Adenosylhomocysteine SAM->SAH Methyl acceptor Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine THF Tetrahydrofolate CH2THF 5,10-Methylene-THF THF->CH2THF MTHF 5-Methyl-THF MTHF->THF DHF Dihydrofolate CH2THF->MTHF Cysteine Cysteine Cystathionine->Cysteine Serine Serine Serine->Cystathionine MAT MAT Methyltransferases Methyltransferases SAHH SAHH MTR MTR (Vitamin B12) MTRR MTRR MTRR->MTR Maintains MTR activity MTHFR MTHFR (FAD) SHMT SHMT CBS CBS (Vitamin B6) CGL CGL (Vitamin B6)

Caption: Overview of Homocysteine Metabolism.

This diagram illustrates the central role of homocysteine at the intersection of the methionine cycle and the transsulfuration pathway, highlighting the key enzymes that are genetically variable.

Experimental Workflow for Genetic Analysis

The identification of genetic variants associated with hyperhomocysteinemia typically follows a standardized workflow from sample collection to data analysis.

Experimental_Workflow Sample Blood Sample Collection DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction PCR PCR Amplification of Target Gene Region DNA_Extraction->PCR Genotyping Genotyping Method PCR->Genotyping RFLP PCR-RFLP Genotyping->RFLP Sequencing DNA Sequencing Genotyping->Sequencing RealTime_PCR Real-Time PCR with Allele-Specific Probes Genotyping->RealTime_PCR Data_Analysis Data Analysis and Genotype Determination RFLP->Data_Analysis Sequencing->Data_Analysis RealTime_PCR->Data_Analysis Result Genotype Result (e.g., MTHFR C677T: CC, CT, or TT) Data_Analysis->Result

Caption: Workflow for Genetic Variant Analysis.

This diagram outlines the sequential steps involved in genotyping for common polymorphisms associated with hyperhomocysteinemia.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of genetic determinants of hyperhomocysteinemia.

Protocol for MTHFR C677T Genotyping by PCR-RFLP

This protocol describes the detection of the MTHFR C677T polymorphism using Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis.

1. DNA Extraction:

  • Genomic DNA is extracted from whole blood samples using a standard commercial DNA extraction kit, following the manufacturer's instructions. The concentration and purity of the extracted DNA are determined by spectrophotometry.

2. PCR Amplification:

  • Primer Sequences:

    • Forward Primer: 5'-TGA AGG AGA AGG TGT CTG CGG GA-3'

    • Reverse Primer: 5'-AGG ACG GTG CGG TGA GAG TG-3'

  • PCR Reaction Mixture (25 µL total volume):

    • 10x PCR Buffer: 2.5 µL

    • 10 mM dNTPs: 0.5 µL

    • Forward Primer (10 µM): 1.0 µL

    • Reverse Primer (10 µM): 1.0 µL

    • Taq DNA Polymerase (5 U/µL): 0.2 µL

    • Genomic DNA (50 ng/µL): 1.0 µL

    • Nuclease-free water: to 25 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 62°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 7 minutes

3. Restriction Digestion:

  • The 198 bp PCR product is digested with the restriction enzyme HinfI.

  • Digestion Reaction Mixture (20 µL total volume):

    • PCR Product: 10 µL

    • 10x Restriction Buffer: 2.0 µL

    • HinfI (10 U/µL): 0.5 µL

    • Nuclease-free water: 7.5 µL

  • Incubate at 37°C for 3-4 hours.

4. Gel Electrophoresis:

  • The digested products are resolved on a 3% agarose gel stained with a fluorescent DNA dye.

  • Interpretation of Results:

    • CC Genotype (Wild Type): One band at 198 bp (uncut).

    • TT Genotype (Homozygous Mutant): Two bands at 175 bp and 23 bp.

    • CT Genotype (Heterozygous): Three bands at 198 bp, 175 bp, and 23 bp.

Protocol for Cystathionine β-Synthase (CBS) Enzyme Activity Assay in Plasma

This protocol outlines a method to measure CBS activity in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

1. Sample Preparation:

  • Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

2. Enzyme Reaction:

  • Reaction Mixture:

    • Plasma: 20 µL

    • Reaction Buffer (containing stable isotope-labeled serine, e.g., d3-serine, as a substrate, and other necessary cofactors like pyridoxal-5'-phosphate).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).

3. Reaction Termination and Product Measurement:

  • Stop the reaction by adding a protein precipitation agent (e.g., trichloroacetic acid).

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the stable isotope-labeled product (d2-cystathionine) using a validated LC-MS/MS method.

4. Data Analysis:

  • Quantify the amount of d2-cystathionine produced.

  • CBS activity is expressed as nmol of product formed per hour per mL of plasma.

Protocol for Plasma Homocysteine Measurement by HPLC with Fluorescence Detection

This is a widely used method for the quantitative determination of total plasma homocysteine.

1. Sample Preparation:

  • Collect blood in EDTA tubes.

  • Immediately place the tubes on ice and centrifuge within 1 hour to separate plasma.

  • To 100 µL of plasma, add a reducing agent (e.g., dithiothreitol) to reduce disulfide bonds and release protein-bound homocysteine.

  • Precipitate proteins with an acid (e.g., perchloric acid).

  • Centrifuge and collect the supernatant.

2. Derivatization:

  • The free thiol groups in the supernatant, including homocysteine, are derivatized with a fluorescent reagent (e.g., 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate, SBD-F) to make them detectable by a fluorescence detector.

3. HPLC Analysis:

  • Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

  • Use a suitable mobile phase gradient to separate the different thiol derivatives.

  • Detect the fluorescently labeled homocysteine using a fluorescence detector.

4. Quantification:

  • Generate a standard curve using known concentrations of homocysteine.

  • Quantify the homocysteine concentration in the plasma samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

The genetic determinants of hyperhomocysteinemia are well-established, with common polymorphisms in genes like MTHFR and rare mutations in genes like CBS playing significant roles in disease susceptibility. The methodologies outlined in this guide provide a robust framework for the investigation of these genetic factors in both research and clinical settings.

Future research should continue to explore the complex interplay between genetic and environmental factors in the development of hyperhomocysteinemia. The identification of novel genetic modifiers and a deeper understanding of the functional consequences of known variants will be crucial for the development of personalized therapeutic strategies. For drug development professionals, targeting the enzymatic pathways affected by these genetic variations holds promise for the creation of novel therapies to manage hyperhomocysteinemia and mitigate its associated health risks. The continued refinement of high-throughput genotyping and metabolomic profiling technologies will further enhance our ability to stratify patients and tailor interventions based on their individual genetic and metabolic profiles.

References

The Biochemical Conversion of Methionine to Homocysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical pathway leading from the essential amino acid methionine to the critical metabolic intermediate, homocysteine. This pathway, central to cellular methylation and sulfur metabolism, is of significant interest in various fields of research, including drug development, due to its implications in a wide range of human diseases. This document details the enzymatic reactions, regulatory mechanisms, quantitative data on enzyme kinetics and metabolite concentrations, and established experimental protocols for studying this pathway.

The Core Pathway: From Methionine to Homocysteine

The conversion of methionine to homocysteine is a fundamental cellular process known as the methionine cycle. This cycle is responsible for the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions, and subsequently regenerates methionine from homocysteine. The initial steps of this cycle, leading to the synthesis of homocysteine, are outlined below.

The process begins with the activation of methionine. The enzyme Methionine Adenosyltransferase (MAT) catalyzes the reaction between methionine and adenosine triphosphate (ATP) to form S-adenosylmethionine (SAM).[1] This reaction is unique in that all three phosphate groups of ATP are cleaved off.

SAM possesses a chemically reactive methyl group attached to its sulfur atom, making it an excellent methyl donor for numerous methylation reactions. These reactions are catalyzed by a large family of enzymes known as methyltransferases . In these reactions, the methyl group from SAM is transferred to a variety of acceptor molecules, including DNA, RNA, proteins, and small molecules.

Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH) .[1] SAH is a potent inhibitor of most methyltransferases, and its accumulation can lead to the cessation of cellular methylation reactions.

To prevent this inhibition and to continue the methionine cycle, SAH is rapidly hydrolyzed by the enzyme S-adenosylhomocysteine hydrolase (SAHH) . This reversible reaction yields adenosine and homocysteine , the final product of this segment of the pathway.[1] Homocysteine can then be either remethylated back to methionine or enter the transsulfuration pathway for the synthesis of cysteine.

Quantitative Data

Kinetic Properties of Key Enzymes

The efficiency and regulation of the methionine to homocysteine pathway are dictated by the kinetic properties of its core enzymes. The following table summarizes key kinetic parameters for mammalian Methionine Adenosyltransferase (MAT) isoenzymes and S-adenosylhomocysteine hydrolase (SAHH). It is important to note that kinetic parameters for methyltransferases are highly specific to the individual enzyme and its substrate and are therefore not included in this general overview. For a representative methyltransferase, data for Glycine N-methyltransferase (GNMT) is provided.

EnzymeSubstrate(s)Km (µM)Vmax or kcatSource(s)
Methionine Adenosyltransferase
MAT I (α form, rat liver)L-Methionine41-[2]
MAT II (γ form, rat kidney)L-Methionine8-[2]
MAT III (β form, rat liver)L-Methionine215-[2]
MAT alpha (rat liver)L-Methionine17-[3]
MAT beta (rat liver)L-Methionine500-[3]
MAT gamma (rat kidney)L-Methionine6-[3]
S-adenosylhomocysteine hydrolase
Human SAHH (recombinant)SAH21.822.9 µM/min[4]
Glycine N-methyltransferase
Rabbit Liver GNMTGlycine2200-[5]
Rabbit Liver GNMTS-adenosylmethionine100-[5]

Note: Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Vmax is the maximum rate of the reaction. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. Dashes indicate data not provided in the cited source.

Concentrations of Methionine Cycle Metabolites

The steady-state concentrations of methionine cycle intermediates vary across different tissues and physiological conditions. The following table provides a summary of reported concentrations in various mammalian samples.

MetaboliteSample TypeSpeciesConcentration RangeSource(s)
Methionine PlasmaHuman13 - 45 µmol/L[6]
LiverMouse~50 - 100 nmol/g tissue[7]
HeartRat~20 nmol/g tissue[8]
HeartHorse~5 nmol/g tissue[8]
Cerebral CortexHuman20 - 40 nmol/g tissue[9]
SAM PlasmaHuman48 - 57 nmol/L[10]
PlasmaHuman120 ± 36 nM[11]
LiverMouse~60 - 80 nmol/g tissue[7]
Cerebral CortexHuman15 - 30 nmol/g tissue[9]
SAH PlasmaHuman21.5 ± 6.5 nM[11]
LiverMouse~5 - 15 nmol/g tissue[7]
Cerebral CortexHuman0.5 - 1.5 nmol/g tissue[9]
Homocysteine Plasma (Total)Human< 10.7 µmol/L (infant)[6]
Cerebral CortexHuman0.1 - 0.3 nmol/g tissue[9]

Note: Concentrations can be influenced by various factors including diet, age, and genetic background.

Experimental Protocols

Enzyme Activity Assays

This protocol is based on the detection of pyrophosphate (PPi), a product of the MAT-catalyzed reaction.

Principle: MAT synthesizes SAM and PPi from methionine and ATP. The PPi is then enzymatically metabolized to a product that reacts with a probe to generate a stable chromophore, which can be measured by absorbance.

Materials:

  • MAT Assay Buffer

  • MAT Substrate Mix (containing Methionine and ATP)

  • Detection Enzyme Mix

  • MAT Probe

  • Pyrophosphate Standard

  • 96-well clear flat-bottom plate

  • Microplate spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in ice-cold MAT Assay Buffer. Centrifuge to remove debris and collect the supernatant.

  • Standard Curve Preparation: Prepare a pyrophosphate standard curve by diluting the Pyrophosphate Standard in MAT Assay Buffer.

  • Reaction Setup: Add samples, standards, and a positive control to the wells of the 96-well plate.

  • Reaction Initiation: Add the Reaction Mix (containing MAT Substrate Mix, Detection Enzyme Mix, and MAT Probe) to all wells.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 570 nm at multiple time points (kinetic mode) or at a single endpoint.

  • Calculation: Calculate the MAT activity based on the rate of change in absorbance and the standard curve. One unit of MAT activity is defined as the amount of enzyme that generates 1 µmole of pyrophosphate per minute.[12]

This protocol measures the production of homocysteine from the hydrolysis of SAH.

Principle: SAHH hydrolyzes SAH to adenosine and homocysteine. The free thiol group of the newly formed homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[4][13]

Materials:

  • Phosphate buffer (pH 7.2-8.0)

  • S-adenosylhomocysteine (SAH) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Purified SAHH enzyme or cell/tissue lysate

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, SAH, and DTNB.

  • Reaction Initiation: Initiate the reaction by adding the SAHH enzyme or lysate to the cuvette.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C).

  • Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (13,600 M-1cm-1).[13] One unit of SAHH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of homocysteine per minute.[14]

Quantification of Methionine Cycle Metabolites

This method allows for the separation and quantification of SAM and SAH in biological samples.

Principle: SAM and SAH are extracted from the sample, separated by reverse-phase high-performance liquid chromatography (HPLC), and detected by their ultraviolet (UV) absorbance at approximately 258 nm.[15]

Materials:

  • Perchloric acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., aqueous buffer with an organic modifier like methanol or acetonitrile)

  • SAM and SAH standards

Procedure:

  • Sample Preparation: Homogenize tissues or lyse cells in cold perchloric acid to precipitate proteins and extract the metabolites. Centrifuge and collect the supernatant.

  • Chromatographic Separation: Inject the supernatant onto the C18 column. Elute the compounds using an isocratic or gradient mobile phase.

  • Detection: Monitor the eluent at 258 nm. Identify SAM and SAH peaks based on their retention times compared to the standards.

  • Quantification: Quantify the concentrations of SAM and SAH by comparing the peak areas of the samples to a standard curve generated from known concentrations of the standards.[15][16]

This highly sensitive and specific method allows for the simultaneous quantification of multiple metabolites in the methionine cycle.

Principle: Metabolites are extracted from the sample and separated by liquid chromatography (LC). The separated compounds are then ionized and detected by a tandem mass spectrometer (MS/MS). The mass spectrometer is set to monitor specific parent-to-daughter ion transitions for each metabolite, allowing for highly specific and sensitive quantification.[17][18]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Appropriate LC column (e.g., C8 or C18)

  • Mobile phases (e.g., water and methanol with formic acid)

  • Internal standards (stable isotope-labeled versions of the metabolites)

  • Reagents for sample preparation (e.g., dithiothreitol (DTT) for reducing disulfide bonds, methanol or acetonitrile for protein precipitation)

Procedure:

  • Sample Preparation:

    • For total homocysteine, treat the sample with a reducing agent like DTT to release protein-bound homocysteine.[18]

    • Add internal standards to the sample.

    • Precipitate proteins with an organic solvent (e.g., methanol).[17]

    • Centrifuge and transfer the supernatant for analysis.

  • LC Separation: Inject the prepared sample into the LC system for chromatographic separation.

  • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor/product ion transitions for each analyte and its internal standard are monitored.

  • Quantification: The concentration of each metabolite is determined by calculating the ratio of the peak area of the endogenous metabolite to its corresponding stable isotope-labeled internal standard and comparing this ratio to a standard curve.[19][20]

Visualizations

Biochemical Pathway

Methionine_to_Homocysteine Biochemical Synthesis of Homocysteine from Methionine cluster_MAT cluster_MT cluster_SAHH Met Methionine SAM S-adenosylmethionine (SAM) ATP ATP Methylated_Acceptor Methylated Acceptor Acceptor Methyl Acceptor (DNA, Protein, etc.) SAH S-adenosylhomocysteine (SAH) Hcy Homocysteine Ado Adenosine MAT Methionine Adenosyltransferase (MAT) MAT->SAM PPi + Pi MT Methyltransferase (MT) MT->SAH SAHH S-adenosylhomocysteine hydrolase (SAHH) SAHH->Hcy SAHH->Ado MAT_center->SAM MT_center->Methylated_Acceptor MT_center->SAH SAHH_center->Hcy SAHH_center->Ado

Caption: The core biochemical pathway from methionine to homocysteine.

Experimental Workflow: LC-MS/MS Quantification

LCMSMS_Workflow Experimental Workflow for LC-MS/MS Quantification Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standards Sample->Spike Extract Protein Precipitation & Metabolite Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis (Peak Integration & Ratio Calculation) MSMS->Data Result Concentration Calculation (vs. Standard Curve) Data->Result

Caption: A typical workflow for quantifying methionine cycle metabolites using LC-MS/MS.

References

The Central Axis of Cellular Regulation: A Technical Guide to the Functional Interplay of S-Adenosylmethionine and Homocysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical cellular functions of S-adenosylmethionine (SAM) and its intricate relationship with homocysteine. As the universal methyl donor, SAM is a pivotal molecule in a vast array of biochemical reactions essential for cellular homeostasis, while homocysteine stands at a crucial metabolic crossroads, influencing pathways vital for cellular health and disease. This document details the core metabolic pathways, presents quantitative data on key enzymatic reactions, provides detailed experimental protocols for the study of these molecules, and visualizes the complex signaling networks involved.

Core Metabolic Pathways

The metabolism of SAM and homocysteine is primarily governed by three interconnected pathways: the Methionine Cycle, the Transsulfuration Pathway, and the Polyamine Synthesis Pathway. These pathways collectively regulate cellular methylation potential, redox status, and the synthesis of essential biomolecules.

The Methionine Cycle: Regeneration of a Universal Methyl Donor

The methionine cycle is a fundamental pathway that produces S-adenosylmethionine (SAM), the primary methyl group donor for a multitude of cellular reactions.[1] Methionine, an essential amino acid, is converted to SAM by the enzyme Methionine Adenosyltransferase (MAT).[2] SAM then donates its methyl group to various acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases.[3][4] This process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase.[5] Homocysteine can then be remethylated back to methionine to complete the cycle, a reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and 5-methyltetrahydrofolate as a methyl donor.[6]

Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP -> PPi + Pi (MAT) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl-Acceptor -> Methylated Product (Methyltransferases) Hcy Homocysteine SAH->Hcy H2O -> Adenosine (SAH Hydrolase) Hcy->Met 5-Methyl-THF -> THF (Methionine Synthase, B12) Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein, etc.) Methylated_Product Methylated Product Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine Serine -> H2O (CBS, B6) Ser Serine Cys Cysteine Cystathionine->Cys H2O (CGL, B6) aKB α-Ketobutyrate Cystathionine->aKB NH3 Ammonia Cystathionine->NH3 GSH Glutathione Cys->GSH Precursor for Synthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine CO2 (Ornithine Decarboxylase) Spermidine Spermidine Putrescine->Spermidine dcSAM -> MTA (Spermidine Synthase) SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM CO2 (SAM Decarboxylase) Spermine Spermine Spermidine->Spermine dcSAM -> MTA (Spermine Synthase) MTA 5'-Methylthioadenosine (MTA) DNA_Extraction Genomic DNA Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion Library_Prep Library Preparation for Sequencing Bisulfite_Conversion->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing QC Quality Control of Sequencing Reads Sequencing->QC Alignment Alignment to a Reference Genome QC->Alignment Methylation_Calling Methylation Calling Alignment->Methylation_Calling DMR_Analysis Differential Methylation Region (DMR) Analysis Methylation_Calling->DMR_Analysis Functional_Annotation Functional Annotation and Pathway Analysis DMR_Analysis->Functional_Annotation SAM S-Adenosylmethionine (SAM) DNMTs DNA Methyltransferases (DNMTs) SAM->DNMTs Substrate HMTs Histone Methyltransferases (HMTs) SAM->HMTs Substrate SAH S-Adenosylhomocysteine (SAH) SAH->DNMTs Inhibitor SAH->HMTs Inhibitor DNA_Methylation DNA Methylation DNMTs->DNA_Methylation Catalyzes Histone_Methylation Histone Methylation HMTs->Histone_Methylation Catalyzes Gene_Expression Gene Expression DNA_Methylation->Gene_Expression Regulates Histone_Methylation->Gene_Expression Regulates

References

The Critical Nexus: A Technical Guide to B-Vitamin Deficiencies and Hyperhomocysteinemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine (Hcy), a sulfur-containing amino acid, occupies a pivotal junction in cellular metabolism. Its concentration is tightly regulated by two primary pathways: remethylation and transsulfuration, both of which are critically dependent on B-vitamins. Deficiencies in folate (vitamin B9), vitamin B12 (cobalamin), and vitamin B6 (pyridoxine) disrupt these pathways, leading to an accumulation of homocysteine in the plasma, a condition known as hyperhomocysteinemia. This state is recognized as an independent risk factor for a multitude of clinical pathologies, including cardiovascular and neurological disorders.[1][2][3] This technical guide provides an in-depth exploration of the biochemical underpinnings of B-vitamin-related hyperhomocysteinemia, presents quantitative data on the impact of these deficiencies, details experimental protocols for assessment, and visualizes the intricate metabolic and experimental workflows.

Introduction: Homocysteine Metabolism

Homocysteine is not obtained from the diet; it is an intermediate product in the metabolism of the essential amino acid methionine.[4][5] The regulation of its intracellular and plasma levels is paramount for maintaining cellular homeostasis. Two key metabolic pathways determine the fate of homocysteine:

  • Remethylation Pathway: This pathway conserves methionine by remethylating homocysteine. It is primarily active in all tissues and involves two key enzymes:

    • Methionine Synthase (MS): Requires vitamin B12 as a cofactor and utilizes 5-methyltetrahydrofolate (the active form of folate) as a methyl donor to convert homocysteine to methionine.[6][7][8]

    • Betaine-Homocysteine Methyltransferase (BHMT): An alternative remethylation route, predominantly in the liver and kidneys, which uses betaine as the methyl donor.[6][9]

  • Transsulfuration Pathway: This pathway catabolizes excess homocysteine to cysteine. It is a two-step enzymatic process primarily active in the liver and kidneys:

    • Cystathionine β-synthase (CBS): A vitamin B6-dependent enzyme that catalyzes the condensation of homocysteine and serine to form cystathionine.[10][11][12]

    • Cystathionine γ-lyase (CSE): Also a vitamin B6-dependent enzyme, which hydrolyzes cystathionine to cysteine and α-ketobutyrate.[11][13]

Deficiencies in folate, vitamin B12, or vitamin B6 disrupt these pathways, leading to elevated homocysteine levels.

Quantitative Impact of B-Vitamin Deficiencies on Homocysteine Levels

The following tables summarize the quantitative effects of folate, vitamin B12, and vitamin B6 deficiencies on plasma homocysteine concentrations as reported in various studies.

Table 1: Impact of Folate Deficiency on Plasma Homocysteine

Study PopulationBaseline Folate StatusInterventionDurationMean Baseline Homocysteine (μmol/L)Mean Post-Intervention Homocysteine (μmol/L)Percentage Reduction
Folate-deficient subjects (n=4) vs. Controls (n=5)[14]Deficient (<3 ng/mL)N/AN/A15.9 ± 2.1N/AN/A (approx. 2x higher than controls)
Patients with folate deficiency and cognitive impairment (n=45)[15]Deficient (<3.6 ng/mL)5 mg/day folic acid28-63 days25.0 ± 18.011.0 ± 4.356%
Healthy older adults with low baseline folate (n=26)[16]Low (<4.5 ng/mL)400 µ g/day folic acid6 weeks9.58.213.7%
Women of child-bearing age[17]VariedDoubling of folate intakeN/AN/AN/A7% reduction per doubling of intake

Table 2: Impact of Vitamin B12 Deficiency on Plasma Homocysteine

Study PopulationBaseline Vitamin B12 StatusInterventionDurationMean Baseline Homocysteine (μmol/L)Mean Post-Intervention Homocysteine (μmol/L)Reference
Jackson Heart Study Participants (n=5,064)VariedN/AN/AN/AN/AFor every 100 unit increase in vitamin B12, tHcy decreased by 0.2 μmol/L.[18]
Patients with pernicious anemia and thrombosisLowVitamin B12 replacement6 monthsElevated (specific value not provided)21.9[19]

Table 3: Impact of Vitamin B6 Deficiency on Plasma Homocysteine

Study PopulationBaseline Vitamin B6 StatusInterventionDurationMean Baseline Homocysteine (μmol/L)Mean Post-Intervention Homocysteine (μmol/L)Percentage Reduction in Post-Methionine Load Increase
Vitamin B6-deficient asthma patients (n=22) vs. Controls (n=24)[20]Deficient20 mg/day vitamin B66 weeksSignificantly higher post-methionine load Hcy vs. controlsN/ASignificant reduction
Chronic kidney disease and hemodialysis patientsVariedN/AN/AN/AN/AVitamin B6 status was found to be an independent factor in inflammatory responses, irrespective of homocysteine levels.[21]

Metabolic Pathways and Experimental Workflows

Homocysteine Metabolic Pathways

The following diagram illustrates the central role of B-vitamins in homocysteine metabolism.

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway cluster_folate Folate Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Methionine Methionine Synthase Hcy->Methionine Hcy->Methionine BHMT Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase (CBS) Hcy->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CSE) Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHF->MeTHF MeTHF->THF MeTHF->THF MeTHF->THF B12 Vitamin B12 (Cobalamin) B12->Hcy Cofactor B6 Vitamin B6 (PLP) B6->Hcy Cofactor Folate Folate (Vitamin B9) Folate->THF Folate->THF Serine Serine Serine->Cystathionine Betaine Betaine

Caption: Homocysteine metabolic pathways and the roles of B-vitamins.

Experimental Workflow for Assessing B-Vitamin Status and Homocysteine Levels

The following diagram outlines a typical experimental workflow for investigating the relationship between B-vitamin deficiencies and hyperhomocysteinemia.

Experimental_Workflow Start Study Population (e.g., with suspected deficiency) Sample Blood Sample Collection (Fasting) Start->Sample Processing Sample Processing (Centrifugation for Plasma/Serum) Sample->Processing Hcy_Assay Homocysteine Assay (e.g., HPLC, LC-MS/MS) Processing->Hcy_Assay B12_Folate_Assay Vitamin B12 & Folate Assay (e.g., Immunoassay, LC-MS/MS) Processing->B12_Folate_Assay B6_Assay Vitamin B6 (PLP) Assay (e.g., HPLC) Processing->B6_Assay Data_Analysis Data Analysis (Correlation, Regression) Hcy_Assay->Data_Analysis B12_Folate_Assay->Data_Analysis B6_Assay->Data_Analysis Conclusion Conclusion (Association between deficiency and hyperhomocysteinemia) Data_Analysis->Conclusion

Caption: Experimental workflow for homocysteine and B-vitamin analysis.

Detailed Experimental Protocols

Measurement of Total Plasma Homocysteine by HPLC

This protocol is a synthesized methodology based on established HPLC methods for total homocysteine quantification.[22][23][24]

1. Sample Preparation: a. Collect whole blood in EDTA-containing tubes. b. Immediately place the tubes on ice and centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma. c. Transfer the plasma to a new tube and store at -80°C until analysis.

2. Reduction of Disulfide Bonds: a. To 50 µL of plasma, add 10 µL of a reducing agent solution (e.g., 10% tris(2-carboxyethyl)phosphine - TCEP). b. Incubate at room temperature for 30 minutes to reduce homocysteine disulfides.

3. Protein Precipitation: a. Add 90 µL of 10% trichloroacetic acid (TCA) containing 1 mM EDTA to precipitate proteins. b. Vortex and centrifuge at 13,000 x g for 10 minutes.

4. Derivatization: a. Transfer 50 µL of the supernatant to a new tube. b. Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) with 4 mM EDTA, and 50 µL of a derivatizing agent solution (e.g., 1 g/L 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate - SBD-F). c. Incubate at 60°C for 60 minutes in the dark.

5. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 150 x 3.2 mm, 5 µm). b. Mobile Phase: 0.1 M potassium dihydrogen phosphate buffer (pH 2.1) with an acetonitrile gradient. c. Flow Rate: 0.7-1.0 mL/min. d. Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm. e. Quantification: Calculate homocysteine concentration based on a standard curve prepared with known concentrations of homocysteine.

Measurement of Serum Folate and Vitamin B12

This protocol outlines a general approach for the simultaneous or separate measurement of serum folate and vitamin B12, often performed using automated immunoassay platforms or LC-MS/MS.

1. Sample Preparation: a. Collect whole blood in a serum separator tube. b. Allow the blood to clot at room temperature for 30-60 minutes. c. Centrifuge at 1,000-2,000 x g for 10 minutes. d. Transfer the serum to a new tube, protecting it from light, and store at -20°C or below until analysis. e. For accurate folate measurement, fasting for 6-12 hours prior to blood draw is recommended.[25]

2. Immunoassay Method (Commonly Automated): a. Principle: Competitive binding immunoassays are frequently used. b. Procedure: Follow the specific instructions provided by the manufacturer of the immunoassay kit and the automated analyzer. c. Calibration: Calibrate the instrument using the standards provided with the assay kit. d. Quality Control: Run quality control samples with known concentrations to ensure the accuracy and precision of the results.

3. LC-MS/MS Method (for higher specificity and sensitivity): a. Principle: This method separates the vitamins from other serum components by liquid chromatography and detects them based on their mass-to-charge ratio. b. Sample Pre-treatment: May involve protein precipitation and solid-phase extraction. c. Chromatography: Use a suitable C18 or other specialized column with a gradient elution. d. Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for quantification. e. Internal Standards: Use stable isotope-labeled internal standards for both folate and vitamin B12 to ensure accurate quantification.

Conclusion

The intricate relationship between B-vitamin status and homocysteine levels is well-established, with deficiencies in folate, vitamin B12, and vitamin B6 being primary causes of hyperhomocysteinemia. Understanding the underlying metabolic pathways and having robust experimental protocols for the quantification of these analytes are crucial for research into the pathophysiology of associated diseases and for the development of targeted therapeutic and preventative strategies. The data clearly indicate that folate deficiency has a particularly strong impact on elevating homocysteine levels. This guide provides a foundational resource for professionals in the field, summarizing the key quantitative data, outlining the metabolic and experimental frameworks, and providing detailed methodologies for essential laboratory assessments. Further research should continue to explore the precise dose-response relationships and the clinical implications of normalizing homocysteine levels through B-vitamin supplementation in various patient populations.

References

Homocysteine's Role in One-Carbon Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing amino acid, occupies a critical juncture in one-carbon metabolism, linking the methionine and folate cycles. Its metabolism is tightly regulated, and disruptions in its homeostasis, leading to hyperhomocysteinemia, are implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases. This guide provides a comprehensive technical overview of homocysteine's role in one-carbon metabolism, detailing the key biochemical pathways, regulatory mechanisms, and the influence of genetic factors. It also presents detailed experimental protocols for the quantification of homocysteine and related metabolites, along with extensive quantitative data to support researchers and drug development professionals in this field.

Introduction to Homocysteine and One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units, essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. Homocysteine is a key intermediate in this network, derived from the demethylation of methionine. The fate of homocysteine is primarily twofold: remethylation back to methionine or irreversible catabolism via the transsulfuration pathway to produce cysteine. The balance between these pathways is crucial for maintaining cellular function and is influenced by nutritional status, particularly the availability of B vitamins (B6, B9, and B12), and genetic factors.

Core Biochemical Pathways

Homocysteine metabolism is primarily governed by three interconnected cycles: the methionine cycle, the folate cycle, and the transsulfuration pathway.

The Methionine Cycle

The methionine cycle is central to the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.

  • Methionine Adenosyltransferase (MAT): Methionine is activated by ATP to form SAM.

  • Methyltransferases (MTs): SAM donates its methyl group to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids, forming S-adenosylhomocysteine (SAH).

  • SAH Hydrolase (SAHH): SAH is hydrolyzed to homocysteine and adenosine in a reversible reaction.

The Folate Cycle

The folate cycle provides the one-carbon units necessary for the remethylation of homocysteine to methionine and for nucleotide biosynthesis.

  • Serine Hydroxymethyltransferase (SHMT): Serine donates a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.

  • Methylenetetrahydrofolate Reductase (MTHFR): 5,10-methylenetetrahydrofolate is irreversibly reduced to 5-methyltetrahydrofolate, the primary methyl donor for homocysteine remethylation.

The Transsulfuration Pathway

The transsulfuration pathway is the primary route for homocysteine catabolism, leading to the synthesis of cysteine.

  • Cystathionine β-Synthase (CBS): Homocysteine condenses with serine to form cystathionine. This reaction is allosterically activated by SAM.

  • Cystathionine γ-Lyase (CTH): Cystathionine is cleaved to produce cysteine, α-ketobutyrate, and ammonia.

Regulatory Mechanisms

The flux of homocysteine through these pathways is tightly regulated to maintain cellular homeostasis.

  • Allosteric Regulation: SAM acts as a key allosteric regulator. It activates CBS, directing homocysteine towards the transsulfuration pathway when methionine levels are high, and inhibits MTHFR, thereby conserving methionine when its levels are low.

  • Nutritional Control: The availability of vitamin B12 (cofactor for methionine synthase), folate (provides one-carbon units), and vitamin B6 (cofactor for CBS and CTH) is critical for efficient homocysteine metabolism. Deficiencies in these vitamins can lead to elevated homocysteine levels.

Genetic Influences on Homocysteine Metabolism

Polymorphisms in genes encoding key enzymes of one-carbon metabolism can significantly impact homocysteine levels. The most well-studied is the MTHFR gene.

  • MTHFR C677T Polymorphism: This common polymorphism results in a thermolabile MTHFR enzyme with reduced activity. Individuals with the TT genotype have significantly lower MTHFR activity and are predisposed to hyperhomocysteinemia, particularly in the context of low folate status.

  • MTHFR A1298C Polymorphism: This polymorphism also leads to reduced MTHFR activity, although to a lesser extent than C677T. Compound heterozygosity (C677T and A1298C) can also result in significantly reduced enzyme function.

Data Presentation

Table 1: Reference Ranges for Key One-Carbon Metabolites in Human Plasma
MetaboliteReference RangeUnitsNotes
Total Homocysteine5 - 15µmol/LVaries with age and sex. Levels <10 µmol/L are often considered optimal.[1]
S-Adenosylmethionine (SAM)76 - 145nmol/L
S-Adenosylhomocysteine (SAH)10 - 22nmol/L
SAM:SAH Ratio4 - 8A key indicator of cellular methylation potential.
Serum Folate5.8 - 32.8ng/mLPost-folic acid fortification era.[2]
Erythrocyte Folate153 - 515ng/mLReflects long-term folate status.[2]
Vitamin B12 (Cobalamin)200 - 900pg/mL
Methylmalonic Acid (MMA)0.08 - 0.28µmol/LA specific marker for vitamin B12 deficiency.[3]
Table 2: Impact of MTHFR Polymorphisms on Enzyme Activity and Homocysteine Levels
MTHFR GenotypeApproximate Enzyme Activity (% of Wild Type)Associated Plasma Homocysteine Levels
C677C (Wild Type)100%Normal
C677T (Heterozygous)65%Mildly elevated, especially with low folate
T677T (Homozygous)30%Significantly elevated, especially with low folate
A1298A (Wild Type)100%Normal
A1298C (Heterozygous)85%Minimal effect on homocysteine
C1298C (Homozygous)60%Not consistently associated with elevated homocysteine
C677T / A1298C (Compound Heterozygous)40-50%Moderately elevated homocysteine
Table 3: Kinetic Properties of Key Enzymes in Homocysteine Metabolism
EnzymeSubstrateKmVmaxNotes
Methionine Synthase (MTR)Homocysteine~1.7 µM-Data from rat liver.
5-Methyl-THF~75 µM-Data from rat liver.
Cystathionine β-Synthase (CBS)Homocysteine~2.0 mM (substrate inhibition)-Data from yeast CBS.
Serine~1.2 mM-Data from yeast CBS.
MTHFR5,10-Methylene-THF~10-30 µM-Varies with allosteric effectors.

Experimental Protocols

Measurement of Total Plasma Homocysteine by HPLC with Fluorescence Detection

This protocol describes a common method for the quantification of total homocysteine in plasma.

1. Principle: Plasma disulfides are reduced to free thiols, proteins are precipitated, and the thiols are derivatized with a fluorescent reagent for detection by HPLC.

2. Reagents:

  • Tri-n-butylphosphine (TBP) solution (10% in dimethylformamide)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Borate buffer (0.125 M, pH 9.5, containing 4 mM EDTA)

  • Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) solution (1 mg/mL in borate buffer)

  • Mobile Phase: 0.1 M KH₂PO₄, pH 2.1, with acetonitrile (e.g., 4% v/v)

  • Homocysteine standards

3. Sample Preparation:

  • To 150 µL of plasma or standard, add 15 µL of TBP solution.

  • Incubate at 4°C for 30 minutes to reduce disulfide bonds.

  • Add 150 µL of 10% TCA to precipitate proteins.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 10 µL of 1.55 M NaOH, 125 µL of borate buffer, and 50 µL of SBD-F solution.

  • Incubate at 60°C for 60 minutes for derivatization.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector (Excitation: 385 nm, Emission: 515 nm)

  • Quantification: Based on a standard curve of known homocysteine concentrations.

Quantification of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Plasma by LC-MS/MS

This protocol provides a sensitive and specific method for the simultaneous measurement of SAM and SAH.

1. Principle: Plasma proteins are precipitated, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using stable isotope-labeled internal standards.

2. Reagents:

  • Acetonitrile with 0.1% formic acid

  • Internal standard solution (containing D3-SAM and D4-SAH)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • SAM and SAH standards

3. Sample Preparation:

  • To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standards.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column suitable for polar compounds.

  • Gradient Elution: A gradient from Mobile Phase A to Mobile Phase B is used to separate SAM and SAH.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • SAM: m/z 399 -> 250

    • D3-SAM: m/z 402 -> 250

    • SAH: m/z 385 -> 136

    • D4-SAH: m/z 389 -> 138

  • Quantification: Based on the ratio of the peak area of the analyte to its corresponding internal standard, against a standard curve.

Mandatory Visualizations

OneCarbonMetabolism cluster_methionine Methionine Cycle cluster_folate Folate Cycle cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT (ATP -> PPi+Pi) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Acceptor -> Methyl-Acceptor) CBS CBS SAM->CBS Activates MTHFR MTHFR SAM->MTHFR Inhibits Homocysteine Homocysteine SAH->Homocysteine SAHH (H2O -> Adenosine) Homocysteine->Methionine MS (Vitamin B12) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Vitamin B6) THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR (NADPH -> NADP+) Methyl_THF->THF MS Serine Serine Glycine Glycine Serine->Glycine SHMT Cysteine Cysteine Cystathionine->Cysteine CTH (Vitamin B6) Serine_trans Serine Serine_trans->Cystathionine

Caption: Overview of Homocysteine Metabolism Pathways.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Blood_Collection Blood Collection (EDTA tube) Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Reduction Reduction (e.g., TBP) Plasma_Separation->Reduction Protein_Precipitation Protein Precipitation (e.g., TCA) Reduction->Protein_Precipitation Derivatization Derivatization (e.g., SBD-F) Protein_Precipitation->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC Workflow for Total Homocysteine Analysis.

Conclusion

Homocysteine is a pivotal metabolite in one-carbon metabolism, and its dysregulation has significant clinical implications. Understanding the intricate network of pathways that govern its fate is essential for the development of diagnostic and therapeutic strategies for a variety of diseases. This guide has provided a detailed overview of the biochemical, regulatory, and genetic aspects of homocysteine metabolism, supplemented with practical experimental protocols and comprehensive quantitative data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of one-carbon metabolism and its role in health and disease.

References

The Molecular Labyrinth: A Technical Guide to Homocysteine-Induced Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide dissects the core molecular mechanisms through which elevated homocysteine (Hcy) levels, a condition known as hyperhomocysteinemia (HHcy), instigate endothelial dysfunction, a critical initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][2][3] This document provides a comprehensive overview of the key signaling pathways, detailed experimental protocols for their investigation, and a quantitative summary of the biochemical alterations observed in response to Hcy.

Core Molecular Mechanisms of Homocysteine-Induced Endothelial Dysfunction

Hyperhomocysteinemia, clinically defined as a plasma homocysteine level exceeding 15 µmol/L, is an established independent risk factor for cardiovascular disease.[1] The vascular endothelium, a critical regulator of vascular homeostasis, is a primary target of Hcy's detrimental effects.[1][2] The mechanisms underpinning Hcy-induced endothelial injury are multifaceted and interconnected, primarily revolving around four key pillars: oxidative stress, endoplasmic reticulum (ER) stress, endothelial nitric oxide synthase (eNOS) uncoupling, and epigenetic modifications.[1][4]

Oxidative Stress: The Radical Assault

Homocysteine is a pro-oxidant molecule that disrupts the delicate redox balance within endothelial cells, leading to a state of oxidative stress.[5][6] This is characterized by an overproduction of reactive oxygen species (ROS) and a simultaneous depletion of antioxidant defenses.[4] The auto-oxidation of Hcy's sulfhydryl group in the presence of transition metals generates superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[5][6]

Furthermore, Hcy stimulates the activity of NADPH oxidase, a major source of endothelial ROS.[7] This surge in ROS has several damaging consequences:

  • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation and the formation of cytotoxic byproducts that compromise membrane integrity and function.

  • Protein Oxidation: Critical enzymes and structural proteins are damaged by ROS, impairing their function.

  • DNA Damage: Oxidative damage to DNA can trigger apoptotic pathways and contribute to cellular senescence.

  • Inflammation: ROS act as signaling molecules that activate pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB).[8][9] This, in turn, upregulates the expression of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1), promoting the adhesion of monocytes to the endothelium—a key step in atherogenesis.[8][10]

Endoplasmic Reticulum (ER) Stress: A Disruption of Protein Folding

The endoplasmic reticulum is a vital organelle for protein synthesis and folding. An accumulation of unfolded or misfolded proteins within the ER lumen triggers a cellular stress response known as the unfolded protein response (UPR) or ER stress. Homocysteine has been shown to induce ER stress in endothelial cells, contributing to apoptosis and inflammation.[7]

The UPR is mediated by three main sensor proteins:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER.

  • IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices the mRNA of X-box binding protein 1 (XBP1), generating a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates ER chaperones and other UPR-related genes.

Chronic or unresolved ER stress, as induced by Hcy, can shift the UPR from a pro-survival to a pro-apoptotic response, activating caspases and contributing to endothelial cell death.[11]

eNOS Uncoupling: From Protector to Perpetrator

Endothelial nitric oxide synthase (eNOS) is a crucial enzyme that produces nitric oxide (NO), a potent vasodilator and anti-atherogenic molecule. Under physiological conditions, eNOS exists as a dimer and, in the presence of its cofactor tetrahydrobiopterin (BH4), catalyzes the conversion of L-arginine to L-citrulline and NO.

Homocysteine promotes the "uncoupling" of eNOS, a dysfunctional state where the enzyme produces superoxide instead of NO.[8][12] This occurs through several mechanisms:

  • BH4 Oxidation: Increased ROS production, instigated by Hcy, leads to the oxidation of BH4 to dihydrobiopterin (BH2). This depletion of the critical cofactor causes electrons to be diverted from L-arginine to molecular oxygen, generating O₂⁻.[13]

  • Asymmetric Dimethylarginine (ADMA) Accumulation: Homocysteine can increase the levels of ADMA, an endogenous inhibitor of eNOS, further reducing NO bioavailability.[14]

  • Altered eNOS Phosphorylation: Hcy can alter the phosphorylation status of eNOS at key regulatory sites, such as increasing phosphorylation at the inhibitory Thr495 residue, which decreases its activity.

The consequences of eNOS uncoupling are twofold: a reduction in the protective effects of NO and a further amplification of oxidative stress, creating a vicious cycle of endothelial damage.

Epigenetic Modifications: Rewriting the Endothelial Phenotype

Epigenetic modifications, which alter gene expression without changing the DNA sequence, play a significant role in Hcy-induced endothelial dysfunction.[10] Homocysteine metabolism is intrinsically linked to cellular methylation reactions through the S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) cycle.[1]

  • DNA Hypomethylation: Elevated Hcy levels lead to an accumulation of SAH, a potent inhibitor of DNA methyltransferases (DNMTs).[1] This results in global and gene-specific DNA hypomethylation. For instance, Hcy-induced hypomethylation of the p66shc promoter leads to its increased expression.[5][10] p66shc is an adaptor protein that, when overexpressed, promotes mitochondrial ROS production and apoptosis.[5][10] Hypomethylation of the cyclin A promoter has also been observed, leading to cell cycle arrest and inhibition of endothelial cell proliferation.[15]

  • Histone Modifications: Hcy can also influence histone modifications, such as histone acetylation and methylation, which regulate chromatin structure and gene accessibility.

These epigenetic alterations contribute to a pro-atherogenic endothelial phenotype characterized by increased oxidative stress, inflammation, and reduced regenerative capacity.

Quantitative Data on Homocysteine-Induced Endothelial Dysfunction

The following table summarizes key quantitative findings from various studies investigating the effects of homocysteine on endothelial cells.

ParameterCell TypeHcy ConcentrationDurationObservationFold/Percent Change
Cell Viability EA.hy9264 mM24hDecreased cell viability~25% decrease
EA.hy9268 mM24hDecreased cell viability~50% decrease
ROS Production HUVECs50 µM24hIncreased DCF fluorescenceStatistically significant increase
EA.hy92620-200 µmol/L-Dose-dependent increase in DCF fluorescenceSignificant increase
eNOS Activity HAECsPathophysiological concentrations-Reduced eNOS activityDose-sensitive reduction
MAECs--Reduced eNOS activity in CBS⁻/⁻ miceSignificant reduction
ICAM-1 Expression HUVECs--Increased surface expression-
p66shc Expression HUVECs--Increased transcription-
Glutathione Peroxidase mRNA Porcine Aortic Endothelial Cells5.0 mmol/L-Decreased steady-state mRNA90% decrease
SOD Activity Porcine Aortic Endothelial Cells0.03-1.0 mmol/L-Increased SOD activity-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying homocysteine-induced endothelial dysfunction.

Homocysteine_Oxidative_Stress_Pathway Hcy Homocysteine Auto_oxidation Auto-oxidation Hcy->Auto_oxidation NADPH_Oxidase NADPH Oxidase Hcy->NADPH_Oxidase + ROS ROS (O₂⁻, H₂O₂) Auto_oxidation->ROS NADPH_Oxidase->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage NF_kB NF-κB Activation ROS->NF_kB Endothelial_Dysfunction Endothelial Dysfunction Lipid_Peroxidation->Endothelial_Dysfunction Protein_Oxidation->Endothelial_Dysfunction DNA_Damage->Endothelial_Dysfunction ICAM1 ICAM-1 Upregulation NF_kB->ICAM1 Monocyte_Adhesion Monocyte Adhesion ICAM1->Monocyte_Adhesion Monocyte_Adhesion->Endothelial_Dysfunction

Caption: Homocysteine-induced oxidative stress pathway.

eNOS_Uncoupling_Pathway Hcy Homocysteine ROS Increased ROS Hcy->ROS BH4 BH₄ ROS->BH4 oxidation BH2 BH₂ BH4->BH2 eNOS_Dimer eNOS Dimer (Coupled) BH4->eNOS_Dimer cofactor eNOS_Uncoupled eNOS (Uncoupled) BH2->eNOS_Uncoupled promotes eNOS_Dimer->eNOS_Uncoupled uncoupling NO Nitric Oxide (NO) eNOS_Dimer->NO Superoxide Superoxide (O₂⁻) eNOS_Uncoupled->Superoxide L_Arginine L-Arginine L_Arginine->eNOS_Dimer Oxygen O₂ Oxygen->eNOS_Uncoupled Vasodilation Vasodilation NO->Vasodilation Oxidative_Stress Increased Oxidative Stress Superoxide->Oxidative_Stress

Caption: Mechanism of homocysteine-induced eNOS uncoupling.

Homocysteine_Epigenetic_Pathway Hcy Homocysteine SAH S-adenosylhomocysteine (SAH) Hcy->SAH accumulation DNMTs DNA Methyltransferases (DNMTs) SAH->DNMTs inhibits DNA_Hypomethylation DNA Hypomethylation DNMTs->DNA_Hypomethylation leads to p66shc_promoter p66shc Promoter DNA_Hypomethylation->p66shc_promoter p66shc_expression p66shc Expression ↑ p66shc_promoter->p66shc_expression Mitochondrial_ROS Mitochondrial ROS ↑ p66shc_expression->Mitochondrial_ROS Apoptosis Apoptosis Mitochondrial_ROS->Apoptosis Endothelial_Dysfunction Endothelial Dysfunction Apoptosis->Endothelial_Dysfunction

Caption: Epigenetic pathway of homocysteine-induced dysfunction.

Experimental_Workflow Cell_Culture Endothelial Cell Culture (e.g., HUVECs) Hcy_Treatment Homocysteine Treatment (Dose- and Time-course) Cell_Culture->Hcy_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CCK-8) Hcy_Treatment->Cell_Viability ROS_Measurement ROS Measurement (e.g., DCFH-DA) Hcy_Treatment->ROS_Measurement Western_Blot Western Blot (e.g., eNOS, p-eNOS, ER stress markers) Hcy_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Hcy_Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for ICAM-1) Hcy_Treatment->Gene_Expression Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Molecular Mechanisms Data_Analysis->Conclusion

Caption: General experimental workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate homocysteine-induced endothelial dysfunction.

Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the detection and quantification of intracellular ROS using the fluorescent probe DCFH-DA.[3][4][15][16][17][18]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Cell culture medium (e.g., EGM-2)

  • Homocysteine (Hcy)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Black 96-well plate with a clear bottom

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed HUVECs into a black 96-well plate at a density of 1 x 10⁴ cells per well and culture overnight.

  • Treat the cells with various concentrations of Hcy for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Prepare a working solution of DCFH-DA in serum-free medium at a final concentration of 10-25 µM.

  • After Hcy treatment, wash the cells once with PBS.

  • Add the DCFH-DA working solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells once with PBS to remove excess probe.

  • Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize the cells under a fluorescence microscope.

  • Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.

Western Blot Analysis of eNOS, Phospho-eNOS, and Other Proteins of Interest

This protocol details the detection and quantification of specific proteins by Western blotting.[2][13][19][20][21]

Materials:

  • HUVECs or other endothelial cells

  • Hcy

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-eNOS, anti-phospho-eNOS (Ser1177/Thr495), anti-p66shc, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture and treat HUVECs with Hcy as described previously.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic and necrotic cells using Annexin V and PI staining followed by flow cytometry.[12][22][23][24][25]

Materials:

  • HUVECs or other endothelial cells

  • Hcy

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Culture and treat HUVECs with Hcy as described previously.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at a low speed.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant: live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Measurement of eNOS Activity

This protocol outlines the determination of eNOS activity by measuring the conversion of [³H]-L-arginine to [³H]-L-citrulline.[11][14][26]

Materials:

  • Endothelial cells or tissue homogenates

  • Hcy

  • [³H]-L-arginine

  • Reaction buffer (containing NADPH, FAD, FMN, BH4, and calmodulin)

  • Stop buffer

  • Dowex AG50WX-8 resin

  • Scintillation counter

Procedure:

  • Prepare cell lysates or tissue homogenates from control and Hcy-treated samples.

  • Incubate the lysates with [³H]-L-arginine and the reaction buffer for a defined period (e.g., 30 minutes) at 37°C.

  • Terminate the reaction by adding the stop buffer.

  • Apply the reaction mixture to a Dowex AG50WX-8 resin column to separate [³H]-L-citrulline from unreacted [³H]-L-arginine.

  • Elute the [³H]-L-citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the eNOS activity as the amount of [³H]-L-citrulline produced per unit of time per milligram of protein.

Conclusion

Homocysteine-induced endothelial dysfunction is a complex process driven by the interplay of oxidative stress, ER stress, eNOS uncoupling, and epigenetic alterations. These mechanisms collectively promote a pro-inflammatory, pro-thrombotic, and apoptotic endothelial phenotype, thereby initiating and accelerating the development of atherosclerosis. A thorough understanding of these molecular pathways is paramount for the development of novel therapeutic strategies aimed at mitigating the cardiovascular risks associated with hyperhomocysteinemia. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these mechanisms and evaluate the efficacy of potential interventions.

References

The Prothrombotic State in Hyperhomocysteinemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated plasma levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for both venous and arterial thrombosis. The underlying mechanisms are multifactorial and complex, involving a cascade of events that disrupt the delicate balance of hemostasis. This technical guide provides an in-depth exploration of the association between elevated homocysteine and thrombosis risk, focusing on the core molecular pathways, quantitative risk data, and detailed experimental methodologies for preclinical investigation.

Introduction

Homocysteine is a crucial intermediate in the metabolism of methionine. Its plasma concentration is tightly regulated by a series of enzymatic reactions dependent on vitamin cofactors, including folate, vitamin B6, and vitamin B12. Genetic defects in the enzymes involved in homocysteine metabolism or deficiencies in these essential vitamins can lead to an accumulation of homocysteine in the blood. While normal fasting total homocysteine levels are generally considered to be between 5 and 15 µmol/L, concentrations above this range are associated with an increased propensity for thrombotic events.[1][2] This guide will dissect the key mechanisms driving this prothrombotic state.

Quantitative Association Between Homocysteine and Thrombosis Risk

Multiple meta-analyses of case-control and prospective studies have established a quantitative link between elevated homocysteine levels and the risk of venous thromboembolism (VTE). The data consistently demonstrate a dose-dependent relationship, where higher homocysteine concentrations correlate with a greater risk of thrombosis.

Table 1: Quantitative Risk of Venous Thromboembolism Associated with Elevated Homocysteine

Study TypeHomocysteine LevelReported Risk Metric95% Confidence IntervalCitation
Meta-analysis of case-control studies>95th percentile or mean + 2 SD of control groupPooled Odds Ratio: 2.51.8 - 3.5[3][4]
Meta-analysis of case-control studiesPer 5 µmol/L increaseOdds Ratio: 1.601.10 - 2.34[5]
Meta-analysis of prospective and retrospective studiesPer 5 µmol/L increaseOdds Ratio (retrospective): 1.601.10 - 2.34[6]
Meta-analysis of prospective and retrospective studiesPer 5 µmol/L increaseOdds Ratio (prospective): 1.271.01 - 1.59[6]
Prospective cohort study (Women's Health Study)Highest vs. lowest quartileHazard Ratio: 1.311.06 - 1.63[5]
Case-control study in patients with mental illnessHyperhomocysteinemiaOdds Ratio for PE: 5.081.20 - 21.48[7]

Core Pathophysiological Mechanisms

Elevated homocysteine promotes thrombosis through a multi-pronged attack on the vascular system, affecting endothelial cells, platelets, and the coagulation cascade.

Endothelial Dysfunction

The vascular endothelium plays a critical role in maintaining a non-thrombogenic surface. Hyperhomocysteinemia disrupts this function through several mechanisms:

  • Oxidative Stress: Homocysteine auto-oxidation and its ability to stimulate NADPH oxidase lead to the generation of reactive oxygen species (ROS).[8][9] This oxidative stress damages endothelial cells, reduces the bioavailability of the vasodilator and anti-platelet agent nitric oxide (NO), and promotes a pro-inflammatory phenotype.

  • Endoplasmic Reticulum (ER) Stress: Homocysteine induces the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR).[10][11] This ER stress can lead to endothelial cell apoptosis and inflammation. A key mechanism involves the upregulation of ER oxidoreductin-1α (Ero1α), which contributes to a more oxidizing environment within the ER.[10]

  • Impaired Fibrinolysis: Homocysteine interferes with the binding of tissue plasminogen activator (t-PA) to its receptor, annexin A2, on the surface of endothelial cells.[7][12][13] This interaction is crucial for the efficient conversion of plasminogen to plasmin, the primary enzyme responsible for fibrin clot degradation. Homocysteine has been shown to form a disulfide bond with cysteine residue 9 of annexin A2, thereby blocking the t-PA binding site.[7][10]

Platelet Activation

Elevated homocysteine levels can lead to increased platelet reactivity and aggregation, contributing to thrombus formation. Homocysteine can directly activate platelets and enhance their response to other agonists.[14] The resulting increase in platelet aggregation contributes to the initial formation of a platelet plug at sites of vascular injury.

Pro-coagulant Effects

Hyperhomocysteinemia shifts the hemostatic balance towards a pro-coagulant state by:

  • Inhibition of the Protein C Pathway: Homocysteine can impair the activation of protein C, a key natural anticoagulant. This may occur through the downregulation of thrombomodulin on the endothelial cell surface, which is essential for thrombin-mediated protein C activation.[15] This leads to a state of acquired activated protein C (APC) resistance.

  • Increased Tissue Factor Expression: Homocysteine can induce the expression of tissue factor, the primary initiator of the extrinsic pathway of the coagulation cascade, on monocytes and endothelial cells.[16]

  • Modification of Fibrinogen: Homocysteine can be incorporated into fibrinogen, altering its structure and making the resulting fibrin clot more resistant to lysis.[17]

Key Signaling Pathways

The prothrombotic effects of homocysteine are mediated by complex intracellular signaling pathways.

Homocysteine-Induced Oxidative Stress Pathway

Homocysteine_Oxidative_Stress Hcy Elevated Homocysteine NADPH_Oxidase NADPH Oxidase Hcy->NADPH_Oxidase Activates Thioredoxin Thioredoxin (Antioxidant) Hcy->Thioredoxin Inhibits ROS ROS (Reactive Oxygen Species) NADPH_Oxidase->ROS Produces eNOS eNOS ROS->eNOS Uncouples Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction NO Nitric Oxide (NO) eNOS->NO Produces NO->Endothelial_Dysfunction Prevents Thrombosis Thrombosis Endothelial_Dysfunction->Thrombosis Homocysteine_ER_Stress Hcy Elevated Homocysteine HIF1a HIF-1α Hcy->HIF1a Promotes binding to Ero1a_promoter Ero1α Promoter HIF1a->Ero1a_promoter Ero1a Ero1α Ero1a_promoter->Ero1a Upregulates ER_Oxidative_Stress ER Oxidative Stress Ero1a->ER_Oxidative_Stress Induces UPR Unfolded Protein Response (UPR) ER_Oxidative_Stress->UPR Activates Apoptosis Endothelial Cell Apoptosis UPR->Apoptosis Thrombosis Thrombosis Apoptosis->Thrombosis

References

Methodological & Application

Application Notes: High-Throughput Quantification of Plasma Homocysteine Using Enzyme-Linked Immunosorbent Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in methionine metabolism. Elevated levels of plasma homocysteine, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for cardiovascular diseases, including atherosclerosis and thrombosis.[1][2] Furthermore, hyperhomocysteinemia is associated with neurological disorders and is a sensitive marker for deficiencies in folate, vitamin B12, and vitamin B6. Consequently, the accurate and efficient quantification of plasma homocysteine is of significant interest in both clinical diagnostics and biomedical research.

This document provides detailed application notes and protocols for the quantification of total homocysteine in plasma using an enzyme-linked immunosorbent assay (ELISA). Two primary methodologies are discussed: a direct competitive ELISA and an enzyme conversion immunoassay. These methods offer a high-throughput, sensitive, and non-radioactive alternative to traditional chromatographic techniques like HPLC.[1][3]

Assay Principles

Competitive ELISA for Homocysteine

The competitive ELISA is a direct method for quantifying homocysteine. In this assay, homocysteine present in the sample competes with a fixed amount of labeled homocysteine (e.g., biotin-labeled or HRP-conjugated) for binding to a limited number of anti-homocysteine antibodies coated on a microplate.[4][5] The amount of labeled homocysteine bound to the antibody is inversely proportional to the concentration of homocysteine in the sample. The signal is typically generated by an enzymatic reaction, and the resulting color change is measured spectrophotometrically.[6][7]

Enzyme Conversion Immunoassay

This method involves a two-step process. First, all forms of homocysteine in the plasma sample are reduced to free homocysteine. This free homocysteine is then enzymatically converted to S-adenosyl-L-homocysteine (SAH) by the enzyme SAH hydrolase.[1][3] In the second step, the newly formed SAH is quantified using a competitive ELISA.[1][3] This indirect method can offer high specificity and sensitivity.

Data Presentation

Table 1: Performance Characteristics of Homocysteine ELISA Methods
ParameterCompetitive ELISAEnzyme Conversion ImmunoassayReference
Assay Range 7.813-500 pmol/mlVaries by kit, typically in the µM range[8]
Sensitivity 4.688 pmol/mlAs low as 5 µM[8]
Intra-Assay CV < 10%< 6%[3]
Inter-Assay CV < 12%< 8%[3]
Sample Types Serum, Plasma, Cell Culture Supernatants, Tissue HomogenatesSerum, Plasma[2][7][9]
Assay Time ~2-3 hours~2.5 hours[3][10]
Table 2: Typical Homocysteine-BSA Standard Curve Data (Competitive ELISA)
Homocysteine-BSA Concentration (ng/mL)Absorbance (450 nm)
01.852
101.431
500.876
1000.543
2500.211
5000.105

Note: This data is for reference only and should not be used to interpret actual results. A new standard curve must be generated for each assay.[2]

Experimental Protocols

Protocol 1: Plasma Sample Preparation

Proper sample handling is crucial for accurate homocysteine measurement.

  • Plasma Collection : Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.[6][9]

  • Centrifugation : Centrifuge the blood samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[6][9]

  • Aliquoting and Storage : Carefully aspirate the plasma supernatant without disturbing the buffy coat. Aliquot the plasma into cryovials and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6][9]

  • Pre-Assay Preparation : Before use, thaw the plasma samples on ice. Centrifuge the thawed samples again to remove any precipitates.[9]

Protocol 2: Competitive ELISA for Total Homocysteine

This protocol is a generalized procedure based on commercially available kits.[4][11]

Materials:

  • Anti-homocysteine antibody pre-coated 96-well plate

  • Homocysteine standards

  • Biotin-labeled homocysteine

  • Streptavidin-HRP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 0.5 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation : Prepare all reagents, standards, and samples as instructed by the kit manual. Bring all reagents to room temperature before use.[9]

  • Standard and Sample Addition : Add 50 µL of each standard and sample into the appropriate wells of the pre-coated microplate.[4]

  • Competitive Reaction : Immediately add 50 µL of biotin-labeled homocysteine to each well. Gently tap the plate to mix and incubate for 1 hour at 37°C.[4]

  • Washing : Aspirate the liquid from each well and wash 3-5 times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.[4]

  • Enzyme Conjugate Addition : Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.[4]

  • Washing : Repeat the washing step as described in step 4.

  • Substrate Incubation : Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark.[4]

  • Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement : Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.[4]

  • Data Analysis : Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding homocysteine concentration on the x-axis. The concentration of homocysteine in the samples can be determined by interpolating their absorbance values from the standard curve. The relationship is inversely proportional.[4]

Visualizations

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Reagents Prepare Reagents, Standards & Samples Add_Sample Add 50µL of Standard or Sample to Wells Prep_Reagents->Add_Sample Add_Biotin_Hcy Add 50µL of Biotin-Homocysteine Add_Sample->Add_Biotin_Hcy Incubate1 Incubate 1 hour at 37°C Add_Biotin_Hcy->Incubate1 Wash1 Wash Wells 3-5 Times Incubate1->Wash1 Add_SABC Add 100µL of Streptavidin-HRP Wash1->Add_SABC Incubate2 Incubate 30 mins at 37°C Add_SABC->Incubate2 Wash2 Wash Wells 3-5 Times Incubate2->Wash2 Add_TMB Add 90µL of TMB Substrate Wash2->Add_TMB Incubate3 Incubate 15-20 mins at 37°C (Dark) Add_TMB->Incubate3 Add_Stop Add 50µL of Stop Solution Incubate3->Add_Stop Read_OD Read Absorbance at 450 nm Add_Stop->Read_OD Calc_Conc Calculate Homocysteine Concentration Read_OD->Calc_Conc

Caption: Workflow for Competitive ELISA of Homocysteine.

Caption: Principle of Competitive ELISA for Homocysteine.

References

Application Notes and Protocols for In Vitro Hyperhomocysteinemia Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperhomocysteinemia (HHcy), a condition characterized by abnormally high levels of homocysteine (Hcy) in the blood, is recognized as an independent risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[1] Its concentration in the plasma is normally tightly regulated, with levels typically ranging from 5 to 15 µmol/L.[3] HHcy is categorized based on plasma Hcy concentrations as mild (15 to 30 µmol/L), moderate (30 to 100 µmol/L), and severe (>100 µmol/L).[1][3][4]

The pathological effects of elevated Hcy are linked to a variety of cellular dysfunctions, including endothelial damage, oxidative stress, inflammation, and apoptosis.[4][5] To investigate the molecular mechanisms underlying these effects and to screen for potential therapeutic interventions, robust in vitro models are essential. Cell culture systems provide a controlled environment to study the direct effects of elevated Hcy on specific cell types implicated in HHcy-related diseases.

This document provides detailed application notes and protocols for establishing and utilizing cell culture models to study hyperhomocysteinemia.

Section 1: Establishing Cell Culture Models of Hyperhomocysteinemia

Selecting an Appropriate Cell Model

The choice of cell line is critical and should be dictated by the research question. Various primary cells and immortalized cell lines have been successfully used to model the effects of HHcy on different tissues.

  • Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a cornerstone for studying vascular dysfunction, as endothelial injury is a primary event in HHcy-induced atherosclerosis.[6]

  • Neural Cells: To investigate neurotoxicity, cell lines such as N2a (neuronal cells), BV2 (microglia), and C8-D1A (astrocytes) are commonly used.[7] These models are crucial for understanding the link between HHcy and diseases like Alzheimer's and vascular dementia.[2][8]

  • Immune Cells: Monocytic cell lines (e.g., THP-1, Mono Mac 6) and peripheral blood mononuclear cells (PBMNCs) are used to study the inflammatory responses induced by Hcy.[9]

  • Other Cell Types: Depending on the pathology of interest, other cell types like pancreatic beta-cells (BRIN-BD11) for diabetes-related studies or HeLa cells for general cytotoxicity and metabolic studies can also be employed.[10][11]

Inducing Hyperhomocysteinemia In Vitro

The most direct method to model HHcy in vitro is to supplement the cell culture medium with L-homocysteine.

Protocol: Preparation and Application of Homocysteine

  • Stock Solution: Prepare a sterile 100 mM stock solution of L-homocysteine (Sigma-Aldrich) in serum-free cell culture medium or phosphate-buffered saline (PBS). The solution should be pH-adjusted to ~7.4. Filter-sterilize using a 0.22 µm syringe filter. Aliquot and store at -20°C for long-term use. Freshly prepared solutions are recommended.[9]

  • Cell Seeding: Plate cells at a density that will result in 60-70% confluency at the time of treatment.[8] Allow cells to adhere and grow, typically for 24 hours.

  • Serum Starvation (Optional but Recommended): To avoid confounding effects from serum components, replace the growth medium with serum-free medium for 12-24 hours prior to Hcy treatment.[8]

  • Treatment: Dilute the Hcy stock solution directly into the serum-free medium to achieve the desired final concentrations. It is crucial to perform dose-response (e.g., 50 µM, 100 µM, 250 µM, 500 µM) and time-course (e.g., 24, 48, 72 hours) experiments to characterize the effects on the specific cell model.[7][8]

  • Controls: Always include a vehicle control group (cells treated with the same medium lacking Hcy).

Data Presentation: Summary of In Vitro HHcy Models

The following table summarizes conditions used in various published studies to serve as a starting point for experimental design.

Cell TypeHomocysteine (Hcy) ConcentrationTreatment DurationKey Observed Effects
Neuronal Cells (N2a) 50 µM48 - 96 hoursNo significant cell death observed.[7]
Microglia (BV2) 50 µM48 - 96 hoursInitial increase in pro-inflammatory markers followed by an increase in anti-inflammatory markers.[7]
Astrocytes (C8-D1A) 50 µM72 hoursDecreased expression of key potassium and water channels.[7]
Endothelial Cells (HUVEC) 50 µM - 5 mM12 - 24 hoursIncreased intracellular zinc, ROS production, and apoptosis via Fas-mediated pathways.[6][12]
Pancreatic β-cells (BRIN-BD11) 100 - 1000 µM18 hoursReversible impairment of insulin secretion pathways.[11]
Mononuclear Cells (PBMNCs) 185 µM72 hoursAltered secretion of pro- and anti-inflammatory cytokines (e.g., IL-1β, IL-6, IL-10).[9]
HeLa Cells 100 - 500 µM3 daysRetarded cell growth and decreased intracellular glutathione.[10]

Section 2: Key Experimental Protocols

Protocol: Assessment of Apoptosis by Annexin V/PI Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide, PI).

  • Cell Collection: Following Hcy treatment, collect both adherent and floating cells. For adherent cells, wash with cold PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 1 mg/mL stock) to 100 µL of the cell suspension.

  • Analysis: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS.

  • Probe Preparation: Prepare a fresh 10 µM working solution of DCFH-DA in serum-free medium immediately before use. Protect the solution from light.[13]

  • Cell Treatment: Seed cells in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence reading). Treat with Hcy as described in Section 1.2.

  • Probe Loading: After Hcy treatment, remove the medium and wash the cells once with warm PBS. Add the 10 µM DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[13][14]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any probe that has not entered the cells. This reduces background fluorescence.[14]

  • Measurement: Add 100-200 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[14] Alternatively, cells can be imaged using a fluorescence microscope with a FITC filter.[14]

  • Data Normalization: ROS levels can be normalized to cell number or total protein content (e.g., via a BCA assay on the cell lysate).

Protocol: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to quantify changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to Hcy.

  • Protein Extraction: After Hcy treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10% Bis-Tris gel) and separate the proteins by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15][16]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total-Akt, Caspase-3, GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Section 3: Major Signaling Pathways in Hyperhomocysteinemia

In vitro models are invaluable for dissecting the complex signaling cascades activated by elevated Hcy. Key pathways include those governing oxidative stress, inflammation, and programmed cell death.

Oxidative Stress and Inflammation

Elevated Hcy is strongly associated with the production of reactive oxygen species (ROS), leading to oxidative stress.[1][17] This can damage lipids, proteins, and DNA. Hcy-induced oxidative stress can activate pro-inflammatory transcription factors like NF-κB, which in turn upregulates the expression of inflammatory cytokines and adhesion molecules, contributing to endothelial dysfunction and atherosclerosis.[5]

Apoptosis and Pyroptosis

Hcy is a known inducer of programmed cell death.

  • Apoptosis: Hcy can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. It has been shown to upregulate the expression of the Fas death receptor, leading to the activation of an initiator caspase (caspase-8) and subsequent executioner caspases (e.g., caspase-3).[6]

  • Pyroptosis: A highly inflammatory form of programmed cell death, pyroptosis can also be induced by Hcy. This pathway is mediated by the activation of caspase-1 within a protein complex called the inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β.

Visualizing Workflows and Pathways

The following diagrams, created using the Graphviz DOT language, illustrate a typical experimental workflow and the key signaling pathways involved in Hcy-induced cell death.

G cluster_setup Experimental Setup cluster_analysis Endpoint Analysis cluster_data Data Interpretation culture Seed Cells in Culture Plates adhere Allow Adherence (24h) culture->adhere serum_starve Serum Starve (Optional, 12-24h) adhere->serum_starve treatment Treat with Homocysteine (Hcy) (Dose & Time Course) serum_starve->treatment ros ROS Measurement (DCFH-DA Staining) treatment->ros apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein data_analysis Quantification & Statistical Analysis ros->data_analysis apoptosis->data_analysis protein->data_analysis

Caption: General experimental workflow for studying hyperhomocysteinemia in cell culture.

G cluster_pro_death Pro-Apoptotic Signaling cluster_anti_death Pro-Survival Signaling Hcy Hyperhomocysteinemia (High Hcy) ROS ↑ ROS Production Hcy->ROS Akt Akt Pathway Hcy->Akt NFkB NF-κB Activation ROS->NFkB Fas ↑ Fas Receptor Expression NFkB->Fas Casp8 Caspase-8 Activation Fas->Casp8 Extrinsic Pathway Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cFLIP cFLIP (Caspase-8 Inhibitor) Akt->cFLIP cFLIP->Casp8

Caption: Hcy-induced signaling pathways leading to endothelial cell apoptosis.

G cluster_cytokine Cytokine Maturation cluster_pyroptosis Lytic Cell Death Hcy Hyperhomocysteinemia (High Hcy) NLRP3 NLRP3 Inflammasome Assembly Hcy->NLRP3 Casp1 Active Caspase-1 NLRP3->Casp1 ProCasp1 Pro-Caspase-1 ProCasp1->Casp1 IL1b Mature IL-1β (Released) Casp1->IL1b GSDMD_pore GSDMD Pore Formation Casp1->GSDMD_pore ProIL1b Pro-IL-1β ProIL1b->IL1b GSDMD Gasdermin D (GSDMD) GSDMD->GSDMD_pore Pyroptosis Pyroptosis GSDMD_pore->Pyroptosis

Caption: Hcy-induced NLRP3 inflammasome activation leading to pyroptosis.

References

Animal Models of Diet-Induced Hyperhomocysteinemia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing and utilizing animal models of diet-induced hyperhomocysteinemia (HHcy). These models are crucial for investigating the pathophysiology of HHcy-related diseases and for the preclinical evaluation of novel therapeutic agents.

Introduction

Hyperhomocysteinemia, an abnormally high level of homocysteine in the blood, is an established risk factor for a multitude of disorders, including cardiovascular diseases, neurodegenerative conditions, and developmental anomalies.[1] Animal models that accurately replicate the metabolic and pathological features of human HHcy are indispensable tools for elucidating disease mechanisms and for the development of effective interventions. Dietary manipulation provides a robust and clinically relevant method for inducing hyperhomocysteinemia in laboratory animals.

Two primary dietary strategies are employed to induce HHcy in animal models:

  • High-Methionine Diets: These diets increase the metabolic precursor of homocysteine, leading to its accumulation.

  • B-Vitamin Deficient Diets: Deficiencies in folate, vitamin B6, and vitamin B12, cofactors essential for homocysteine metabolism, result in elevated homocysteine levels.[2]

This document outlines the protocols for both dietary models, presents key quantitative data in tabular format for easy comparison, and visualizes the associated experimental workflows and key signaling pathways.

Data Presentation: Quantitative Outcomes of Dietary Interventions

The following tables summarize the quantitative data from various studies employing diet-induced hyperhomocysteinemia models. These tables provide a comparative overview of the dietary compositions and the resultant plasma homocysteine levels.

Table 1: High-Methionine Diet-Induced Hyperhomocysteinemia in Mice

Diet GroupMethionine ContentDurationMouse StrainResulting Plasma tHcy (μmol/L)Reference
Control0.44% (4.4 g/kg)1 weekC57BL/6J~5[3]
High-Methionine (6x)2.64% (26.4 g/kg)1 weekC57BL/6J~100[3]
High-Methionine (10x)4.40% (44.0 g/kg)1 weekC57BL/6J~220[3]
Control0.84%14 weeksC57BL/6~5-10[4]
Methionine-EnrichedNot specified14 weeksC57BL/613.56 ± 0.61[5]

tHcy: total Homocysteine

Table 2: B-Vitamin Deficient Diet-Induced Hyperhomocysteinemia

Diet GroupKey DeficienciesDurationAnimal ModelResulting Plasma tHcy (μmol/L)Reference
ControlStandard AIN-93M10 weeksC57BL/6J Mice~5[6]
B-Vitamin DeficientFolate, Vitamin B6, Vitamin B1210 weeksC57BL/6J Mice~25-30[6]
Methionine-Enriched1% L-methionine10 weeksC57BL/6J Mice~20-25[6]

Experimental Protocols

The following are detailed protocols for inducing hyperhomocysteinemia in rodents.

Protocol 1: High-Methionine Diet-Induced Hyperhomocysteinemia in Mice

Objective: To induce hyperhomocysteinemia in mice through dietary supplementation of L-methionine.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard rodent chow (Control Diet, e.g., AIN-93M with 0.44% methionine)

  • High-Methionine Diet (e.g., AIN-93M with 2.0% - 4.4% L-methionine)

  • Metabolic cages for sample collection

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Plasma analysis equipment for homocysteine measurement

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment. House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Baseline Measurements: Record the initial body weight of all animals. Collect baseline blood samples via tail vein or retro-orbital sinus for measurement of plasma homocysteine levels.

  • Dietary Intervention: Randomly assign mice to two groups:

    • Control Group: Feed with standard rodent chow.

    • High-Methionine Group: Feed with the high-methionine diet.

  • Monitoring: Monitor the body weight and food intake of the mice weekly.[4] Observe the animals daily for any signs of toxicity, such as weight loss or behavioral changes.

  • Duration: Continue the dietary intervention for the desired period, typically ranging from 1 to 14 weeks, depending on the desired severity of hyperhomocysteinemia.[3][5]

  • Sample Collection: At the end of the experimental period, collect terminal blood samples via cardiac puncture under anesthesia. Collect tissues of interest (e.g., liver, brain, aorta) for further analysis.

  • Plasma Analysis: Centrifuge the blood samples to separate plasma. Analyze plasma total homocysteine levels using commercially available ELISA kits or HPLC.

Protocol 2: B-Vitamin Deficient Diet-Induced Hyperhomocysteinemia in Rats

Objective: To induce hyperhomocysteinemia in rats by feeding a diet deficient in folate, vitamin B6, and vitamin B12.

Materials:

  • Male Wistar rats (6-8 weeks old)

  • Control Diet (e.g., AIN-93G)

  • B-Vitamin Deficient Diet (custom formulated to lack folic acid, pyridoxine-HCl, and cyanocobalamin)

  • Metabolic cages

  • Blood collection supplies

  • Centrifuge

  • Plasma analysis equipment

Procedure:

  • Acclimatization: Acclimate rats to the facility for one week with free access to standard chow and water.

  • Baseline Measurements: Record initial body weights and collect baseline blood samples for homocysteine analysis.

  • Dietary Intervention: Divide the rats into two groups:

    • Control Group: Provide with the standard AIN-93G diet.

    • B-Vitamin Deficient Group: Provide with the B-vitamin deficient diet.

  • Monitoring: Monitor body weight and food consumption weekly.

  • Duration: Maintain the diets for a period of 8-10 weeks.[6]

  • Plasma Analysis: Process blood samples to obtain plasma and measure total homocysteine concentrations.

Visualizations: Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and key signaling pathways implicated in diet-induced hyperhomocysteinemia.

G cluster_setup Experimental Setup cluster_intervention Dietary Intervention cluster_monitoring Monitoring cluster_outcome Outcome Assessment acclimatization Acclimatization (1 week) baseline Baseline Measurements (Body Weight, Plasma tHcy) acclimatization->baseline control Control Diet Group baseline->control experimental Experimental Diet Group (High-Methionine or B-Vitamin Deficient) baseline->experimental monitoring Weekly Monitoring (Body Weight, Food Intake) control->monitoring experimental->monitoring sample_collection Terminal Sample Collection (Blood, Tissues) monitoring->sample_collection analysis Biochemical & Pathological Analysis (Plasma tHcy, etc.) sample_collection->analysis G cluster_hcy Hyperhomocysteinemia cluster_stress Cellular Stress & Signaling cluster_kinases Kinase Cascades cluster_transcription Transcription Factors cluster_outcome Pathophysiological Outcomes hcy Elevated Homocysteine ros Oxidative Stress (ROS) hcy->ros er_stress ER Stress hcy->er_stress nmda NMDA Receptor Activation hcy->nmda pi3k_akt PI3K/Akt jak2 JAK2 p38mapk p38 MAPK ros->p38mapk erk ERK ros->erk apoptosis Apoptosis er_stress->apoptosis nmda->ros nfkb NF-κB p38mapk->nfkb inflammation Neuroinflammation (↑ TNF-α, IL-1β) erk->inflammation pi3k_akt->nfkb stat3 STAT3 jak2->stat3 nfkb->inflammation stat3->inflammation endothelial_dysfunction Endothelial Dysfunction inflammation->endothelial_dysfunction endothelial_dysfunction->apoptosis

References

Application Notes and Protocols for the Quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of a wide range of biomolecules, including DNA, RNA, proteins, and lipids. The product of this methyl transfer is S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferase enzymes. The ratio of SAM to SAH, often termed the "methylation potential," is a critical indicator of cellular methylation capacity and is implicated in numerous physiological and pathological processes. Accurate measurement of SAM and SAH levels is therefore crucial for research in areas such as epigenetics, cancer, neurobiology, and drug development.

This document provides detailed protocols for the quantification of SAM and SAH in biological samples using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathways and Logical Relationships

The metabolic relationship between SAM and SAH is central to cellular methylation. The following diagram illustrates the key steps in the methionine cycle.

SAM_SAH_Pathway Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase ATP ATP ATP->SAM Methylated_Product Methylated Product SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methyl_Acceptor Methyl Acceptor (DNA, RNA, protein, etc.) Methyl_Acceptor->Methylated_Product Methylation Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Adenosine Adenosine Homocysteine->Methionine Methionine Synthase (requires Vitamin B12, Folate)

Caption: The Methionine Cycle: Conversion of Methionine to SAM and SAH.

Quantitative Data Summary

The following tables summarize the quantitative performance of various methods for SAM and SAH analysis.

Table 1: Performance Characteristics of LC-MS/MS Methods

AnalyteSample TypeLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
SAMMouse Embryos0.02 - 25.0 µM10 nmol/L0.02 µM[1]
SAHMouse Embryos0.01 - 10.0 µM2.5 nmol/L0.01 µM[1]
SAMPlasma12.5 - 5000 nmol/L--
SAHPlasma12.5 - 5000 nmol/L--
SAMMouse Tissues1.25 - 320 µM--[2]
SAHMouse Tissues1.25 - 320 µM--[2]
SAMPlasma, Urine, Cells0 - 1 µM (extendable to 10 µM)5 nM10 nM[3]
SAHPlasma, Urine, Cells0 - 1 µM (extendable to 10 µM)1 nM3 nM[3]

Table 2: Performance Characteristics of HPLC-UV/FL Methods

AnalyteSample TypeLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
SAMHuman Blood (as 1,N6-ethanoderivatives)3x10⁻⁶ - 3x10⁻⁸ mol/L9x10⁻⁹ mol/L9.7x10⁻⁹ mol/L[4][5]
SAHHuman Blood (as 1,N6-ethanoderivatives)5x10⁻⁷ - 5x10⁻⁹ mol/L4.4x10⁻⁹ mol/L5.7x10⁻⁹ mol/L[4][5]

Table 3: Performance Characteristics of ELISA Methods

AnalyteSample TypeSensitivityReference
SAM & SAHPlasma, Serum, Lysates, Biological Fluids0.2 µM[6]

Experimental Protocols

Protocol 1: LC-MS/MS for SAM and SAH in Plasma

This protocol is based on a stable isotope dilution method for accurate quantification.[6]

A. Materials

  • SAM and SAH standards

  • Stable isotope-labeled internal standards ((²H₃)-SAM and (²H₄)-SAH)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • 10 kd MW cutoff ultrafiltration membrane devices

  • LC-MS/MS system (e.g., Shimadzu Nexera LC with AB Sciex 5500 QTRAP®)

  • Chromatography column (e.g., Phenomenex EA:faast 250 mm x 2.0 mm)

B. Sample Preparation

  • Thaw plasma samples on ice.

  • Prepare an internal standard solution containing (²H₃)-SAM and (²H₄)-SAH in Mobile Phase A.

  • Combine 20 µL of plasma sample with 180 µL of the internal standard solution.

  • Vortex briefly to mix.

  • Filter the mixture by ultracentrifugation through a 10 kd MW cutoff membrane.[6]

  • Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

C. LC-MS/MS Analysis

  • LC Separation:

    • Column: Phenomenex EA:faast (250 mm x 2.0 mm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.20 mL/min

    • Injection Volume: 3 µL

    • Gradient: A binary gradient is used to resolve SAM and SAH. A typical gradient starts with a high aqueous phase and ramps up to a high organic phase.

    • Run Time: Approximately 10 minutes.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ion Spray Voltage: +5000 V

    • Monitor the following mass transitions (m/z):

      • SAM: 399 → 250

      • SAH: 385 → 136

      • (²H₃)-SAM: 402 → 250

      • (²H₄)-SAH: 388 → 136 (Note: some literature may use other isotopes like ¹³C₅-SAH with m/z 390.3 → 136.3[2])

D. Data Analysis

  • Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibrators.

  • Quantify SAM and SAH in the samples using the generated calibration curves.

Protocol 2: LC-MS/MS for SAM and SAH in Tissues

This protocol is adapted for the analysis of tissue samples.[2]

A. Materials

  • SAM and SAH standards

  • Stable isotope-labeled internal standards ((²H₃)-SAM and (¹³C₅)-SAH)

  • 0.4 M Perchloric Acid (PCA)

  • 2.5 M K₃PO₄

  • LC-MS/MS system

  • Hypercarb column (30 mm × 2.1 mm, 3 μm)

B. Sample Preparation

  • Excise tissues and immediately freeze in liquid nitrogen to prevent metabolite degradation.[2]

  • Homogenize the frozen tissue in ice-cold 0.4 M PCA.

  • Centrifuge the homogenate at 7,000 x g for 10 minutes at 10 °C.

  • Mix 30 µL of the supernatant with 10 µL of the internal standard solution.

  • Neutralize the sample to pH 5-7 with 2.5 M K₃PO₄ to precipitate potassium perchlorate.

  • Incubate at 4 °C for 15 minutes.

  • Centrifuge to pellet the precipitate and inject 5 µL of the clear supernatant for LC-MS/MS analysis.

C. LC-MS/MS Analysis

  • LC Separation:

    • Column: Hypercarb (30 mm × 2.1 mm, 3 μm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: Start with 100% A, increase to 32% B in 6 minutes, flush with 80% B for 2 minutes, and re-equilibrate with 100% A for 7 minutes.[2]

  • MS/MS Detection:

    • Ionization Mode: ESI+

    • Monitor the mass transitions as described in Protocol 1.

D. Data Analysis

  • Follow the data analysis steps outlined in Protocol 1.

Protocol 3: HPLC with UV Detection for SAM and SAH

This protocol provides a method for the simultaneous determination of SAM and SAH using HPLC with UV detection.

A. Materials

  • SAM and SAH standards

  • Perchloric acid

  • HPLC system with a UV detector

  • Reversed-phase C18 column

B. Sample Preparation

  • Homogenize tissue samples in perchloric acid.

  • Centrifuge to remove precipitated proteins.

  • Inject the supernatant directly into the HPLC system.

C. HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: Isocratic or gradient elution with a suitable buffer system (e.g., phosphate buffer with an organic modifier like methanol or acetonitrile).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection Wavelength: 254 nm or 260 nm.

D. Data Analysis

  • Generate a standard curve by injecting known concentrations of SAM and SAH standards.

  • Quantify the analytes in the samples by comparing their peak areas to the standard curve.

Protocol 4: General ELISA Protocol for SAM and SAH

This is a general protocol for a competitive ELISA. Specific details may vary between commercial kits.[6]

A. Principle Samples and an anti-SAM or anti-SAH antibody are added to a microplate pre-coated with a SAM or SAH conjugate. The sample and the conjugate compete for binding to the antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of SAM or SAH in the sample.

B. General Procedure

  • Add standards and samples to the wells of the microplate.

  • Add the specific anti-SAM or anti-SAH antibody to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Incubate and wash the plate.

  • Add a substrate that produces a colorimetric signal when acted upon by the enzyme.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

C. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentrations of SAM and SAH in the samples from the standard curve.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the LC-MS/MS and ELISA-based methods.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization / Lysis Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Perchloric Acid) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Reversed-Phase or HILIC) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: LC-MS/MS Experimental Workflow for SAM and SAH Analysis.

ELISA_Workflow cluster_assay ELISA Procedure Add_Sample Add Samples/Standards to Coated Plate Add_Antibody Add Primary Antibody Add_Sample->Add_Antibody Incubate_Wash1 Incubate & Wash Add_Antibody->Incubate_Wash1 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Incubate_Wash1->Add_Secondary Incubate_Wash2 Incubate & Wash Add_Secondary->Incubate_Wash2 Add_Substrate Add Substrate Incubate_Wash2->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Data_Analysis Data Analysis (Quantification) Read_Plate->Data_Analysis

Caption: General ELISA Experimental Workflow for SAM and SAH Analysis.

References

Application of Mass Spectrometry in Homocysteine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine.[1][2] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for various complex diseases, including cardiovascular and venous diseases, neurodegenerative disorders, and complications during pregnancy.[2][3] Consequently, the accurate and sensitive quantification of total homocysteine (tHcy) in biological matrices is of paramount importance for both clinical diagnostics and biomedical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for homocysteine analysis, offering superior specificity, sensitivity, and speed compared to other methods.[4][5]

This document provides detailed application notes and protocols for the quantitative analysis of total homocysteine in human plasma or serum using LC-MS/MS. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable methodologies for homocysteine research.

I. Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of various LC-MS/MS methods for the analysis of total homocysteine, as reported in the literature.

Table 1: Linearity and Quantification Limits

ParameterValueReference
Linearity Range5.87 - 50.7 µmol/L[6]
Linearity Range50 - 5000 ng/mL[1]
Lower Limit of Quantification (LLOQ)50 ng/mL[1]
Limit of Detection (LOD)9.6 nM (for Se-derivatized Hcy)[7]

Table 2: Accuracy and Precision

ParameterValueReference
Accuracy (% Bias)4.1% to 5.3%[8]
Intra-Assay Precision (%CV)< 2.6%[8]
Inter-Assay Precision (%CV)< 2.5%[8]
RecoveryWithin 15% of nominal concentrations[1]

II. Experimental Protocols

A. Protocol for Total Homocysteine Quantification in Human Plasma/Serum by LC-MS/MS

This protocol describes a common method for the determination of total homocysteine, which involves a reduction step to convert oxidized and protein-bound forms to free homocysteine, followed by protein precipitation and LC-MS/MS analysis.

1. Materials and Reagents

  • Human plasma or serum samples

  • Homocysteine and internal standard (e.g., homocysteine-d4)

  • Dithiothreitol (DTT)

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Ultrapure water

2. Sample Preparation

A critical step in measuring total homocysteine is the reduction of disulfide bonds to convert all forms of homocysteine (free, disulfide, and protein-bound) into its monomeric, reduced form.[1][8]

  • Reduction:

    • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of 0.5M DTT solution.

    • Vortex the mixture gently.

    • Incubate at room temperature for 30 minutes to ensure complete reduction of all homocysteine forms.[1]

  • Protein Precipitation:

    • Add 300 µL of methanol (containing the internal standard) to the reduced sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization may be required for specific instruments and applications.

Table 3: Liquid Chromatography Parameters

ParameterCondition
Column Raptor Polar X 2.7 µm, 50 x 2.1 mm[1]
Mobile Phase A 0.5% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.6 mL/min[1]
Gradient Time (min)
1.00
3.00
3.01
4.00
Column Temperature 40 °C[1]
Injection Volume 5 µL[1]

Table 4: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)[8]
Analyte Transitions Homocysteine: Q1 Transition (Specific m/z values to be optimized for the instrument)
Internal Standard: Q1 Transition (Specific m/z values to be optimized for the instrument)

III. Visualizations

A. Signaling Pathway: The Methionine Cycle and Transsulfuration Pathway

Homocysteine metabolism is centrally located at the intersection of the methionine cycle and the transsulfuration pathway. The methionine cycle is essential for regenerating methionine and providing methyl groups for numerous biological methylation reactions, while the transsulfuration pathway irreversibly converts homocysteine to cysteine.[7][8][9]

Homocysteine_Metabolism cluster_transsulfuration Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl_Acceptor Methyl Acceptor SAM->Methyl_Acceptor Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (B12-dependent) Homocysteine->Methionine BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS (B6-dependent) Cysteine Cysteine Cystathionine->Cysteine CGL (B6-dependent) Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Serine Serine Serine->Cystathionine THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF Betaine Betaine DMG Dimethylglycine Betaine->DMG Homocysteine_Workflow Sample_Collection 1. Plasma/Serum Collection Reduction 2. Reduction with DTT Sample_Collection->Reduction Protein_Precipitation 3. Protein Precipitation (with Internal Standard) Reduction->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation LC_MS_Analysis 5. LC-MS/MS Analysis Centrifugation->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Methods for Inducing Hyperhomocysteinemia in Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for inducing hyperhomocysteinemia (HHcy) in laboratory animals. These methods are critical for studying the pathophysiology of diseases associated with elevated homocysteine levels and for the preclinical evaluation of novel therapeutic agents.

Introduction

Hyperhomocysteinemia, an abnormally high level of homocysteine in the blood, is an established independent risk factor for various pathologies, including cardiovascular diseases, neurodegenerative disorders, and developmental defects.[1][2][3] The ability to reliably induce this condition in laboratory animals is essential for investigating its underlying molecular mechanisms and for testing the efficacy of potential treatments. The primary methods for inducing hyperhomocysteinemia in animal models fall into three main categories: dietary, genetic, and pharmacological.

Dietary Methods

Dietary manipulation is the most common and straightforward approach to induce hyperhomocysteinemia in laboratory animals. These methods involve altering the intake of methionine, the precursor of homocysteine, or the B vitamins (folate, B6, and B12) that are essential cofactors for homocysteine metabolism.[4]

High-Methionine Diet

Supplementing the diet with excess L-methionine increases the metabolic flux through the methionine cycle, leading to an accumulation of homocysteine.[4][5] This method can induce varying degrees of hyperhomocysteinemia, from mild to severe, depending on the concentration of methionine used.[4][6]

Experimental Protocol: High-Methionine Diet in Mice

  • Animal Model: C57BL/6J mice are commonly used. Apolipoprotein E-deficient (ApoE-/-) mice are often used to study the combined effects of hyperhomocysteinemia and hypercholesterolemia on atherosclerosis.[7][8]

  • Diet Composition:

    • Control Diet: Standard rodent chow containing 0.44% methionine.[6]

    • High-Methionine Diet: A purified diet with L-methionine added to achieve a final concentration ranging from 1% to 2.2%.[6][7] A common approach is to use a diet with a total methionine content of 10 g/kg to 20 g/kg to induce moderate hyperhomocysteinemia.[4] Diets with methionine content greater than 20 g/kg can lead to toxicity, including weight loss and growth retardation.[4]

  • Duration: 4 to 12 weeks.[6][8]

  • Procedure:

    • Acclimate mice to the facility for at least one week with free access to standard chow and water.

    • Divide mice into control and experimental groups.

    • Provide the respective diets (control or high-methionine) and water ad libitum for the duration of the study.

    • Monitor animal health, body weight, and food intake regularly.

    • At the end of the study period, collect blood samples for the determination of plasma total homocysteine (tHcy) levels.

B-Vitamin Deficient Diet

Restricting the dietary intake of folate, vitamin B6, and/or vitamin B12 impairs the remethylation and transsulfuration pathways of homocysteine metabolism, leading to its accumulation.[4]

Experimental Protocol: Folate, Vitamin B6, and B12 Deficient Diet in Mice

  • Animal Model: C57BL/6 mice or ApoE-/- mice.

  • Diet Composition:

    • Control Diet: A purified diet with adequate levels of folate (e.g., 2 mg/kg), vitamin B6 (e.g., 7 mg/kg), and vitamin B12 (e.g., 0.025 mg/kg).

    • Deficient Diet: A purified diet lacking or with significantly reduced levels of folate, vitamin B6, and vitamin B12. Often, these diets are also low in choline.[8] Some folate-deficient diets may contain an antimicrobial agent like sulfathiazole to inhibit folate synthesis by intestinal bacteria.[4]

  • Duration: 8 to 12 weeks.[8]

  • Procedure:

    • Follow the same initial acclimatization steps as for the high-methionine diet protocol.

    • Provide the respective control or B-vitamin deficient diets and water ad libitum.

    • Monitor animals for signs of deficiency and general health.

    • Collect blood samples at the end of the study to measure plasma tHcy levels.

Quantitative Data Summary

The following table summarizes the expected plasma total homocysteine (tHcy) levels in mice using different dietary induction methods.

Induction Method Animal Model Dietary Details Duration Control tHcy (μM) Experimental tHcy (μM) Severity Reference
High-Methionine DietC57BL/6J Mice10x Met (4.40%)1 week~5~100Severe[6]
High-Methionine DietWistar Rats2 g/kg body weight/day in drinking water4 weeks6.98 ± 0.5712.45 ± 3.9Mild[9]
High-Methionine DietApoE-/- Mice2.2% Methionine8 weeks~4-6~35-60Moderate[4]
B-Vitamin DeficientApoE-/- MiceLow folate, B6, B12, and choline8 weeks~5>100Severe[8]
B-Vitamin DeficientC57BL/6 MiceFolate-deficient4 weeks~5~15-25Mild[4]

Genetic Methods

Genetically engineered animal models with targeted mutations in genes encoding key enzymes of homocysteine metabolism provide a more specific and often more severe model of hyperhomocysteinemia.

Cystathionine β-Synthase (CBS) Deficient Mice

Mice with a heterozygous or homozygous deficiency for the Cbs gene are widely used models. Homozygous knockout (Cbs-/-) mice exhibit severe hyperhomocysteinemia and typically die within a few weeks of birth. Heterozygous (Cbs+/-) mice have a milder, more chronic elevation of homocysteine and are viable.[4]

Pharmacological Methods

Pharmacological agents can be used to induce hyperhomocysteinemia by inhibiting enzymes involved in folate metabolism.

Methotrexate Administration

Methotrexate is a folate antagonist that inhibits dihydrofolate reductase, an enzyme crucial for folate metabolism. This leads to a functional folate deficiency and subsequent elevation of homocysteine.[1]

Experimental Protocol: Methotrexate Injection in Rats

  • Animal Model: Wistar rats.

  • Dosage: A low dose of methotrexate (e.g., 0.1-0.5 mg/kg body weight) administered intraperitoneally.

  • Frequency: Daily or every other day for a specified period (e.g., 1-2 weeks).

  • Procedure:

    • Acclimate rats as previously described.

    • Administer methotrexate or a saline vehicle (control) via intraperitoneal injection at the determined dosage and frequency.

    • Monitor animals for any adverse effects.

    • Collect blood samples to measure plasma tHcy levels.

Signaling Pathways and Experimental Workflows

Homocysteine Metabolism and Points of Induction

The following diagram illustrates the central pathways of homocysteine metabolism and highlights where different induction methods intervene.

Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase THF Tetrahydrofolate (THF) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation Reactions) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (Requires Vitamin B12) Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-Synthase (CBS) (Requires Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine MTHF 5-Methyl-THF THF->MTHF MTHFR (Requires Folate) MTHF->THF Betaine Betaine Betaine->Homocysteine BHMT Choline Choline Choline->Betaine HighMetDiet High-Methionine Diet HighMetDiet->Methionine BVitDef B-Vitamin (Folate, B6, B12) Deficient Diet BVitDef->Homocysteine BVitDef->THF CBS_KO CBS Knockout (Genetic Model) CBS_KO->Homocysteine MTX Methotrexate (Pharmacological) MTX->THF

Caption: Homocysteine metabolism and induction points.

Experimental Workflow for Dietary Induction of Hyperhomocysteinemia

The following diagram outlines a typical experimental workflow for studies involving diet-induced hyperhomocysteinemia.

Start Start: Select Animal Model Acclimatization Acclimatization (1 week) Standard Chow and Water Start->Acclimatization Randomization Randomization into Groups Acclimatization->Randomization ControlGroup Control Group: Control Diet Randomization->ControlGroup ExperimentalGroup Experimental Group: Induction Diet Randomization->ExperimentalGroup DietaryIntervention Dietary Intervention (4-12 weeks) ControlGroup->DietaryIntervention ExperimentalGroup->DietaryIntervention Monitoring Regular Monitoring: - Body Weight - Food/Water Intake - General Health DietaryIntervention->Monitoring SampleCollection End of Study: Blood and Tissue Collection Monitoring->SampleCollection Analysis Biochemical Analysis: - Plasma tHcy - Other Biomarkers SampleCollection->Analysis DataAnalysis Data Analysis and Interpretation Analysis->DataAnalysis End End DataAnalysis->End

Caption: Dietary induction experimental workflow.

Conclusion

The methods described provide robust and reproducible approaches for inducing hyperhomocysteinemia in laboratory animals. The choice of method will depend on the specific research question, the desired severity and duration of hyperhomocysteinemia, and the available resources. Careful consideration of the animal model and dietary composition is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Clinical Trial Design of Homocysteine-Lowering Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical aspects of designing and implementing clinical trials for homocysteine-lowering therapies. The included protocols offer detailed methodologies for the accurate measurement of total homocysteine, a key biomarker in these studies.

Introduction

Elevated plasma total homocysteine (tHcy) has been investigated as a modifiable risk factor for a variety of conditions, most notably cardiovascular diseases, stroke, and neurological disorders. Homocysteine is a sulfur-containing amino acid, and its metabolism is critically dependent on B vitamins, including folic acid (vitamin B9), vitamin B12 (cobalamin), and vitamin B6 (pyridoxine).[1][2] Deficiencies in these vitamins can lead to elevated homocysteine levels, a condition known as hyperhomocysteinemia. Consequently, supplementation with these B vitamins has been the primary therapeutic strategy to lower homocysteine levels.

Clinical trials investigating the efficacy of homocysteine-lowering therapies have yielded mixed results, highlighting the importance of robust and well-considered trial design.[2][3] These notes aim to provide a framework for designing future trials that can effectively evaluate the clinical benefits of reducing homocysteine levels.

Data Presentation: Summary of Key Clinical Trials

The following tables summarize quantitative data from pivotal clinical trials of homocysteine-lowering therapies.

Table 1: Characteristics of Major Homocysteine-Lowering Clinical Trials

Trial NameTarget PopulationSample Size (N)Intervention GroupControl GroupDuration
HOPE-2 Patients ≥55 years with vascular disease or diabetes with other risk factors5,522Folic acid (2.5 mg/day), Vitamin B6 (50 mg/day), Vitamin B12 (1 mg/day)Placebo5 years
VISP Adults with non-disabling cerebral infarction3,680High-Dose: Folic acid (2.5 mg/day), Vitamin B6 (25 mg/day), Vitamin B12 (0.4 mg/day)Low-Dose: Folic acid (20 µ g/day ), Vitamin B6 (200 µ g/day ), Vitamin B12 (6 µ g/day )2 years
B-VITAGE Adults ≥50 years with major depressive disorder>300 (planned)Folic acid (2 mg/day), Vitamin B6 (25 mg/day), Vitamin B12 (0.4 mg/day) + CitalopramPlacebo + Citalopram12 months

Table 2: Homocysteine Levels and Clinical Outcomes in Major Trials

Trial NameBaseline tHcy (μmol/L) - InterventionFollow-up tHcy (μmol/L) - InterventionBaseline tHcy (μmol/L) - ControlFollow-up tHcy (μmol/L) - ControlPrimary OutcomeOutcome Result (Hazard Ratio/Risk Ratio, 95% CI)
HOPE-2 11.5 (geometric mean)9.3 (geometric mean)11.5 (geometric mean)12.3 (geometric mean)Composite of CV death, MI, and strokeStroke: 0.90 (0.82-0.99)
VISP ~13.5 (median)~11.5 (median)~13.5 (median)~13.5 (median)Recurrent cerebral infarction1.0 (0.8-1.3)
Meta-analysis of 8 trials Not specified~25% reductionNot specifiedNo/minimal reductionCoronary Heart Disease1.01 (0.96-1.07)[3]
Meta-analysis of 8 trials Not specified~25% reductionNot specifiedNo/minimal reductionStroke0.96 (0.87-1.07)[3]

Signaling Pathways and Experimental Workflows

Homocysteine Metabolism

Homocysteine metabolism primarily involves two interconnected pathways: remethylation and transsulfuration. These pathways are regulated by the availability of key B vitamins.

cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine Met->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases (Methylation) Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Cyst Cystathionine Hcy->Cyst Cystathionine β-synthase (CBS) Cys Cysteine Cyst->Cys Cystathionase THF Tetrahydrofolate MTHF 5,10-Methylenetetrahydrofolate MeTHF 5-Methyltetrahydrofolate MTHF->MeTHF MTHFR MeTHF->THF B12 Vitamin B12 B6 Vitamin B6

Homocysteine Metabolism Pathways

Typical Clinical Trial Workflow for Homocysteine-Lowering Therapies

start Trial Planning & Protocol Development ethics Ethics Committee & Regulatory Approval start->ethics recruitment Patient Recruitment & Informed Consent ethics->recruitment screening Screening & Baseline Assessment (incl. tHcy measurement) recruitment->screening randomization Randomization screening->randomization intervention Intervention Group (B Vitamins) randomization->intervention control Control Group (Placebo) randomization->control followup Follow-up Visits (Adherence & Safety Monitoring, tHcy measurement) intervention->followup control->followup outcomes Primary & Secondary Outcome Assessment followup->outcomes analysis Data Analysis & Interpretation outcomes->analysis reporting Reporting & Publication analysis->reporting

Clinical Trial Workflow

Logical Relationships in Homocysteine-Lowering Trial Design

Several key decisions in the design of a clinical trial for homocysteine-lowering therapies are interrelated.

design Trial Design Considerations population Target Population design->population endpoints Primary & Secondary Endpoints design->endpoints intervention_design Intervention Design design->intervention_design prevention Primary vs. Secondary Prevention population->prevention fortification Food Fortification Status population->fortification population->endpoints dosage Dosage of B Vitamins fortification->dosage biomarkers Biomarker Selection (e.g., tHcy, B12, Folate) endpoints->biomarkers intervention_design->dosage duration Trial Duration intervention_design->duration

References

Application Notes and Protocols for the Statistical Analysis of Homocysteine Levels in Population Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the methodologies and statistical approaches for analyzing homocysteine levels in population studies. This document includes detailed experimental protocols, data presentation guidelines, and visual workflows to support robust research in this area.

Introduction to Homocysteine in Population Studies

Homocysteine (Hcy) is a sulfur-containing amino acid derived from the metabolism of methionine.[1] Elevated plasma total homocysteine (tHcy) levels, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for various complex diseases, most notably cardiovascular diseases (CVD), including coronary artery disease and stroke.[2][3] Its role in other conditions such as dementia and Alzheimer's disease is also an active area of investigation. Population studies are crucial for understanding the distribution of homocysteine levels, identifying determinants of hyperhomocysteinemia, and assessing its impact on public health.

Factors influencing homocysteine levels are multifactorial and include:

  • Genetic Predispositions: Polymorphisms in genes encoding enzymes involved in homocysteine metabolism, such as methylenetetrahydrofolate reductase (MTHFR), can significantly impact Hcy levels.

  • Nutritional Status: Deficiencies in B vitamins, particularly folate (B9), vitamin B12 (cobalamin), and vitamin B6 (pyridoxine), are strongly associated with elevated homocysteine.[1]

  • Lifestyle Factors: Smoking and excessive alcohol consumption have been linked to higher Hcy levels.

  • Demographic Characteristics: Homocysteine levels are known to increase with age and are generally higher in males than in females.[4]

  • Renal Function: Impaired kidney function can lead to the accumulation of homocysteine in the blood.

Given the number of influencing variables, rigorous statistical analysis is essential to elucidate the independent contribution of homocysteine to disease risk.

Data Presentation: Homocysteine Reference Ranges

Quantitative data from population studies should be presented in a clear and standardized format to allow for cross-study comparisons. The following tables provide examples of how to summarize homocysteine reference ranges from different populations.

Table 1: Reference Intervals for Total Plasma Homocysteine (µmol/L) in Adults by Sex and Age.

Population/StudySexAge GroupNMean ± SD (µmol/L)Median (IQR) (µmol/L)95% Reference Interval (µmol/L)Citation
Indian PopulationMaleAll63611.46 ± 2.5611.676.5 - 16.38 (2.5th-97.5th percentile)[5]
FemaleAll65211.41 ± 2.4811.406.5 - 16.38 (2.5th-97.5th percentile)[5]
Korean Population (Assay 1: AxSym)Male-483--2.5th-97.5th percentile: up to 19.21[6]
Female-326--2.5th-97.5th percentile: up to 14.99[6]
Korean Population (Assay 2: ADVIA Centaur)Male-483--2.5th-97.5th percentile: up to 19.76[6]
Female-326--2.5th-97.5th percentile: up to 15.16[6]
European PopulationMale44--9.53 (5.45-17.5)-[4]
Female---7.79 (4.35-17.71)-[4]

Table 2: Classification of Hyperhomocysteinemia.

ClassificationTotal Homocysteine Level (µmol/L)Citation
Normal< 15[7]
Moderate15 - 30[5]
Intermediate30 - 100[5]
Severe> 100[5]

Experimental Protocols

Accurate and precise measurement of total homocysteine is fundamental to any population study. The following sections detail the critical pre-analytical considerations and the most common analytical methods.

Pre-analytical Considerations and Sample Handling

Pre-analytical errors are a significant source of variability in homocysteine measurement.[8] Adherence to strict protocols for sample collection, processing, and storage is critical.

Protocol 3.1.1: Blood Sample Collection and Processing

  • Patient Preparation: Subjects should be in a fasting state (at least 8-12 hours) before blood collection, as non-fasting can lower plasma homocysteine concentrations.[9]

  • Anticoagulant Selection: The preferred anticoagulant is EDTA.[10] Sodium citrate and lithium heparin can also be used, but it is crucial to maintain consistency within a study.[7][9]

  • Sample Handling: After collection, the blood sample must be placed on ice immediately.[7] This is to prevent the artificial increase of homocysteine due to its continuous release from red blood cells at room temperature (approximately 10% per hour).[10][11]

  • Centrifugation: The blood sample should be centrifuged within one hour of collection at 2000-3000 x g for 10-20 minutes at 4°C to separate the plasma from the blood cells.[6][9]

  • Plasma Separation and Storage: The plasma supernatant should be carefully transferred to a clean, labeled polypropylene tube. For long-term storage, samples should be frozen at -20°C or, ideally, at -80°C.[6]

Analytical Methods for Total Homocysteine Measurement

The two most widely used methods for quantifying total homocysteine in population studies are High-Performance Liquid Chromatography (HPLC) and immunoassays.

Protocol 3.2.1: HPLC with Fluorescence Detection

HPLC is considered a gold-standard method for its high sensitivity and specificity. The general workflow involves reduction of disulfide bonds, deproteinization, derivatization to create a fluorescent product, and chromatographic separation and detection.

  • Reduction:

    • To 50 µL of plasma, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to break the disulfide bonds of homocysteine and release it from proteins.[12][13]

    • Incubate at room temperature for 30 minutes.[12][13]

  • Deproteinization:

    • Add trichloroacetic acid (TCA) to precipitate plasma proteins.[12]

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[13]

  • Derivatization:

    • Transfer the supernatant to a new tube.

    • Add a derivatizing agent, such as 7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F), which reacts with the free thiol group of homocysteine to form a stable, fluorescent derivative.[12]

    • Incubate at 60°C for 60 minutes in the dark.[13]

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.[12][13]

    • Perform isocratic or gradient elution to separate the homocysteine derivative from other thiols.

    • Quantify the homocysteine concentration by comparing the peak area to that of a known calibrator.

Protocol 3.2.2: Immunoassay

Immunoassays are often used in large-scale population studies due to their high throughput and automation capabilities. A common approach is a competitive immunoassay.

  • Reduction and Enzymatic Conversion:

    • Similar to HPLC, the plasma sample is first treated with a reducing agent (e.g., DTT) to free the homocysteine.

    • The free homocysteine is then enzymatically converted to S-adenosyl-L-homocysteine (SAH) by the enzyme SAH hydrolase in the presence of excess adenosine.

  • Competitive Binding:

    • The SAH generated in the previous step competes with a fixed amount of labeled SAH (e.g., enzyme-labeled or fluorescent-labeled) for binding to a limited number of anti-SAH antibody sites, often coated on a solid phase (e.g., microplate well).

  • Detection:

    • After an incubation period, the unbound components are washed away.

    • The amount of labeled SAH bound to the antibody is then measured. The signal is inversely proportional to the concentration of homocysteine in the original sample.

    • The homocysteine concentration is determined by comparing the signal to a standard curve generated with known concentrations of homocysteine.

Statistical Analysis Plan

Descriptive Statistics

The initial step in the analysis is to summarize the distribution of homocysteine levels in the study population. This should include:

  • Mean, standard deviation, median, and interquartile range of homocysteine levels.

  • Distribution of homocysteine levels, which are often right-skewed and may require log-transformation for parametric statistical tests.

  • Calculation of reference intervals (e.g., 2.5th and 97.5th percentiles) stratified by age and sex.

Univariate and Multivariate Analysis

To identify the determinants of homocysteine levels, both univariate and multivariate analyses should be performed.

  • Univariate Analysis: Techniques such as t-tests, ANOVA, and simple linear regression can be used to assess the association between individual variables (e.g., age, sex, vitamin B12 levels, MTHFR genotype) and homocysteine concentrations.

  • Multivariate Analysis: Multiple linear regression is a powerful tool to model the simultaneous influence of several independent variables on homocysteine levels.[14] This allows for the identification of independent predictors of hyperhomocysteinemia while controlling for confounding factors. A typical model might look like:

    log(Homocysteine) = β₀ + β₁(Age) + β₂(Sex) + β₃(log(Folate)) + β₄(log(Vitamin B12)) + β₅(Creatinine) + β₆(MTHFR Genotype) + ε

Association with Disease Outcomes

To investigate the association between homocysteine levels and the risk of a specific disease, the following statistical models are commonly employed:

  • Logistic Regression: Used for case-control studies to calculate odds ratios (ORs) for the disease associated with elevated homocysteine levels, after adjusting for potential confounders.

  • Cox Proportional Hazards Regression: Applied in prospective cohort studies to estimate hazard ratios (HRs) for developing the disease over time in relation to baseline homocysteine levels.[15]

Visualizations

Diagrams are essential for illustrating complex pathways and workflows.

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl donor) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) (Vitamin B6) MethylTHF 5-Methyl-THF Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MethylTHF->THF Vitamin B12 MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->MethylTHF MTHFR (Folate cycle)

Caption: Homocysteine Metabolism Pathways.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Laboratory Analysis cluster_statistical Statistical Analysis Fasting_Patient Fasting Patient Blood_Draw Blood Draw (EDTA tube) Fasting_Patient->Blood_Draw Icing Immediate Icing Blood_Draw->Icing Centrifugation Centrifugation (<1 hr) Icing->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Thawing Sample Thawing Storage->Thawing Reduction Reduction (TCEP/DTT) Thawing->Reduction Analysis_Method Analytical Method Reduction->Analysis_Method HPLC HPLC-FD Analysis_Method->HPLC High Specificity Immunoassay Immunoassay Analysis_Method->Immunoassay High Throughput Quantification Quantification HPLC->Quantification Immunoassay->Quantification Data_Cleaning Data Cleaning & QC Quantification->Data_Cleaning Descriptive_Stats Descriptive Statistics Data_Cleaning->Descriptive_Stats Multivariate_Models Multivariate Modeling Descriptive_Stats->Multivariate_Models Disease_Association Disease Association Analysis Multivariate_Models->Disease_Association Results Results & Interpretation Disease_Association->Results

Caption: Experimental and Analytical Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Homocysteine Measurement Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homocysteine measurement assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inaccurate homocysteine results?

A1: The majority of errors in homocysteine testing occur during the pre-analytical phase.[1] This includes improper sample collection, handling, and storage.[2][3] For instance, a delay in separating plasma or serum from blood cells at room temperature can lead to a significant artificial increase in homocysteine levels, at a rate of about 10% per hour.[4]

Q2: How do different homocysteine measurement methods compare in terms of performance?

A2: Several methods are available for measuring total homocysteine, including high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and various immunoassays such as fluorescence polarization immunoassay (FPIA), enzyme immunoassay (EIA), and chemiluminescence immunoassay (CLIA).[5][6] FPIA has been shown to have low within-run and between-run coefficients of variation (3.6% and 4.1%, respectively) and correlates well with HPLC.[5] LC-MS/MS is also a robust and sensitive method.[7] Immunoassays are generally easy to perform and suitable for high sample numbers.[4]

Q3: What is the expected normal range for plasma homocysteine?

A3: In healthy individuals, fasting plasma total homocysteine levels are typically between 5 and 15 µmol/L.[2][8] Levels above 15 µmol/L are generally considered elevated (hyperhomocysteinemia).[9][10] However, reference ranges can vary based on age and sex.[11]

Troubleshooting Guides

Issue 1: High Variability in Results / Poor Replicate Data

Q: My replicate samples are showing high variability. What could be the cause?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Improper Sample Handling Ensure consistent and timely processing of all samples. Delays in centrifugation and separation of plasma/serum from cells can lead to falsely elevated and variable results.[2][4] Place samples on ice if immediate centrifugation is not possible.[2]
Inadequate Mixing After thawing frozen samples, ensure they are thoroughly mixed to avoid inhomogeneity of the sample matrix.[10] Vortex samples gently before analysis.
Pipetting Errors Calibrate and check the performance of your pipettes regularly. Ensure proper pipetting technique to minimize volume variations.[12]
Reagent Issues Ensure all reagents are brought to room temperature before use and are properly reconstituted and mixed.[13] Check for expired reagents.[13]
Instrument Malfunction For automated systems, check for issues with the liquid handling components. For HPLC/LC-MS, inconsistent pump flow or injector issues can cause variability.[14][15]
Issue 2: Weak or No Signal (Immunoassays)

Q: I am getting a weak or no signal in my immunoassay (e.g., ELISA). What should I check?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Expired or Improperly Stored Reagents Verify the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures.[13]
Incorrect Reagent Preparation Double-check the dilution calculations and preparation steps for all reagents, including antibodies and standards.[13]
Omitted a Step Review the assay protocol to ensure all incubation and washing steps were performed in the correct order.
Insufficient Washing Inadequate washing can lead to high background and low signal. Ensure the correct number of washes and appropriate wash buffer volume.
Problem with Detection Reagent Ensure the substrate was added and that it has not expired. If using a fluorophore, protect it from light.[16]
Issue 3: High Background (Immunoassays)

Q: My immunoassay results show high background noise. How can I reduce it?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Washing Increase the number of wash cycles or the soaking time during washes to remove unbound reagents.
Cross-Reactivity The antibody may be cross-reacting with other molecules in the sample matrix. Consider using a more specific antibody or a different assay principle.[17]
Contaminated Reagents Use fresh, high-quality reagents and buffers. Microbial contamination can interfere with the assay.[18]
Incorrect Antibody Concentration Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background. Optimize antibody concentrations.
Matrix Effects Components in the sample matrix (e.g., lipids, proteins) may interfere with the assay.[19] Consider sample dilution or using a different sample type if possible.
Issue 4: Drifting Retention Times (Chromatography)

Q: In my HPLC or LC-MS/MS analysis, the retention times for homocysteine are shifting. What is the problem?

Possible Causes and Solutions:

Possible Cause Suggested Solution
Column Degradation The column may be contaminated or nearing the end of its lifespan. Try cleaning the column according to the manufacturer's instructions or replace it.[20]
Changes in Mobile Phase Ensure the mobile phase composition is accurate and consistent. Prepare fresh mobile phase daily. Changes in pH can significantly affect retention times.[20]
Flow Rate Fluctuations Check the HPLC/LC system for leaks and ensure the pump is delivering a consistent flow rate.[14] Air bubbles in the pump can also cause pressure fluctuations.[21]
Temperature Variations Use a column oven to maintain a stable column temperature, as fluctuations can affect retention times.
Sample Matrix Effects The sample matrix can affect the chromatography. Ensure consistent sample preparation.[7]

Quantitative Data Summary

Table 1: Performance Characteristics of Different Homocysteine Assay Methods

Method Within-Run CV (%) Between-Run CV (%) Correlation with HPLC (r)
FPIA 3.64.10.85[5]
EIA Not specifiedNot specified0.81[5]

CV: Coefficient of Variation; FPIA: Fluorescence Polarization Immunoassay; EIA: Enzyme Immunoassay; HPLC: High-Performance Liquid Chromatography.

Table 2: Reference Ranges for Total Homocysteine in Plasma/Serum

Condition Homocysteine Level (µmol/L)
Normal 5 - 15[2][8]
Mildly Elevated 15 - 30[8]
Moderately Elevated 30 - 100[8]
Severely Elevated > 100[8]

Experimental Protocols

Protocol 1: General Sample Handling for Homocysteine Testing
  • Sample Collection : Collect blood in an EDTA or serum separator tube.[4][11] Fasting for 10-12 hours is recommended.[10]

  • Immediate Processing : To prevent artificial increases in homocysteine, process the sample as soon as possible.[11]

  • Centrifugation : Centrifuge the sample to separate plasma or serum from the blood cells. This should ideally be done within one hour of collection.[2]

  • Storage : If analysis is not performed immediately, store the separated plasma or serum frozen at -20°C or below. Samples are stable for up to 6 months when frozen.[11]

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Total Homocysteine

This protocol is a generalized example and may need optimization.

  • Aliquoting : To a microcentrifuge tube, add 100 µL of plasma or serum sample.[22]

  • Internal Standard : Add an internal standard (e.g., DL-homocysteine-d4).[22]

  • Reduction Step : Add a reducing agent, such as Dithiothreitol (DTT) or Tris-(2-carboxyethyl) phosphine (TCEP), to the sample. This step is crucial to reduce oxidized and protein-bound homocysteine to its free form.[7][22]

  • Incubation : Vortex the sample and incubate at room temperature for approximately 30 minutes.[22]

  • Protein Precipitation : Add a protein precipitating agent like methanol or acetonitrile to the sample to remove proteins.[22]

  • Centrifugation : Vortex the sample again and then centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[22]

  • Analysis : Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[22]

Visualizations

Homocysteine_Metabolism Homocysteine Metabolic Pathway cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Dietary Intake & Metabolism Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine B12 Vitamin B12 B12->Homocysteine Folate Folate (B9) Folate->Homocysteine B6 Vitamin B6 B6->Cystathionine

Caption: Key metabolic pathways involving homocysteine.

Troubleshooting_Workflow Troubleshooting High Homocysteine Results start High Homocysteine Result check_preanalytical Review Pre-analytical Factors start->check_preanalytical sample_ok Sample Handled Correctly? check_preanalytical->sample_ok re_run Re-run Sample sample_ok->re_run Yes collect_new_sample Request New Sample sample_ok->collect_new_sample No check_qc Check QC Data re_run->check_qc qc_ok QC Within Range? check_qc->qc_ok troubleshoot_assay Troubleshoot Assay qc_ok->troubleshoot_assay No report_result Report Result qc_ok->report_result Yes

Caption: Decision tree for troubleshooting unexpectedly high results.

References

optimizing sample collection and storage for homocysteine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample collection and storage for accurate homocysteine analysis.

Frequently Asked Questions (FAQs)

Q1: Why is prompt processing of blood samples critical for homocysteine measurement?

A1: After blood collection, erythrocytes continue to produce and release homocysteine into the surrounding plasma or serum. If the blood cells are not separated from the plasma/serum in a timely manner, this ongoing cellular activity leads to a factitious increase in homocysteine concentrations.[1][2][3] This increase is significant, estimated at approximately 10% per hour when samples are left at room temperature.[1][3] Given that the clinical reference range for homocysteine is narrow (typically 5-15 µmol/L), such an artificial elevation can lead to misinterpretation of results, potentially classifying a subject with a normal homocysteine level as having hyperhomocysteinemia.[1][4]

Q2: What is the recommended anticoagulant for blood collection for homocysteine analysis?

A2: The most commonly used anticoagulant for homocysteine determination is EDTA (ethylenediaminetetraacetic acid).[1] However, if a delay between blood collection and centrifugation is anticipated, acidic citrate dextrose (ACD) has been shown to minimize the artifactual increase in homocysteine levels more effectively than EDTA when samples are kept at room temperature.[5]

Q3: Should I use plasma or serum for homocysteine analysis?

A3: Plasma is strongly recommended over serum for homocysteine measurement.[2] The reason is that serum preparation requires the blood to clot, a process that can take 30 minutes or longer. During this clotting time, homocysteine continues to be released from red blood cells, leading to artificially elevated results.[3] Plasma can be separated from blood cells almost immediately after collection by centrifugation, thus minimizing this pre-analytical error.[2]

Q4: What is the best way to handle samples if immediate centrifugation is not possible?

A4: If immediate centrifugation is not feasible, the blood sample should be placed on crushed ice or refrigerated at 2-8°C as soon as possible after collection.[2][5] This cooling slows down the enzymatic processes within the blood cells that lead to homocysteine production, thereby stabilizing its concentration for a longer period.[5] Samples collected in EDTA or sodium citrate and kept on ice are generally stable for up to 3 hours.[6]

Q5: How should plasma or serum samples be stored long-term?

A5: For long-term storage, separated plasma or serum should be frozen. Samples are stable for at least 6 months when stored frozen.[7] It is crucial to ensure that the plasma or serum is completely separated from the blood cells before freezing to prevent hemolysis and further homocysteine release upon thawing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Higher than expected homocysteine values 1. Delayed separation of plasma/serum from blood cells.[1][2] 2. Sample stored at room temperature for an extended period before processing.[2][5] 3. Use of serum instead of plasma.[3]1. Ensure centrifugation and separation of plasma from cells occurs within 30-60 minutes of collection.[1][8] 2. If immediate processing is not possible, place the whole blood sample on ice immediately after collection.[5] 3. Use plasma (from EDTA or ACD tubes) as the preferred sample type.
High variability in results between samples from the same subject 1. Inconsistent pre-analytical handling (e.g., varying times before centrifugation, different storage temperatures). 2. Use of different anticoagulants for different samples.[4]1. Standardize the entire sample collection and processing protocol. Ensure all samples are handled identically. 2. Use the same type of collection tube and anticoagulant for all samples in a study.
Lower than expected homocysteine values 1. Improper long-term storage (e.g., repeated freeze-thaw cycles). 2. Sample dilution or contamination.1. Aliquot plasma samples before freezing to avoid multiple freeze-thaw cycles. 2. Review pipetting and sample handling procedures to ensure accuracy.
Hemolyzed samples 1. Vigorous shaking of the collection tube. 2. Use of a fine-gauge needle for blood collection. 3. Freezing of whole blood before centrifugation.[7]1. Gently invert the collection tube 8-10 times to mix with the anticoagulant.[8] 2. Use an appropriate gauge needle for venipuncture. 3. Never freeze whole blood samples intended for homocysteine analysis.

Data Summary Tables

Table 1: Effect of Time and Temperature on Homocysteine Concentration in Whole Blood (EDTA)

Time Delay Before SeparationStorage TemperatureApproximate Increase in HomocysteineReference(s)
1 hourRoom Temperature (~25°C)~10%[1][3]
3 hoursRoom Temperature (~25°C)~41.9%[2]
6 hoursRoom Temperature (~25°C)~38%[5]
Up to 3 hoursOn Ice / Refrigerated (2-8°C)Minimized / Negligible[5][6]

Table 2: Stability of Separated Plasma for Homocysteine Analysis

Storage ConditionDurationStabilityReference(s)
Room Temperature4 daysStable[7]
Refrigerated (2-8°C)14 daysStable[7]
Frozen6 monthsStable[7]

Experimental Protocols

Protocol 1: Routine Blood Sample Collection and Processing for Homocysteine Analysis

  • Patient Preparation: Instruct the patient to fast for 8-12 hours before blood collection, as post-prandial homocysteine levels can vary.[9]

  • Blood Collection:

    • Collect 3-5 mL of venous blood into an EDTA (lavender top) tube.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant. Do not shake vigorously.[8]

  • Immediate Handling:

    • If centrifugation is available on-site, proceed to the next step within 30-60 minutes.[1][8]

    • If centrifugation will be delayed, place the tube on crushed ice or in a refrigerator (2-8°C) immediately.

  • Centrifugation:

    • Centrifuge the blood sample at 3,000 rpm for 20 minutes.[8]

  • Plasma Separation:

    • Carefully pipette the supernatant (plasma) into a clean, labeled polypropylene transport vial. Avoid disturbing the buffy coat or red blood cells.[8]

  • Storage:

    • If analysis is to be performed within 4 days, the plasma can be stored at room temperature. For analysis within 14 days, store at 2-8°C.[7]

    • For long-term storage, freeze the plasma at -20°C or lower.[7]

Protocol 2: Sample Handling with Anticipated Processing Delay

  • Blood Collection: Collect venous blood into an acidic citrate dextrose (ACD) tube.

  • Immediate Handling: Gently invert the tube 8-10 times. Even with ACD, it is best practice to place the sample on ice or refrigerate at 2-8°C to ensure maximum stability.[5]

  • Transport: Transport the chilled sample to the laboratory for processing.

  • Processing: Upon arrival at the lab, proceed with centrifugation and plasma separation as described in Protocol 1 (steps 4 and 5).

  • Storage: Store the separated plasma according to the anticipated analysis timeline as described in Protocol 1 (step 6).

Visual Workflows and Diagrams

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage & Analysis start Patient Prep (Fasting) collect Collect Blood in EDTA Tube start->collect mix Gently Invert 8-10x collect->mix decision Immediate Centrifugation (< 60 min)? mix->decision on_ice Place on Ice / Refrigerate decision->on_ice No centrifuge Centrifuge (3000 rpm, 20 min) decision->centrifuge Yes on_ice->centrifuge separate Pipette Plasma to Transport Vial centrifuge->separate storage_decision Storage Duration? separate->storage_decision store_rt Room Temp (<4 days) storage_decision->store_rt Short store_fridge Refrigerate (<14 days) storage_decision->store_fridge Medium store_frozen Freeze (Long-term) storage_decision->store_frozen Long analyze Homocysteine Analysis store_rt->analyze store_fridge->analyze store_frozen->analyze

Caption: Standard workflow for homocysteine sample collection and processing.

G start High Homocysteine Result Observed q1 Was plasma separated from cells within 60 min? start->q1 q2 Was sample placed on ice immediately after collection? q1->q2 Yes c1 Cause: Artificial increase due to delayed processing at room temp. q1->c1 No q3 Was plasma (not serum) used for the assay? q2->q3 Yes c2 Cause: Artificial increase due to delayed processing (not chilled). q2->c2 No c3 Cause: Artificial increase due to clotting time for serum. q3->c3 No end Result likely valid. Investigate clinical causes (e.g., vitamin deficiency). q3->end Yes

Caption: Troubleshooting decision tree for elevated homocysteine results.

References

Technical Support Center: Cell-Based Homocysteine Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cell-based homocysteine (Hcy) assays. This resource is designed to help researchers, scientists, and drug development professionals navigate the complexities of measuring intracellular homocysteine, ensuring data accuracy and reproducibility. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is homocysteine and why is its intracellular measurement important? A1: Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[1] While often measured in plasma as a risk factor for cardiovascular disease, intracellular measurement is critical for understanding its direct roles in cellular processes.[1][2] Elevated intracellular homocysteine can induce oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, and can interfere with normal cellular function by modifying proteins.[3][4] Studying intracellular levels helps to elucidate the mechanisms of homocysteine-induced cytotoxicity and its role in various pathologies.

Q2: What are the primary metabolic pathways that regulate intracellular homocysteine levels? A2: Intracellular homocysteine sits at a critical metabolic junction and is regulated by two main pathways:

  • Remethylation Pathway: Homocysteine is converted back to methionine. This process is catalyzed by methionine synthase, which requires vitamin B12 and a methyl group from 5-methyltetrahydrofolate (the active form of folate/vitamin B9).

  • Transsulfuration Pathway: Homocysteine is irreversibly converted to cystathionine and then to cysteine. This pathway is dependent on vitamin B6 as a cofactor for the enzyme cystathionine β-synthase (CBS).[5]

The balance between these two pathways is crucial for maintaining cellular homeostasis.

Q3: Which type of assay is best for measuring homocysteine in cultured cells? A3: The choice of assay depends on the required sensitivity, throughput, and available equipment.

  • HPLC with fluorescence detection: Considered a gold-standard method due to its high specificity and sensitivity. It separates homocysteine from other thiols before quantification.[6]

  • Enzymatic Assays (Colorimetric/Fluorometric): These are well-suited for high-throughput screening in a 96-well plate format. They rely on enzymes that specifically recognize homocysteine to produce a detectable signal.[7][8] Fluorometric versions generally offer higher sensitivity than colorimetric ones.[7]

  • LC-MS/MS (Liquid Chromatography-Mass Spectrometry): Offers the highest specificity and sensitivity, capable of measuring very low concentrations of homocysteine and its related metabolites.

Q4: How does methotrexate (MTX) affect intracellular homocysteine levels? A4: Methotrexate is a folate antagonist. By inhibiting the enzyme dihydrofolate reductase, it depletes the intracellular pool of 5-methyltetrahydrofolate, which is essential for the remethylation of homocysteine to methionine.[9] This inhibition blocks the remethylation pathway, leading to an accumulation and increase of intracellular and plasma homocysteine levels.[9][10]

Troubleshooting Guides

This section addresses specific issues that may arise during cell-based homocysteine assays.

Issue 1: High Background Signal in Fluorometric/Colorimetric Assays
Possible Cause Recommended Solution
Reagent Contamination Prepare fresh reagents and buffers. Ensure pipettes and containers are clean.
Media Interference Phenol red or other components in the cell culture medium can interfere. Wash cell pellets thoroughly with PBS before lysis. Include a "media-only" blank as a control.[11]
Sub-optimal Wavelength Setting Verify that the plate reader's excitation and emission wavelengths match the assay kit's specifications precisely.[11]
High Endogenous Thiols Other thiols like cysteine or glutathione can sometimes cross-react, though most modern kits have high specificity. If suspected, validate results with a more specific method like HPLC.[7]
Light Exposure (Fluorometric Assays) Protect fluorogenic probes and developing reagents from light at all times to prevent photo-bleaching and auto-oxidation.[7]
Issue 2: Low Signal or Poor Sensitivity
Possible Cause Recommended Solution
Insufficient Cell Number Ensure an adequate number of cells are harvested. Optimize the cell seeding density and growth time.
Inefficient Cell Lysis The lysis method may not be effective. Consider switching from a gentle detergent-based lysis to a more robust method like sonication or acid precipitation (e.g., with perchloric acid), ensuring compatibility with your downstream assay.[12]
Homocysteine Degradation Homocysteine is prone to oxidation. Process samples quickly and on ice. Store lysates at -80°C if not used immediately. EDTA-plasma is preferred over serum for clinical samples because clotting can increase Hcy concentration.[6]
Improper Reagent Preparation/Storage Ensure enzymes and standards are reconstituted correctly and stored at the recommended temperature to maintain activity. Avoid repeated freeze-thaw cycles.[7][13]
Incorrect Incubation Times/Temperatures Adhere strictly to the protocol's incubation parameters, as enzymatic reactions are highly sensitive to time and temperature.[11]
Issue 3: Poor Reproducibility Between Replicates or Experiments
Possible Cause Recommended Solution
Inconsistent Cell Culture Conditions Standardize cell culture parameters such as passage number, seeding density, and confluence at the time of harvest. High cell density can lower the release of homocysteine.[14]
Variable Sample Handling Process all samples uniformly and in parallel where possible. Minimize the time between harvesting and analysis. Standardize protocols for sample preparation.[15]
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes. Prepare a master mix for reagents to be added to multiple wells.[11]
Incomplete Mixing of Reagents Ensure all reagents, especially enzyme mixes and reconstituted standards, are mixed thoroughly but gently before use.[11]

Quantitative Data Summary

Table 1: Factors Influencing Intracellular Homocysteine Levels
FactorExpected Effect on HomocysteineRationale / Notes
Vitamin B12 / Folate (B9) Deficiency Increase These are essential cofactors for the remethylation pathway. Their deficiency inhibits the conversion of homocysteine back to methionine.[5]
Vitamin B6 Deficiency Increase Vitamin B6 is a crucial cofactor for the transsulfuration pathway, which catabolizes excess homocysteine.[5]
Methotrexate (MTX) Treatment Increase MTX is a folate antagonist that blocks the remethylation pathway, causing homocysteine to accumulate.[9][10]
High Methionine in Media Increase As the metabolic precursor, high levels of methionine drive the production of homocysteine.
High Cell Density Decrease (in release) Higher cell density may lead to more extensive intracellular metabolism and a lower net release of homocysteine into the medium.[14]
Renal Failure (in vivo context) Increase The kidneys are crucial for clearing amino acids; renal failure is a major cause of elevated homocysteine.[5]
Table 2: Effects of Methotrexate (MTX) on Homocysteine and Related Metabolites
ParameterEffect of MTX TreatmentTypical ObservationReference
Plasma Homocysteine Increase Levels can increase by over 50% after high-dose MTX infusion.[9]
Plasma Methionine Decrease Levels can decrease by over 70% as its regeneration from homocysteine is blocked.[9]
Intracellular 5-methyl-THF Decrease MTX directly inhibits the enzyme that produces this key cofactor.[9]
Folate Supplementation Mitigates Increase Concomitant administration of folic or folinic acid can lower the MTX-induced rise in homocysteine.[10]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells for HPLC Analysis

This protocol is a general guideline for preparing cell lysates for homocysteine measurement via HPLC.

  • Cell Harvesting:

    • Aspirate the culture medium from the cell monolayer (e.g., in a 10 cm dish).

    • Wash the cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Harvest cells by scraping into 1 mL of ice-cold PBS. Transfer the cell suspension to a microfuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Lysis (Acid Precipitation):

    • To the cell pellet, add 200 µL of ice-cold 0.4 M perchloric acid.[12]

    • Vortex vigorously for 30 seconds.

    • Lyse the cells further by sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).[12]

  • Protein Removal:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

    • Carefully collect the supernatant, which contains the homocysteine and other small molecules.

  • Sample Neutralization & Filtration (if required by HPLC method):

    • Neutralize the acidic supernatant by adding a small volume of a base like potassium carbonate (K2CO3) until the pH is ~7.0.

    • Centrifuge to remove the potassium perchlorate precipitate.

    • Filter the final supernatant through a 0.22 µm or 0.45 µm filter (e.g., PVDF microcentrifuge filter) to remove any remaining particulate matter.[12]

  • Storage & Analysis:

    • The sample is now ready for injection into the HPLC system.

    • If not analyzed immediately, store the prepared samples at -80°C.

Protocol 2: General Workflow for a Fluorometric Enzymatic Assay

This protocol outlines the typical steps for a commercial fluorometric assay kit. Always refer to the specific manufacturer's manual for exact volumes and incubation times.

  • Standard Curve Preparation:

    • Reconstitute the homocysteine standard as directed to create a stock solution (e.g., 1 mM).[7]

    • Perform serial dilutions of the stock solution in the provided assay buffer to create a standard curve (e.g., ranging from 0 to 25 µM).[7]

  • Sample Preparation:

    • Harvest and lyse cells as described in Protocol 1 or using a lysis buffer compatible with the assay kit.

    • Centrifuge the lysate to remove cell debris. The supernatant is the sample.

    • Perform several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[7]

  • Reduction of Disulfides:

    • To each well containing the standard or sample, add an assay buffer containing a reducing agent like DTT (dithiothreitol).[7]

    • Incubate as directed (e.g., 30 minutes at 37°C) to reduce oxidized homocysteine (homocystine) to its free thiol form.[7]

  • Enzymatic Reaction:

    • Prepare an enzyme mix containing the homocysteine-specific enzyme.

    • Add the enzyme mix to each well. This enzyme acts on homocysteine to generate an intermediate product.[7]

  • Signal Development & Measurement:

    • Add the developer solution, which contains the fluorogenic probe. The probe reacts with the intermediate from the previous step to produce a stable fluorescent product.[7]

    • Incubate for the recommended time (e.g., 15 minutes at room temperature), protected from light.

    • Measure the fluorescence on a microplate reader at the specified Ex/Em wavelengths (e.g., Ex/Em = 658/708 nm).[7]

  • Data Analysis:

    • Subtract the background reading (0 standard) from all measurements.

    • Plot the standard curve (fluorescence vs. homocysteine concentration).

    • Use the standard curve equation to calculate the homocysteine concentration in your samples, remembering to account for any dilution factors.

Visualizations: Pathways and Workflows

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (CH3 Donation) Hcy Homocysteine (Hcy) SAH->Hcy SAHH Hcy->Met Methionine Synthase Cyst Cystathionine Hcy->Cyst CBS Cys Cysteine Cyst->Cys CGL THF THF DHF DHF MeTHF 5-Methyl-THF (from Folate/B9) MeTHF->THF B12 Vitamin B12 B12->Hcy B6 Vitamin B6 B6->Hcy MTX Methotrexate (Inhibitor) MTX->DHF DHF->THF DHFR

Figure 1. Key metabolic pathways regulating intracellular homocysteine levels.

Assay_Workflow A 1. Cell Culture (e.g., Seed cells, apply treatment) B 2. Harvest Cells (Wash with PBS, Scrape/Trypsinize) A->B C 3. Cell Lysis (e.g., Acid Precipitation, Sonication) B->C D 4. Remove Debris (Centrifugation) C->D E 5. Sample Preparation (e.g., Reduction, Derivatization) D->E F 6. Instrumental Analysis (HPLC, Plate Reader) E->F G 7. Data Processing (Standard Curve, Quantification) F->G H 8. Results G->H

Figure 2. General experimental workflow for a cell-based homocysteine assay.

ER_Stress_Pathway Hcy High Intracellular Homocysteine ER Endoplasmic Reticulum (ER) Hcy->ER Perturbs ER function UP Misfolded/Unfolded Proteins Accumulate ER->UP ER_Stress ER Stress UP->ER_Stress UPR Unfolded Protein Response (UPR) Activated ER_Stress->UPR SREBP SREBP Activation ER_Stress->SREBP Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Lipid Cholesterol & Triglyceride Biosynthesis SREBP->Lipid

Figure 3. Simplified pathway of homocysteine-induced ER stress.

References

overcoming limitations of animal models for hyperhomocysteinemia

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying hyperhomocysteinemia (HHcy). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of experimental models and overcome their limitations.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of animal models for hyperhomocysteinemia?

A1: There are two main categories of animal models used to study HHcy:

  • Genetic Models: These models involve the targeted disruption or modification of genes encoding key enzymes in homocysteine metabolism. Common examples include mice with deficiencies in Cystathionine β-synthase (Cbs), Methylenetetrahydrofolate reductase (Mthfr), Methionine synthase (Mtr), or Methionine synthase reductase (Mtrr).[1][2][3] More recently, CRISPR/Cas9 technology has been used to create models like CBS-deficient rabbits.[4]

  • Dietary Models: These models induce hyperhomocysteinemia in wild-type animals through nutritional manipulation. The most common approaches are diets high in methionine (the precursor to homocysteine) or diets deficient in essential cofactors for homocysteine metabolism, namely folate (vitamin B9), vitamin B6, and vitamin B12.[3][5]

Q2: What are the major limitations of current animal models?

A2: Both genetic and dietary models have significant limitations:

  • Genetic models , especially those with severe enzyme deficiencies (e.g., homozygous Cbs knockout), often suffer from high mortality rates, growth retardation, and severe developmental abnormalities that may not accurately reflect adult-onset human pathologies.[3]

  • Dietary models can introduce confounding variables. For instance, a high-methionine diet can have toxic effects independent of homocysteine levels, while B-vitamin deficient diets can cause pathological changes unrelated to hyperhomocysteinemia itself.[3][6] This makes it challenging to attribute observed effects solely to elevated homocysteine.

Q3: How do I choose the most appropriate model for my research?

A3: The choice of model depends on your research question:

  • To study severe, congenital hyperhomocysteinemia (homocystinuria), a genetic model with a significant enzyme deficiency (e.g., Cbs-/- or Mthfr-/-) is most relevant.[3]

  • To model the more common, mild-to-moderate HHcy seen in the general population, heterozygous genetic models (Cbs+/-) or dietary models are more appropriate.[1][3]

  • If you need to avoid the confounding effects of a lifelong genetic defect and study the impact of elevated homocysteine over a specific period, a dietary model is preferable.[3]

  • For studying the interaction between a specific genetic predisposition and diet, a combined approach (e.g., a heterozygous knockout mouse on a high-methionine diet) can be very powerful.[3]

Q4: Are there emerging alternatives to traditional animal models?

A4: Yes, new technologies are providing alternatives that can overcome some limitations of in vivo models:

  • Organoid Models: Three-dimensional organoids, derived from patient stem cells, can replicate complex organ structures and functions in vitro.[7][8] Liver and kidney organoids, for example, could be used to study homocysteine metabolism and toxicity in a human-relevant context, although this is an emerging application.[8]

  • CRISPR/Cas9 Engineered Cell Models: The CRISPR/Cas9 system allows for the precise and rapid engineering of specific mutations in human cell lines.[4][9] This enables the creation of in vitro models to study the functional impact of genetic variants related to HHcy without the use of animals.

Data Presentation: Comparison of Murine Hyperhomocysteinemia Models

The following tables summarize quantitative data for common dietary and genetic mouse models of hyperhomocysteinemia.

Table 1: Dietary-Induced Hyperhomocysteinemia Models in Mice

Dietary InterventionMethionine ContentB-Vitamin StatusTypical Plasma tHcy (μmol/L)Key Considerations
Control Diet~0.44% (3-5 g/kg)Normal3 - 6Baseline for most studies.[3]
High-Methionine1-2% (10-20 g/kg)Normal18 - 60Can induce moderate HHcy. Higher levels (>2%) may cause weight loss and toxicity.[3][10]
B-Vitamin DeficientNormal (~0.44%)Deficient in Folate, B6, B128 - >200 (Varies with severity of deficiency)Mimics a common cause of human HHcy. Severe deficiency can cause non-specific effects.[3]
Combined High-Met & B-Vitamin DeficientHigh (e.g., 1%)Deficient> 200Induces severe HHcy. Synergistic effect.

tHcy = total Homocysteine

Table 2: Common Genetic Models of Hyperhomocysteinemia in Mice

Model (Gene Defect)GenotypeTypical Plasma tHcy (μmol/L) on Control DietPhenotype Characteristics
Cbs (Cystathionine β-synthase)Cbs+/- (Heterozygous)6 - 15Mild HHcy, often used with dietary challenge.[11]
Cbs (Cystathionine β-synthase)Cbs-/- (Homozygous)> 100Severe HHcy, growth retardation, high mortality.[11]
Mthfr (Methylenetetrahydrofolate Reductase)Mthfr-/- (Homozygous)~30Moderate HHcy, motor/gait abnormalities, decreased survival.[3]
Mtrr (Methionine Synthase Reductase)Mtrr gt/gt~18Mild HHcy, good model for common human condition.[1]

Visualizations: Pathways and Workflows

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Homocysteine Homocysteine (Hcy) SAH->Homocysteine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Irreversible Cysteine Cysteine Cystathionine->Cysteine THF THF MTHF 5,10-Methylene-THF THF->MTHF MethylTHF 5-Methyl-THF MTHF->MethylTHF MTR MTR MethylTHF->MTR Betaine Betaine Betaine->Homocysteine MTR->Homocysteine MTHFR MTHFR MTHFR->MTHF CBS CBS CBS->Homocysteine BHMT BHMT BHMT->Betaine B12 Vitamin B12 B12->MTR Folate Folate Folate->THF B6 Vitamin B6 B6->CBS

Caption: Homocysteine metabolism pathways. (Within 100 characters)

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction cluster_analysis Phase 3: Analysis A Select Animal Model (e.g., C57BL/6J mice) B Acclimatize Animals (1-2 weeks) A->B C Prepare Diets: - Control (e.g., 0.44% Met) - HHcy-inducing (e.g., 1.0% Met) B->C D Randomize into Groups (Control vs. HHcy Diet) C->D E Administer Diets ad libitum (e.g., 8-10 weeks) D->E F Monitor Animal Health (Body weight, food intake) E->F G Collect Blood Samples (e.g., retro-orbital, fasting) F->G H Prepare Plasma (Centrifuge within 30 min) G->H J Harvest Tissues for Downstream Analysis G->J I Measure Plasma tHcy (HPLC or LC-MS/MS) H->I K Statistical Analysis I->K J->K

Caption: Workflow for a dietary-induced HHcy study. (Within 100 characters)

Troubleshooting Guides

Problem 1: High variability or lower-than-expected plasma homocysteine levels in my dietary model.

  • Question: We are feeding a high-methionine diet but see inconsistent homocysteine levels between animals. What could be the cause?

  • Answer: Several factors can influence plasma homocysteine levels and cause variability:

    • Genetic Strain: Different mouse strains have different baseline homocysteine levels. For example, C57BL/6J mice generally have lower baseline levels than A/J mice.[12][13] Ensure you are using a consistent genetic background.

    • Sex and Age: Homocysteine levels are influenced by sex (males often higher) and increase with age.[11][13] Ensure your experimental groups are balanced for these factors.

    • Diet Composition: The source and batch of diet ingredients, especially casein or soy protein, can have variable intrinsic methionine content.[3] Using an amino acid-defined diet can reduce this variability.

    • Food Intake: If animals reduce their intake of the high-methionine diet due to palatability issues or toxicity, the homocysteine increase will be less pronounced.[10] Monitor food consumption carefully.

    • Sample Collection: Homocysteine levels can be affected by fasting status and sample handling. Blood should be collected from fasting animals, and plasma should be separated from cells by centrifugation (e.g., 2000 x g for 10 min) within 30 minutes to prevent artifactual increases.[14]

Troubleshooting_Logic Start Inconsistent or Low Plasma Hcy Levels Q1 Is the animal strain consistent across groups? Start->Q1 A1_Yes Are groups balanced for sex and age? Q1->A1_Yes Yes A1_No Action: Use a single inbred strain. Redesign experiment. Q1->A1_No No A2_Yes Is the diet an amino acid-defined formulation? A1_Yes->A2_Yes Yes A2_No Action: Balance groups by sex and age. A1_Yes->A2_No No A3_Yes Is sample handling protocol standardized? A2_Yes->A3_Yes Yes A3_No Action: Switch to a defined diet to reduce ingredient variability. A2_Yes->A3_No No A4_Yes Result: Variability is likely biological. Increase N. A3_Yes->A4_Yes Yes A4_No Action: Ensure fasting and rapid plasma separation (<30 min). A3_Yes->A4_No No

Caption: Troubleshooting inconsistent Hcy levels. (Within 100 characters)

Problem 2: High mortality rate in our CBS knockout (Cbs-/-) mouse colony.

  • Question: Our homozygous CBS-deficient mice are not surviving past a few weeks. How can we improve their viability to study adult pathology?

  • Answer: This is a known and significant limitation of this severe model.[3] Several strategies can be employed:

    • Use Heterozygous Models: Cbs+/- mice have a much milder phenotype with normal viability and can be used to model moderate HHcy, especially when combined with a dietary challenge.[3]

    • Pharmacological Intervention: Treating Cbs-/- mice with betaine, which promotes an alternative remethylation pathway for homocysteine, can improve survival.

    • Dietary Adjustments: A low-methionine diet can reduce the substrate load and may improve outcomes, though this can be counterintuitive to the research goal.

Experimental Protocols

Protocol 1: Induction of Hyperhomocysteinemia in Mice via High-Methionine Diet

This protocol is adapted from studies using C57BL/6J mice.[10]

  • Animal Acclimatization: House adult male C57BL/6J mice (8-9 weeks old) in a controlled environment (12-hour light/dark cycle, stable temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Diet Formulation:

    • Control Diet (1x Met): Use a standard rodent diet (e.g., AIN-93M based) with a methionine content of approximately 0.44% (e.g., 4.4 g/kg).[10]

    • High-Methionine Diet (6x Met): Prepare the same base diet but supplement with L-methionine to achieve a final concentration of 2.64% (26.4 g/kg).[10] Ensure the diet is well-mixed for homogeneity. Note: Diets with methionine content above 2% may reduce food intake and cause weight loss.[3]

  • Experimental Procedure:

    • Randomly assign mice to either the Control or High-Methionine diet group.

    • Provide the respective diets and water ad libitum for the desired study duration (e.g., 1 to 10 weeks).

    • Monitor body weight and food intake at least twice weekly to check for signs of toxicity or reduced consumption.

Protocol 2: Plasma Collection and Homocysteine Measurement by HPLC

This protocol outlines a general procedure for sample preparation and analysis.[14][15][16]

  • Animal Preparation: Fast the mice overnight (12-16 hours) with free access to water to reduce variability in metabolic measurements.

  • Blood Collection:

    • Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).

    • Collect whole blood via cardiac puncture or from the retro-orbital sinus into tubes containing EDTA as an anticoagulant.

  • Plasma Preparation (Time-Sensitive):

    • Immediately place the blood tubes on ice.

    • Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 10-15 minutes at 4°C.[14]

    • Carefully collect the supernatant (plasma) and transfer it to a new, labeled cryovial.

    • Store plasma at -80°C until analysis.

  • Sample Preparation for HPLC Analysis (General Steps):

    • Reduction: To measure total homocysteine (tHcy), disulfide bonds must be broken. Incubate plasma (e.g., 150 µL) with a reducing agent like tri-n-butylphosphine (TBP).[16]

    • Deproteinization: Precipitate proteins by adding an acid, such as trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation.[15][16]

    • Derivatization: The thiol group of free homocysteine is not easily detectable. React the homocysteine in the protein-free supernatant with a fluorescent labeling agent, such as ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), in a buffered, alkaline solution (pH ~9.5) and incubate at 60°C.[16]

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.[14]

    • Use an isocratic mobile phase, such as a potassium dihydrogen phosphate buffer (pH ~2.0) with a small percentage of acetonitrile.[16]

    • Quantify homocysteine concentration by comparing the peak area or height to a standard curve prepared with known concentrations of homocysteine that have undergone the same preparation steps. An internal standard (e.g., N-acetylcysteine) can be used to account for procedural variability.[17]

References

Technical Support Center: Refining Protocols for Assessing Endothelial Function In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while assessing endothelial function in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the most common in vitro assays to assess endothelial function?

A1: The most common in vitro assays for endothelial function include:

  • Nitric Oxide (NO) Production Assays: Measure the production of NO, a key vasodilator, often by quantifying its stable metabolites, nitrite and nitrate.

  • Cell Proliferation and Migration Assays: Assess the ability of endothelial cells to proliferate and move, which are crucial processes in angiogenesis and vascular repair.

  • Tube Formation Assays: Evaluate the capacity of endothelial cells to form capillary-like structures on a basement membrane matrix, mimicking angiogenesis.

  • Endothelial Barrier Function Assays: Measure the integrity of the endothelial monolayer, often by determining transendothelial electrical resistance (TEER).

Q2: Which endothelial cell type is most appropriate for my experiments?

A2: The choice of endothelial cells depends on the specific research question. Human Umbilical Vein Endothelial Cells (HUVECs) are widely used due to their accessibility and robust growth. However, for studies focusing on specific vascular beds, primary cells from those locations (e.g., human coronary artery endothelial cells) may be more relevant. It is crucial to use cells at a low passage number (ideally between 2 and 6) to ensure they maintain their characteristic phenotype and functionality.[1][2]

Q3: What are the key signaling pathways involved in endothelial dysfunction?

A3: Endothelial dysfunction is characterized by reduced nitric oxide (NO) bioavailability, increased oxidative stress, and a pro-inflammatory state.[3][4] Key signaling pathways implicated include the NO-sGC-cGMP pathway, which is crucial for vasodilation, and pathways involving reactive oxygen species (ROS) and inflammatory mediators that contribute to vascular damage.[3][5][6]

Troubleshooting Guides

Endothelial Cell Culture
Problem Possible Cause Solution
Slow cell growth or altered morphology. High passage number of cells.Use cells at a low passage number (ideally 7] Check the supplier's recommendations for optimal growth conditions.[8]
Suboptimal culture media or supplements.Use fresh, high-quality media and supplements from a consistent source.[8] Ensure all components are stored correctly.
Mycoplasma contamination.Regularly test for mycoplasma contamination. Discard contaminated cultures and decontaminate the incubator and biosafety cabinet.[9]
Cell detachment or death. Over-confluency.Do not allow cells to become over-confluent in flasks.[8] Passage cells at the recommended density.
Harsh trypsinization.Use the lowest effective concentration of trypsin for the shortest possible time.[2] Neutralize trypsin promptly.
Bacterial or fungal contamination. Poor aseptic technique.Strictly adhere to aseptic techniques.[10] Regularly clean and disinfect the biosafety cabinet and incubator.[11][12]
Contaminated reagents or media.Check all supplies for signs of contamination before use.[11] Filter-sterilize all prepared solutions.
Nitric Oxide (NO) Production Assay (Griess Assay)
Problem Possible Cause Solution
Low or no NO signal. Insufficient cell number or stimulation.Optimize cell seeding density and ensure adequate stimulation with agonists like VEGF or acetylcholine.
Rapid degradation of NO.Measure the stable end products, nitrite and nitrate, as an index of total NO production.[13]
Problems with the Griess reagent.Ensure the Griess reagent is fresh and properly prepared. Protect it from light.
Interference from media components.Some media contain high levels of nitrate which can lead to an overestimation of NO production. Use a low-nitrate medium or measure the background nitrate level. Phenol red does not typically interfere.
High background signal. Contamination of reagents or samples with nitrite/nitrate.Use high-purity water and reagents.
Presence of interfering substances.Deproteinize samples, as proteins can interfere with the Griess reaction.[13] Ultrafiltration is a recommended method.
Inconsistent results. Incomplete conversion of nitrate to nitrite.Ensure the nitrate reductase enzyme is active and that the reaction goes to completion. Run controls for the conversion efficiency.
Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)
Problem Possible Cause Solution
No or low cell migration. Inappropriate pore size of the transwell membrane.Use a pore size that allows for cell migration but prevents passive falling through. For endothelial cells, 5.0 µm or 8.0 µm pores are often recommended.[14]
Suboptimal cell seeding density.Titrate the cell number to find the optimal seeding concentration that provides a good signal-to-noise ratio.[14]
Weak or absent chemoattractant gradient.Optimize the concentration of the chemoattractant in the lower chamber. Serum starvation of cells prior to the assay can increase their sensitivity.[14][15]
Cells are not healthy or are at a high passage.Use healthy, low-passage cells.
High background (cells on the bottom of the well without migration). Pores are too large.Use a smaller pore size.[14]
Cells were seeded at too high a density.Reduce the number of cells seeded.
Inconsistent results between wells. Uneven coating of the transwell membrane (if using a matrix like Matrigel for invasion assays).Ensure a uniform and bubble-free coating of the membrane.
Scratches or damage to the membrane during handling.Handle the inserts carefully with forceps.
Endothelial Tube Formation Assay
Problem Possible Cause Solution
No tube network formation in the positive control. Unhealthy or old cells.Use healthy, low-passage endothelial cells.[16][17]
Incorrect cell density.The optimal seeding density is cell-type specific and needs to be optimized.[1][7][16]
Matrigel/basement membrane extract issues.Thaw Matrigel slowly on ice to prevent premature polymerization.[18] Ensure the gel has solidified properly at 37°C before seeding cells.[2] Use a growth factor-reduced matrix if studying the effect of specific angiogenic factors.[2]
Cells form clumps or a monolayer instead of tubes. Cell density is too high.Reduce the number of cells seeded per well.[1]
Incomplete cell dissociation.Ensure a single-cell suspension before seeding.[2]
Tubes are out of focus at the edge of the well. Meniscus effect.Use a larger well size to increase the flat, observable area at the center.[16][17]
High background fluorescence. Leakage of fluorescent dye (e.g., Calcein AM) from cells.Gently remove the media and replace it with fresh media before imaging.[17]
Endothelial Barrier Function Assay (TEER)
Problem Possible Cause Solution
Low TEER values. Incomplete cell monolayer confluence.Allow cells to reach full confluence before measuring TEER. This can be monitored visually with a microscope.[19]
"Leaky" endothelial cell type.Some endothelial cell types, like HUVECs, naturally form less tight barriers compared to brain microvascular endothelial cells.[20] Co-culturing with astrocytes or applying shear stress can sometimes increase TEER values.[21]
Inappropriate medium or buffer.Avoid using buffers without Ca2+ and Mg2+, as these ions are crucial for tight junction integrity.[20] Ensure the medium temperature is stable during measurements, as temperature fluctuations can affect TEER.[20]
High variability in TEER readings. Inconsistent electrode placement.Ensure consistent and centered placement of the "chopstick" electrodes in each well.[21] Automated systems can reduce this variability.[19]
Disturbance of the cell monolayer.Handle the electrodes and plates gently to avoid disturbing the cells.[21]
Fluctuations in temperature or CO2.Allow the plate to equilibrate to room temperature before measuring if it was removed from the incubator. Perform measurements in a controlled environment.

Experimental Protocols & Methodologies

General Endothelial Cell Culture Protocol
  • Thawing Cryopreserved Cells: Rapidly thaw the vial of cells in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 5-7 minutes to pellet the cells and remove cryopreservative.[16]

  • Seeding: Resuspend the cell pellet in fresh, complete growth medium and seed into a culture flask at the recommended density.

  • Maintenance: Change the culture medium every 2-3 days.[18] Passage the cells when they reach 80-90% confluence.

Visualizations

Endothelial_Dysfunction_Pathway RiskFactors Cardiovascular Risk Factors (e.g., Hypertension, Diabetes) ROS Increased ROS (Oxidative Stress) RiskFactors->ROS induces Inflammation Pro-inflammatory Mediators RiskFactors->Inflammation induces eNOS eNOS ROS->eNOS uncouples EndoDysfunction Endothelial Dysfunction (Impaired Vasodilation, Inflammation, Thrombosis) ROS->EndoDysfunction leads to Inflammation->eNOS decreases expression Inflammation->EndoDysfunction leads to NO Nitric Oxide (NO) eNOS->NO produces eNOS->EndoDysfunction dysfunction leads to sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Vasodilation Vasodilation (Healthy Function) cGMP->Vasodilation promotes

Caption: Key signaling pathways in endothelial dysfunction.

Tube_Formation_Workflow Start Start ThawMatrigel Thaw Basement Membrane Matrix (e.g., Matrigel) on ice Start->ThawMatrigel CoatPlate Coat wells of a multi-well plate with the matrix ThawMatrigel->CoatPlate IncubatePlate Incubate plate at 37°C to allow matrix to solidify CoatPlate->IncubatePlate SeedCells Seed cells onto the solidified matrix IncubatePlate->SeedCells PrepareCells Prepare a single-cell suspension of endothelial cells in appropriate medium PrepareCells->SeedCells IncubateCells Incubate at 37°C for 2-18 hours SeedCells->IncubateCells Visualize Visualize tube formation using a microscope (phase contrast or fluorescence) IncubateCells->Visualize Quantify Quantify tube network parameters (e.g., tube length, branch points) Visualize->Quantify End End Quantify->End

Caption: Experimental workflow for the endothelial tube formation assay.

TEER_Measurement_Logic Start Start: Seed Endothelial Cells on Transwell Insert Culture Culture until a confluent monolayer is formed Start->Culture MeasureSample Measure resistance of the cell monolayer Culture->MeasureSample MeasureBlank Measure resistance of a blank (insert with medium, no cells) CalculateNetR Calculate Net Resistance: (Sample Resistance - Blank Resistance) MeasureBlank->CalculateNetR MeasureSample->CalculateNetR CalculateTEER Calculate TEER: Net Resistance x Membrane Area CalculateNetR->CalculateTEER Result TEER Value (Ω·cm²) CalculateTEER->Result

Caption: Logical relationship for calculating Transendothelial Electrical Resistance (TEER).

References

strategies for enhancing the stability of homocysteine in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for enhancing the stability of homocysteine in samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the collection, processing, and storage of samples for homocysteine analysis.

Issue Potential Cause Recommended Solution
Falsely elevated homocysteine levels Delay in plasma/serum separation from blood cells. When whole blood is left at room temperature, homocysteine is continuously released from red blood cells, leading to an artificial increase of about 10% per hour.[1]Centrifuge the blood sample to separate plasma or serum from the cells as soon as possible, ideally within one hour of collection.[2] If immediate centrifugation is not possible, place the sample on ice or in a refrigerator (2-8°C) to slow down the release of homocysteine from erythrocytes.[3]
Use of serum instead of plasma without proper handling.If using serum, allow the blood to clot at room temperature and centrifuge within one hour. For delayed processing, refrigeration is necessary. However, plasma is generally preferred to minimize the increase of homocysteine during the clotting process.
Improper storage of whole blood.Do not store whole blood at room temperature for extended periods. If storage is necessary before centrifugation, keep the sample at 2-8°C for no longer than 8 hours.[3] For longer-term stability, plasma or serum must be separated and frozen.
Falsely decreased homocysteine levels Use of certain anticoagulants or stabilizers.Be aware that sodium fluoride, while it can stabilize homocysteine at room temperature for a few hours, may lead to a decrease in homocysteine levels after longer storage, especially at 0°C.[4]
Hemolysis.Hemolysis can interfere with some homocysteine assays, leading to a negative bias in the results.[1] It is crucial to avoid hemolysis during sample collection and processing. Visually inspect samples for any pink or red discoloration of the plasma or serum.
Inconsistent or variable results between samples Inconsistent pre-analytical procedures.Standardize your sample collection and processing protocol. Ensure that all samples are treated identically, from the time of collection to the time of analysis. This includes using the same type of collection tube, consistent centrifugation time and speed, and uniform storage conditions.
Use of different anticoagulants for different samples.Use the same anticoagulant for all samples within a single study to avoid variability. EDTA plasma is the most common sample type, but if using others, maintain consistency.
Assay interference Presence of other substances in the sample.Be aware of potential cross-reactivity with other thiol-containing compounds in some assays. For example, certain immunoassays may show interference from high levels of cysteine.[1]
Patient-related factors.Certain medications (e.g., methotrexate, carbamazepine, phenytoin) and vitamin supplements (B6, B9, B12) can influence in vivo homocysteine levels.[5] While this is not a sample stability issue, it is a crucial factor in data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the increase in homocysteine concentration in unseparated blood samples?

A1: The primary reason for the increase is the ongoing synthesis and release of homocysteine from red blood cells (erythrocytes) into the plasma or serum as long as the cells remain in contact with the liquid fraction of the blood at room temperature.[1]

Q2: What is the recommended collection tube for homocysteine measurement?

A2: EDTA (purple top) tubes are the most commonly used and recommended tubes for collecting blood for plasma homocysteine analysis.[1] However, other anticoagulants like sodium citrate and sodium fluoride can also be used, each with its own advantages and disadvantages regarding stability.

Q3: How quickly do I need to centrifuge my blood samples after collection?

A3: It is critical to centrifuge blood samples and separate the plasma or serum from the cells within one hour of collection if the sample is kept at room temperature.[2]

Q4: What should I do if I cannot centrifuge the samples immediately?

A4: If immediate centrifugation is not possible, you should place the whole blood sample on ice or in a refrigerator at 2-8°C.[3] This will significantly slow down the rate of homocysteine increase. Samples can be stored under these conditions for up to 8 hours before centrifugation.[3]

Q5: What is the best way to store plasma or serum for long-term analysis?

A5: For long-term storage, separated plasma or serum should be frozen at -20°C or lower. Under these conditions, homocysteine is stable for months to years.

Q6: Can I use serum instead of plasma for homocysteine measurement?

A6: Yes, serum can be used. However, the clotting process can lead to a slight increase in homocysteine levels compared to plasma collected with an anticoagulant. Therefore, it is important to be consistent with the sample type used throughout a study. If using serum, the sample should be centrifuged and the serum separated from the clot within one hour.

Q7: How does hemolysis affect homocysteine measurement?

A7: Hemolysis, the rupture of red blood cells, can release their contents into the plasma or serum. This can interfere with certain analytical methods for homocysteine, sometimes leading to falsely lower results.[1] It is important to handle samples gently to prevent hemolysis.

Q8: Are there any special collection tubes that can enhance homocysteine stability?

A8: Yes, there are commercially available tubes containing stabilizers like acidic citrate or a combination of EDTA and sodium fluoride.[6] These tubes are designed to minimize the in vitro increase of homocysteine and can be particularly useful when immediate centrifugation is not feasible.

Data Presentation: Homocysteine Stability in Whole Blood

The following tables summarize the quantitative changes in homocysteine concentration in whole blood under different storage conditions and with different anticoagulants.

Table 1: Effect of Storage Temperature and Time on Homocysteine Concentration in EDTA Whole Blood

Storage TimeRoom Temperature (~22°C) - % IncreaseRefrigerated/On Ice (2-8°C) - % Increase
1 hour ~10%Minimal to none
2 hours ~20%Minimal to none
4 hours ~40%Minimal
6 hours ~60%~5-10%
8 hours ~80%~10-15%
24 hours >200%Significant increase

Data compiled from multiple sources indicating an approximate 10% increase per hour at room temperature.[1]

Table 2: Comparison of Anticoagulants/Stabilizers on Homocysteine Stability at Room Temperature

Anticoagulant/StabilizerStability at 2 hoursStability at 6-8 hoursStability at 24 hours
EDTA Significant increase (~20%)Significant increase (>60%)Very significant increase (>200%)
Sodium Fluoride StableSignificant increaseVery significant increase
Acidic Citrate StableStablePotential for some increase

Based on studies showing sodium fluoride provides stability for up to 2 hours and acidic citrate for up to 6-8 hours at room temperature.[1][6]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Homocysteine Analysis
  • Patient Preparation: For routine clinical testing, a fasting sample is often preferred.

  • Blood Collection:

    • Collect whole blood into an EDTA (purple top) tube.

    • Fill the tube to the indicated volume to ensure the correct blood-to-anticoagulant ratio.

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Avoid vigorous shaking to prevent hemolysis.

  • Immediate Processing (Recommended):

    • Centrifuge the sample at 2000-3000 x g for 10-15 minutes at 4°C within one hour of collection.

    • Carefully aspirate the plasma using a clean pipette, avoiding disturbance of the buffy coat and red blood cells.

    • Transfer the plasma to a clean, labeled polypropylene tube.

    • If not for immediate analysis, store the plasma at -20°C or colder.

  • Delayed Processing:

    • If centrifugation within one hour is not possible, place the EDTA tube on ice or in a refrigerator (2-8°C) immediately after collection.

    • Process the sample as described in step 3 within 8 hours.

Protocol 2: General Steps for Plasma Total Homocysteine Measurement by HPLC with Fluorescence Detection

This protocol outlines the general steps involved. Specific parameters may need to be optimized based on the instrument and reagents used.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples gently to ensure homogeneity.

  • Reduction of Disulfide Bonds:

    • To a 100 µL aliquot of plasma, add a reducing agent such as tri-n-butylphosphine (TBP) or dithiothreitol (DTT) to reduce oxidized homocysteine and homocysteine bound to proteins.

  • Protein Precipitation:

    • Add a protein precipitating agent, typically trichloroacetic acid (TCA), to the reduced sample.

    • Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Derivatization:

    • Transfer the clear supernatant to a new tube.

    • Add a derivatizing agent, such as 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F), to the supernatant. This reaction adds a fluorescent tag to the homocysteine molecule.[6][7]

    • The derivatization reaction is typically carried out at an elevated temperature (e.g., 60°C) for a specific time.

  • HPLC Analysis:

    • Inject the derivatized sample into a reversed-phase HPLC system equipped with a fluorescence detector.

    • The separation is achieved using a C18 column and a mobile phase, often a phosphate buffer with an organic modifier like acetonitrile.

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., for SBD-F, excitation at 385 nm and emission at 515 nm).[7]

  • Quantification:

    • Identify the homocysteine peak based on its retention time compared to a standard.

    • Quantify the concentration by comparing the peak area or height to a calibration curve prepared with known concentrations of homocysteine standards.

Mandatory Visualizations

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Homocysteine Homocysteine SAH->Homocysteine H2O Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine THF THF MTHF 5-MTHF MTHF->Methionine MTHF->THF B12 Vitamin B12 B12->Methionine Folate Folate (B9) Folate->MTHF B6 Vitamin B6 B6->Cystathionine

Caption: Metabolic pathways of homocysteine, highlighting the roles of vitamins B6, B9 (Folate), and B12.

Homocysteine_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_troubleshooting Potential Issues Collect Collect blood in EDTA tube Centrifuge Centrifuge within 1 hour (or store at 2-8°C) Collect->Centrifuge Hemolysis Hemolysis Collect->Hemolysis Falsely Low Hcy (Assay Dependent) Separate Separate plasma Centrifuge->Separate Analyze Immediate Analysis Separate->Analyze Store Store at -20°C or colder Separate->Store Delay Delay > 1 hr at RT Delay->Collect Falsely High Hcy

Caption: Recommended workflow for blood sample handling to ensure homocysteine stability.

References

mitigating confounding factors in homocysteine epidemiological studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors in homocysteine epidemiological studies.

Troubleshooting Guides

Issue: Elevated Homocysteine Levels in the Control Group

Possible Cause: Unidentified lifestyle or dietary factors in the control population.

Troubleshooting Steps:

  • Administer a detailed lifestyle and dietary questionnaire. Focus on collecting data on smoking habits, alcohol consumption, and intake of foods rich in B vitamins (folate, B12, B6) and methionine (animal protein).[1][2][3]

  • Analyze plasma/serum levels of B vitamins. Deficiencies in folate, vitamin B12, or vitamin B6 can lead to elevated homocysteine.[1][4][5][6]

  • Screen for common genetic polymorphisms. The MTHFR C677T gene mutation, in particular, can affect homocysteine metabolism, especially in individuals with low folate status.[5][6][7][8]

  • Review medication history. Certain medications can interfere with homocysteine metabolism. Refer to the table below for a list of common culprits.[9][10][11]

Issue: Inconsistent Homocysteine Measurements

Possible Cause: Pre-analytical or analytical errors in sample handling and measurement.

Troubleshooting Steps:

  • Standardize blood collection and processing. Ensure that blood samples are collected after a fasting period, as homocysteine levels can be influenced by recent food intake.[1] Promptly separate plasma or serum from cells to prevent the artificial release of homocysteine from red blood cells.

  • Verify the analytical method. Different laboratory methods can yield varying results. High-performance liquid chromatography (HPLC) with fluorescent or electrochemical detection is considered a reliable method.[12][13] Immunoassays are also common but may have different performance characteristics.[13]

  • Check for interfering substances. Certain drugs or their metabolites may interfere with the assay. Consult the literature for your specific analytical method to identify potential interferences.[14]

  • Implement a robust quality control protocol. Use internal and external quality control samples to monitor the accuracy and precision of your measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding factors in homocysteine epidemiological studies?

A1: The most common confounding factors include:

  • Dietary Factors: Inadequate intake of B vitamins (folate, B12, B6) is a primary cause of elevated homocysteine.[1][15] High intake of methionine-rich foods, such as animal protein, can also increase homocysteine levels.[1][16]

  • Lifestyle Factors: Smoking and excessive alcohol consumption are associated with higher homocysteine levels.[1][3][5] Physical inactivity may also play a role.

  • Genetic Factors: Polymorphisms in genes involved in homocysteine metabolism, such as methylenetetrahydrofolate reductase (MTHFR), can lead to elevated levels, particularly when folate status is poor.[5][6][7][8][17]

  • Medications: Several drugs can interfere with the metabolism of homocysteine or the absorption of B vitamins.[9][10][11][18]

  • Demographic and Physiological Factors: Homocysteine levels tend to increase with age and are generally higher in men than in women.[4][5] Renal function is also a critical determinant, as the kidneys are involved in homocysteine clearance.[4][19]

  • Co-morbidities: Various medical conditions, such as chronic kidney disease, hypothyroidism, and certain cancers, can be associated with elevated homocysteine.[4][5]

Q2: How can I statistically control for confounding factors?

A2: Several statistical methods can be used to adjust for confounding variables in the analysis phase of your study:

  • Stratification: This method involves analyzing the association between homocysteine and the outcome of interest within different strata or levels of the confounding variable (e.g., analyzing smokers and non-smokers separately).[20][21]

  • Multivariate Models: Regression models, such as linear regression or logistic regression, are powerful tools for adjusting for multiple confounders simultaneously.[20][22][23][24] Analysis of covariance (ANCOVA) can also be used.[20]

Q3: What is the best method for measuring homocysteine in plasma or serum?

A3: High-performance liquid chromatography (HPLC) coupled with fluorescent or electrochemical detection is widely regarded as a highly accurate and reliable method for measuring total homocysteine.[12][13] However, automated immunoassays are also frequently used in clinical and research settings due to their convenience and high throughput.[13] It is crucial to be aware of the specific performance characteristics and potential interferences of the chosen method.

Data Presentation

Table 1: Medications Known to Influence Plasma Homocysteine Levels

Drug ClassSpecific DrugsEffect on HomocysteineMechanism of Action
Lipid-Lowering Agents Fibric acid derivatives (e.g., fenofibrate)IncreaseInterference with homocysteine metabolism.[9][10][11]
Cholestyramine, ColestipolIncreaseInterference with vitamin (folate and B12) absorption.[9][10]
Antidiabetic Agents MetforminIncreaseInterference with vitamin B12 absorption.[9][10]
Anticonvulsants Phenytoin, Carbamazepine, Valproic AcidIncreaseImpairment of folate metabolism.[10]
Folate Antagonists MethotrexateIncreaseDirect interference with folate metabolism.[9][10]
Diuretics HydrochlorothiazideIncreaseMechanism not fully elucidated, may involve effects on renal function or vitamin status.[11]
Other Nicotinic Acid (Niacin)IncreaseInterference with folate and homocysteine metabolism.[9][10]
LevodopaIncreaseDocumented in Parkinson's disease patients.[18]
Nitrous OxideIncreaseInterference with vitamin B12 metabolism.[10]

Experimental Protocols

Protocol: Measurement of Total Homocysteine in Plasma by HPLC with Fluorescence Detection

1. Principle: This method involves the reduction of disulfide bonds in protein-bound and free-oxidized homocysteine, followed by derivatization with a fluorescent reagent and quantification by reverse-phase HPLC.

2. Materials:

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction.

  • Internal standard (e.g., N-acetyl-L-cysteine).

  • Trichloroacetic acid (TCA) for protein precipitation.

  • Derivatizing agent (e.g., 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide - SBD-F).

  • HPLC system with a fluorescence detector.

  • Reverse-phase C18 column.

3. Sample Preparation:

  • Collect blood in EDTA-containing tubes.

  • Immediately place the sample on ice and centrifuge at 4°C to separate plasma.

  • Store plasma at -20°C or lower until analysis.

  • Thaw plasma samples and add the internal standard.

  • Add the reducing agent (e.g., TCEP) and incubate to reduce disulfide bonds.

  • Precipitate proteins by adding TCA and centrifuge to obtain a clear supernatant.

4. Derivatization and Analysis:

  • Take an aliquot of the supernatant and add the derivatizing agent (e.g., SBD-F).

  • Incubate to allow the derivatization reaction to complete.

  • Inject the derivatized sample into the HPLC system.

  • Separate the derivatized homocysteine from other compounds on the C18 column using an appropriate mobile phase.

  • Detect the fluorescent derivative using the fluorescence detector.

  • Quantify the homocysteine concentration by comparing its peak area to that of the internal standard and a calibration curve.

Visualizations

Homocysteine_Metabolism cluster_remethylation Remethylation cluster_transsulfuration Transsulfuration Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF Five_MTHF 5-Methyl-THF MTHF->Five_MTHF MTHFR Five_MTHF->THF B12 Vitamin B12 B6 Vitamin B6

Caption: Homocysteine Metabolism Pathways.

Experimental_Workflow Start Start: Study Design DataCollection Data Collection: - Demographics - Lifestyle Questionnaire - Medication History Start->DataCollection SampleCollection Biological Sample Collection (Fasting Blood Sample) DataCollection->SampleCollection Processing Sample Processing (Plasma/Serum Separation) SampleCollection->Processing Analysis Homocysteine & B Vitamin Analysis (e.g., HPLC) Processing->Analysis StatAnalysis Statistical Analysis: - Identify Confounders - Stratification / Multivariate Models Analysis->StatAnalysis Results Interpretation of Results StatAnalysis->Results

Caption: Workflow for a Homocysteine Study.

References

Technical Support Center: Homocysteine Assays - Calibration, Standardization & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration, standardization, and troubleshooting of homocysteine assays.

Frequently Asked Questions (FAQs)

Q1: What is total homocysteine (tHcy), and why is it measured? A1: Total homocysteine (tHcy) refers to the sum of all forms of homocysteine in a sample after the reduction of all disulfide bonds.[1] Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[2] Elevated levels of homocysteine (hyperhomocysteinemia) are associated with an increased risk for cardiovascular diseases, including atherosclerosis and venous thrombosis.[3] Therefore, measuring tHcy is crucial for diagnosing and treating patients suspected of having hyperhomocysteinemia and homocystinuria.[4]

Q2: What are the common types of homocysteine assays? A2: Common methods for measuring total plasma homocysteine include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various immunoassays (e.g., ELISA, Fluorescence Polarization Immunoassay - FPIA).[1][5][6] LC-MS/MS is often considered a reference method due to its high sensitivity and specificity.[1][7]

Q3: Why is proper sample handling critical for homocysteine testing? A3: In unseparated blood at room temperature, the concentration of total homocysteine can increase by approximately 1 µmol/L per hour.[1] To prevent falsely elevated results, blood samples should be centrifuged to separate plasma or serum from the cells within 30 minutes to an hour of collection.[8][9] If testing is delayed, plasma/serum should be removed from the cells and can be stored refrigerated or frozen.[4][9]

Q4: What are Standard Reference Materials (SRMs) and why are they important? A4: Standard Reference Materials, such as SRM 1955a from NIST, provide certified values for homocysteine concentrations at different levels.[10][11] These materials are crucial for validating in-house methods, qualifying control materials, and ensuring that measurements are traceable to internationally recognized standards, which improves the accuracy and comparability of results across different laboratories and methods.[10][12]

Q5: How often should I calibrate my homocysteine assay? A5: Calibration frequency depends on the specific assay and laboratory procedures. Generally, recalibration is required when using a new lot of reagents, if quality control results are out of the specified range, or as dictated by the instrument's protocol.[4][9] For some automated systems, a stored calibration curve can be used until controls indicate a shift.[4]

Troubleshooting Guide

Issue 1: Quality Control (QC) Values are Out of Range
Possible Cause Troubleshooting Step
Improperly prepared or stored controls Ensure controls were reconstituted correctly, stored at the recommended temperature (typically 2-8°C or -20°C), and not used past their expiration date.[8][13] Avoid repeated freeze-thaw cycles.[4][8]
Reagent degradation Check the expiration dates of all reagents.[8] Ensure reagents were stored under the correct conditions (e.g., temperature, protection from light).[14] If there is evidence of turbidity or contamination, discard the reagents.[9]
Calibration drift or error Perform a recalibration of the assay.[4] Ensure calibrators are prepared correctly and are not expired.[8]
Instrument malfunction Refer to the instrument's operations manual for troubleshooting procedures, such as cleaning probes or checking detector lamp function.[4][8]
Issue 2: Poor Reproducibility or High Coefficient of Variation (CV%)
Possible Cause Troubleshooting Step
Inconsistent sample preparation Ensure a standardized protocol for sample reduction and protein precipitation is followed precisely for all samples, calibrators, and controls.[5][6] Use an internal standard to compensate for variations in derivatization and injection.[5]
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate volume dispensing. To prevent cross-contamination, use disposable pipette tips.[4]
Instrument variability Check for issues with the autosampler, pump, or detector. For HPLC/LC-MS systems, ensure the mobile phase is properly degassed and the flow rate is stable.[5][8]
Matrix effects (LC-MS/MS) Use matrix-matched standards or a surrogate matrix (like 2% BSA) to prepare calibrators and QCs to minimize interference from endogenous homocysteine in the matrix.[6][15]
Issue 3: No Peaks or Signal (HPLC & LC-MS/MS)
Possible Cause Troubleshooting Step
Injection failure Check if the injector is congested or dirty and clean if necessary.[8] Ensure the correct injection volume is set.
Detector issue For fluorescence detectors, check if the lamp is functioning correctly.[8] For mass spectrometers, ensure the instrument is properly tuned and there are no blockages.
Incorrect mobile phase composition Verify the mobile phase was prepared correctly, including pH adjustment.[5]
Failed derivatization (for HPLC-Fluorescence) Ensure the derivatization reagent (e.g., SBD-F) is active and that incubation steps (time and temperature) were performed correctly.[5]
Issue 4: Unexpected or Atypical Results for Patient Samples
Possible Cause Troubleshooting Step
Improper sample collection/handling Confirm that the sample was collected in the correct tube type (EDTA plasma is often preferred), centrifuged promptly, and stored correctly.[1][8]
Medication interference Certain drugs (e.g., methotrexate, phenytoin, carbamazepine) can interfere with homocysteine metabolism and lead to elevated levels.[9] Review patient medication history if available.
Physiological factors Homocysteine levels can be affected by age, sex, smoking, and certain medical conditions like kidney disease or vitamin B deficiencies.[3][16][17]
Sample dilution error If samples were diluted, verify that the dilution factor was entered correctly and that the appropriate diluent was used.[4]

Quantitative Data Summary

Table 1: Certified Values for Standard Reference Material (SRM) 1955a [10] Certified values are traceable to the SI unit of mass.

LevelMass Fraction (µg/g)Mass Concentration (µg/mL)Amount Concentration (µmol/L)
Level I 0.746 ± 0.0180.759 ± 0.0185.62 ± 0.14
Level II 1.383 ± 0.0411.415 ± 0.04210.47 ± 0.30
Level III 1.983 ± 0.0282.028 ± 0.02815.00 ± 0.21

Table 2: Comparison of Homocysteine Assay Measuring Ranges [1]

Assay MethodTypical Measuring Range (µmol/L)
GC-MS 0.2 - 300
LC-MS/MS 0.2 - 200
Immunonephelometry 2.0 - 64
Enzymatic Assay 0.4 - 50
Immunoassay (General) 2.0 - 50

Table 3: Normal and Elevated Homocysteine Levels in Plasma [17][18]

ClassificationConcentration Range (µmol/L)
Normal < 15
Moderate 15 - 30
Intermediate 30 - 100
Severe > 100

Experimental Protocols & Workflows

Protocol 1: General Sample Preparation for Total Homocysteine

This workflow is a prerequisite for most HPLC and LC-MS/MS methods to ensure all forms of homocysteine are measured.

  • Reduction: To a plasma/serum aliquot, add a reducing agent such as dithiothreitol (DTT) or tri-n-butylphosphine (TBP) to break disulfide bonds and release protein-bound homocysteine.[5][6] Incubate as specified by the method (e.g., 30 minutes at 4°C).[5]

  • Internal Standard Addition (Optional but Recommended): Add an isotopically labeled internal standard (e.g., homocystine-d8) to account for analytical variability.[1][6]

  • Protein Precipitation: Add a precipitating agent like trichloroacetic acid (TCA) or acetonitrile to remove high-molecular-weight substances.[5][8] Vortex the sample.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully collect the supernatant for analysis. The supernatant contains the free homocysteine ready for derivatization or direct injection.

G cluster_prep Sample Preparation Workflow plasma Plasma/Serum Sample reduce 1. Add Reducing Agent (DTT/TBP) & Add Internal Standard plasma->reduce precipitate 2. Add Protein Precipitation Agent (TCA) reduce->precipitate centrifuge 3. Centrifuge (e.g., 10,000 x g) precipitate->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant analysis Ready for Analysis (HPLC, LC-MS/MS) supernatant->analysis

A generalized workflow for preparing samples for tHcy analysis.
Protocol 2: HPLC with Fluorescence Detection (Example)

This protocol is based on the widely used method involving pre-column derivatization with SBD-F.[5]

  • Sample Preparation: Prepare samples as described in Protocol 1.

  • Derivatization:

    • Mix an aliquot of the supernatant with a borate buffer (pH 9.5).[5]

    • Add the derivatizing agent, ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[5]

    • Incubate the mixture (e.g., 60 minutes at 60°C).[5]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the SBD-homocysteine derivative on a reversed-phase column (e.g., C18).[5]

    • Use an isocratic mobile phase (e.g., 0.1 M KH₂PO₄, pH 2.0, with acetonitrile) at a constant flow rate.[5]

    • Detect the fluorescent derivative using a fluorescence detector.

  • Quantification: Calculate the homocysteine concentration by comparing the peak area or height of the sample to that of the calibrators, using the internal standard for normalization.[8]

Protocol 3: General Troubleshooting Logic

When encountering assay issues, a systematic approach is essential for efficient problem-solving.

G start Assay Failure (e.g., QC Out of Range) check_qc Review QC: Preparation, Storage, Expiration Date start->check_qc check_reagents Review Reagents: Preparation, Storage, Expiration Date start->check_reagents recalibrate Perform Recalibration check_qc->recalibrate check_reagents->recalibrate rerun_qc Rerun Controls recalibrate->rerun_qc qc_pass QC Pass? rerun_qc->qc_pass check_instrument Check Instrument: Maintenance Logs, Error Flags qc_pass->check_instrument No pass Proceed with Sample Analysis qc_pass->pass Yes review_protocol Review Protocol & Sample Handling check_instrument->review_protocol contact_support Contact Technical Support review_protocol->contact_support

A logical workflow for troubleshooting common assay failures.

References

Validation & Comparative

A Comparative Guide to Novel Biomarkers for Hyperhomocysteinemia: Enhancing Risk Stratification and Therapeutic Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel biomarkers for hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood and recognized as an independent risk factor for cardiovascular disease.[1] We objectively evaluate the performance of emerging biomarkers, Asymmetric Dimethylarginine (ADMA) and Betaine, against the current standard, total homocysteine. This comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in the validation and application of these novel markers in research and clinical settings.

Biomarker Performance: A Quantitative Comparison

The validation of a novel biomarker hinges on its ability to provide superior diagnostic accuracy, prognostic value, or therapeutic monitoring capabilities compared to existing markers. The following tables summarize the quantitative data on total homocysteine, ADMA, and betaine.

Table 1: Analytical Performance of Hyperhomocysteinemia Biomarkers

BiomarkerAnalytical MethodLimit of Quantification (LOQ)Intra-assay Variation (CV%)Inter-assay Variation (CV%)Reference Range (Healthy Adults)
Total Homocysteine LC-MS/MS~0.5 µmol/L1.7 - 5.0%2.5 - 9.4%5 - 15 µmol/L[1]
Immunoassay (FPIA)~1.0 µmol/L3.0 - 7.0%4.0 - 10.0%5 - 15 µmol/L[1]
ADMA ELISA0.05 µmol/L< 10%< 10%0.4 - 1.0 µmol/L
LC-MS/MS~0.02 µmol/L< 5%< 7%0.4 - 1.0 µmol/L
Betaine LC-MS/MS~1.0 µmol/L< 5%< 8%20 - 70 µmol/L

Table 2: Prognostic Value of Hyperhomocysteinemia Biomarkers for Cardiovascular Events

BiomarkerPopulationEndpointKey Finding
Total Homocysteine General PopulationCardiovascular MortalityFor each 5 µmol/L increase, the pooled relative risk for cardiovascular mortality is 1.32.[2]
Patients with Acute Coronary SyndromeAll-cause mortalityElevated homocysteine is an independent predictor of intermediate-term all-cause mortality.[3]
ADMA Community-based cohortAll-cause mortalityAssociated with all-cause mortality, independent of other risk factors (HR per SD increment: 1.21).[4]
Patients with Coronary Artery DiseaseCardiovascular eventsA strong predictor of cardiovascular events and mortality.
Betaine Patients with Pulmonary HypertensionPoor prognosisHigh plasma betaine is associated with disease severity and poor prognosis.

Table 3: Impact of Therapeutic Intervention on Biomarker Levels

BiomarkerInterventionDosageEffect Size
Total Homocysteine Folic Acid, Vitamin B6, B12VariesSignificant reduction.
Betaine Betaine Supplementation4 g/day Reduces plasma homocysteine by approximately 1.30 µmol/L.[5]
ADMA Folic AcidVariesNo significant change in ADMA levels despite homocysteine reduction.

Signaling Pathways and Pathophysiological Mechanisms

Understanding the underlying biological pathways is crucial for interpreting biomarker data and identifying therapeutic targets.

cluster_0 Homocysteine Metabolism cluster_1 ADMA Synthesis and Endothelial Dysfunction Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM ATP SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (ADMA synthesis) ADMA ADMA SAM->ADMA Methylation of Arginine residues in proteins Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Methionine Synthase (Vitamin B12, Folate) Homocysteine->Methionine BHMT (Betaine) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Vitamin B6) Homocysteine->ADMA Inhibits DDAH (ADMA degradation) Cysteine Cysteine Cystathionine->Cysteine Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO eNOS eNOS eNOS ADMA->eNOS Inhibition Endothelial_Dysfunction Endothelial Dysfunction Betaine Betaine Betaine->Homocysteine Remethylation

Caption: Interplay of Homocysteine, ADMA, and Betaine Metabolism.

This diagram illustrates the metabolic pathways of homocysteine and its relationship with the novel biomarkers ADMA and betaine. Homocysteine can be remethylated back to methionine, a reaction dependent on folate and vitamin B12, or catalyzed by betaine-homocysteine methyltransferase (BHMT) using betaine as a methyl donor. Alternatively, homocysteine can be converted to cysteine via the transsulfuration pathway, which requires vitamin B6. Elevated homocysteine can inhibit the degradation of ADMA, leading to its accumulation. ADMA, in turn, is a competitive inhibitor of endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) bioavailability and endothelial dysfunction.[2][5]

Experimental Protocols: A Guide to Biomarker Measurement

Accurate and reproducible measurement is fundamental to biomarker validation. This section provides detailed methodologies for the quantification of total homocysteine, ADMA, and betaine.

3.1. Quantification of Total Homocysteine by LC-MS/MS

This method offers high sensitivity and specificity for the simultaneous measurement of homocysteine and related metabolites.

start Plasma/Serum Sample reduction Reduction with DTT (dithiothreitol) start->reduction precipitation Protein Precipitation (e.g., with methanol) reduction->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms quantification Quantification (using internal standards) lcms->quantification

Caption: Workflow for Total Homocysteine Measurement by LC-MS/MS.

Protocol:

  • Sample Preparation: To 100 µL of plasma or serum, add an internal standard (e.g., d4-homocysteine).

  • Reduction: Add 20 µL of 0.5M dithiothreitol (DTT) to reduce disulfide bonds and release bound homocysteine. Incubate at room temperature for 30 minutes.[6]

  • Protein Precipitation: Add 300 µL of cold methanol to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 column with a gradient elution. Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

3.2. Quantification of ADMA by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying ADMA in biological samples.

start Plasma/Serum Sample derivatization Sample Derivatization start->derivatization competition Competitive Binding: Sample ADMA vs. Coated ADMA for primary antibody derivatization->competition coating ADMA-coated Microplate coating->competition wash1 Wash Step 1 competition->wash1 secondary_ab Addition of Enzyme-linked Secondary Antibody wash1->secondary_ab wash2 Wash Step 2 secondary_ab->wash2 substrate Substrate Addition (e.g., TMB) wash2->substrate color_dev Color Development substrate->color_dev stop Stop Reaction color_dev->stop read Read Absorbance (e.g., at 450 nm) stop->read

Caption: General Workflow for a Competitive ADMA ELISA.

Protocol:

  • Sample Preparation: Collect serum or plasma (EDTA is a common anticoagulant). Samples can be stored at -20°C or -80°C.

  • Derivatization: Samples and standards are typically derivatized (e.g., acylated) according to the kit manufacturer's instructions to enable antibody recognition.

  • Competitive Binding: Add the derivatized samples, standards, and controls to the wells of a microtiter plate pre-coated with ADMA. Then, add a specific primary antibody against ADMA. During incubation, the ADMA in the sample competes with the ADMA coated on the plate for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibody and other sample components.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Second Washing: Wash the plate again to remove any unbound secondary antibody.

  • Substrate Reaction: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a reaction that produces a colored product. The intensity of the color is inversely proportional to the concentration of ADMA in the sample.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Calculation: Calculate the ADMA concentration in the samples by comparing their absorbance to a standard curve.

3.3. Quantification of Betaine by LC-MS/MS

LC-MS/MS is the gold standard for the accurate quantification of betaine in plasma.

Protocol:

  • Sample Preparation: To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., d9-betaine).

  • Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile or methanol.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Analysis: Transfer the supernatant for LC-MS/MS analysis.

  • Chromatography: Use a suitable column (e.g., a HILIC column) for separation.

  • Mass Spectrometry: Detect and quantify betaine using a tandem mass spectrometer in positive ion mode, monitoring specific precursor and product ion transitions.

Conclusion and Future Directions

While total homocysteine remains a clinically established biomarker for hyperhomocysteinemia, emerging evidence suggests that ADMA and betaine may offer additional, and in some cases, independent prognostic information, particularly in the context of cardiovascular risk assessment.

  • ADMA appears to be a strong indicator of endothelial dysfunction, a key pathological consequence of hyperhomocysteinemia. Its strong association with cardiovascular events makes it a promising biomarker for risk stratification.

  • Betaine not only serves as a potential biomarker but also represents a therapeutic intervention to lower homocysteine levels. However, its impact on the overall cardiovascular risk profile, including potential effects on lipid levels, requires further investigation.[5]

The validation of these novel biomarkers requires further large-scale, prospective studies that directly compare their diagnostic and prognostic performance against and in combination with total homocysteine. The development of standardized, high-throughput assays for ADMA and betaine will be crucial for their integration into routine clinical practice. For researchers and drug development professionals, these novel biomarkers offer exciting opportunities to refine our understanding of hyperhomocysteinemia-related pathology and to develop more targeted and effective therapeutic strategies.

References

A Comparative Analysis of Homocysteine Assay Kits for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to selecting the optimal homocysteine assay based on performance, methodology, and supporting experimental data.

For researchers, scientists, and drug development professionals, the accurate measurement of homocysteine (Hcy) is crucial. As a key biomarker in various physiological and pathological processes, including cardiovascular disease and neurological disorders, the choice of assay can significantly impact experimental outcomes. This guide provides a comparative analysis of commercially available homocysteine assay kits, focusing on their underlying technologies, performance characteristics, and experimental protocols.

Performance Characteristics of Homocysteine Assay Kits

The selection of a homocysteine assay kit is often a trade-off between speed, sensitivity, and cost. The three primary methods available are Immunoassays, Enzymatic Assays, and High-Performance Liquid Chromatography (HPLC). The following table summarizes the key quantitative performance data for representative kits from leading manufacturers.

Parameter Abbott ARCHITECT (CMIA) Siemens Atellica IM (CLIA) Roche Cobas (Enzymatic) Diazyme (Enzymatic) Chromsystems (HPLC-FD)
Assay Principle Chemiluminescent Microparticle ImmunoassayDirect Chemiluminescence ImmunoassayEnzymatic CyclingEnzymatic CyclingHigh-Performance Liquid Chromatography with Fluorescence Detection
Sample Type Serum, PlasmaSerum, Plasma (EDTA, lithium heparin)[1]Serum, Plasma[2]Serum, Plasma[3][4]Serum, Plasma
Assay Range (Linearity) 0.0 - 50.0 µmol/LNot explicitly stated3 - 50 µmol/L[5]3 - 50 µmol/L[3][4]1 - 400 µmol/L[6]
Limit of Detection (LOD) 0.92 µmol/L[7]0.61 µmol/L[7]Not explicitly stated0.32 µmol/L[8]1.0 µmol/L[9]
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated3.0 µmol/L[8]0.4 µmol/L[6]
Intra-Assay Precision (%CV) <10% (manufacturer's claim)[10]Not explicitly stated< 5.9%[4]< 7.5%[3]≤1.68%[6]
Inter-Assay Precision (%CV) 2.1%–6.3% (manufacturer's study)[10]Not explicitly stated< 5.9%[4]< 7.5%[3]≤2.83%[6]
Turnaround Time ~30 minutes[7]Not explicitly stated~10 minutes[9]~10-12 minutes< 6 minutes (analysis time)

Methodological Overview and Experimental Protocols

A detailed understanding of the experimental workflow is essential for protocol optimization and troubleshooting. Below are the generalized protocols for each major assay type, along with diagrams illustrating the core principles and workflows.

Immunoassay (Chemiluminescence)

Immunoassays, such as those from Abbott and Siemens, are widely used in clinical laboratories due to their high throughput and automation capabilities. These assays are typically competitive, where homocysteine in the sample competes with a labeled analog for binding to a specific antibody.

Experimental Protocol:

  • Sample Preparation: Serum or plasma is collected according to standard procedures.

  • Reduction: A reducing agent, such as Dithiothreitol (DTT), is added to the sample to reduce oxidized homocysteine to its free form.[11]

  • Enzymatic Conversion: The free homocysteine is then enzymatically converted to S-adenosylhomocysteine (SAH).[11]

  • Competitive Reaction: The newly formed SAH from the sample competes with a known amount of acridinium-labeled S-adenosyl cysteine for binding to a monoclonal anti-SAH antibody coated on microparticles.[11]

  • Washing and Detection: The microparticles are washed to remove unbound components. A trigger solution is then added to initiate a chemiluminescent reaction.

  • Signal Measurement: The intensity of the emitted light is measured by a luminometer and is inversely proportional to the concentration of homocysteine in the sample.

Immunoassay (Chemiluminescence) Principle cluster_sample_prep Sample Preparation cluster_enzymatic_conversion Enzymatic Conversion cluster_competitive_binding Competitive Binding cluster_detection Detection Sample Serum/Plasma Sample (Oxidized Hcy) Reduction Reduction with DTT Sample->Reduction Free_Hcy Free Homocysteine Reduction->Free_Hcy SAH S-adenosylhomocysteine (SAH) Free_Hcy->SAH + Adenosine Enzyme SAH Hydrolase Enzyme->SAH Adenosine Adenosine Binding Competitive Binding SAH->Binding Labeled_SAC Acridinium-labeled S-adenosyl cysteine Labeled_SAC->Binding Antibody_MP Anti-SAH Antibody (on Microparticle) Antibody_MP->Binding Wash Wash Step Binding->Wash Trigger Add Trigger Solution Wash->Trigger Light_Signal Chemiluminescent Signal (Inversely Proportional to Hcy) Trigger->Light_Signal Enzymatic Assay Workflow Sample Serum/Plasma Sample Reduction Reduction of Oxidized Hcy Sample->Reduction Enzymatic_Reaction Addition of Enzyme/Substrate Mix Reduction->Enzymatic_Reaction Incubation Incubation Enzymatic_Reaction->Incubation Measurement Spectrophotometric Measurement (e.g., Absorbance at 340nm) Incubation->Measurement Calculation Calculate Hcy Concentration Measurement->Calculation HPLC-FD Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plasma/Serum Reduction Reduction Sample->Reduction Precipitation Protein Precipitation Reduction->Precipitation Derivatization Fluorescent Derivatization Precipitation->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification

References

A Researcher's Guide to Homocysteine Measurement: A Comparative Analysis of Leading Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of homocysteine (Hcy) is crucial for investigating its role in various pathological conditions, including cardiovascular and neurodegenerative diseases. This guide provides a comprehensive cross-validation of the most prevalent homocysteine measurement techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays, and Enzymatic Assays. We present a detailed comparison of their performance, experimental protocols, and underlying principles to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Homocysteine Measurement Techniques

The selection of a homocysteine assay is often a trade-off between accuracy, throughput, cost, and the specific requirements of the study. Below is a summary of the key performance characteristics of the three major analytical methods.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Immunoassays (e.g., FPIA, CLIA)Enzymatic Assays
Principle Separation by chromatography, detection by mass-to-charge ratio.Competitive binding of Hcy to a specific antibody.Enzymatic conversion of Hcy, leading to a detectable signal.
Accuracy (Bias) High; considered the gold standard. Minimal bias reported.[1]Variable; can show positive or negative bias compared to LC-MS/MS.[2][3]Generally good correlation with other methods, but can be influenced by sample matrix.
Precision (CV%) Excellent; typically <5%.[1]Good; intra- and inter-assay CVs generally <10%.[4]Good; intra- and inter-assay CVs generally <10%.
Sensitivity (LOD/LOQ) Very high; LOD often in the nanomolar range.[1]Good; suitable for clinical ranges.Good; suitable for clinical ranges.
Specificity Very high; excellent at distinguishing Hcy from other thiols.Can be subject to cross-reactivity with structurally similar molecules.[2]Generally good, but can be affected by interfering substances in the sample.
Throughput Lower; sample preparation can be time-consuming.High; well-suited for automated platforms and large sample numbers.High; can be automated for high-throughput screening.
Cost per Sample HighModerateLow to Moderate
Technical Expertise Requires skilled operators and specialized equipment.Relatively easy to perform with automated analyzers.Can be performed with standard laboratory equipment.

Experimental Workflows and Methodologies

A clear understanding of the experimental workflow is essential for reproducing and validating results. The following diagrams and protocols detail the steps involved in each of the primary homocysteine measurement techniques.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS cluster_2 Immunoassay (FPIA/CLIA) cluster_3 Enzymatic Assay cluster_4 Data Analysis p1 Plasma/Serum Sample Collection p2 Reduction of Disulfide Bonds (e.g., with DTT or TCEP) p1->p2 p3 Protein Precipitation p2->p3 ia1 Incubation with Antibody and Labeled Hcy p2->ia1 Treated Sample ea1 Enzymatic Conversion of Hcy p2->ea1 Treated Sample lcms1 Chromatographic Separation p3->lcms1 Supernatant Injection lcms2 Ionization lcms1->lcms2 lcms3 Mass Analysis lcms2->lcms3 lcms4 Detection lcms3->lcms4 d1 Quantification against Standard Curve lcms4->d1 ia2 Competitive Binding ia1->ia2 ia3 Signal Detection (Fluorescence/Chemiluminescence) ia2->ia3 ia3->d1 ea2 Generation of a Detectable Product (e.g., NADH, H2S) ea1->ea2 ea3 Spectrophotometric/ Fluorometric Measurement ea2->ea3 ea3->d1 d2 Result Reporting d1->d2

Figure 1: Comparative experimental workflow for homocysteine measurement techniques.
Detailed Experimental Protocols

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is considered the gold standard for its high accuracy and specificity.[1]

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., d4-homocysteine).

    • Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to break the disulfide bonds of homocysteine bound to proteins and other molecules. Incubate at room temperature.

    • Precipitate the proteins by adding a solvent like acetonitrile or methanol.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC system.

    • Separate homocysteine from other sample components on a suitable chromatography column.

    • The eluent from the column is directed to the mass spectrometer.

    • Homocysteine is ionized, and the specific mass-to-charge ratio of the parent and daughter ions is measured for quantification.

2. Immunoassay (Fluorescence Polarization Immunoassay - FPIA)

Immunoassays are widely used in clinical laboratories due to their high throughput and automation capabilities.

  • Principle: This is a competitive immunoassay where free homocysteine in the sample competes with a fluorescently labeled homocysteine derivative for a limited number of binding sites on a specific antibody. The degree of polarization of the emitted light is inversely proportional to the concentration of homocysteine in the sample.

  • Procedure:

    • Pre-treat the plasma or serum sample with a reducing agent (e.g., DTT) to liberate bound homocysteine.

    • In an automated analyzer, the treated sample is mixed with a reagent containing the homocysteine-specific antibody and the fluorescently labeled homocysteine.

    • The mixture is incubated to allow for competitive binding.

    • The fluorescence polarization of the solution is measured.

    • The concentration of homocysteine is determined by comparing the polarization value to a standard curve.

3. Enzymatic Assay

Enzymatic assays offer a cost-effective and often automatable alternative to other methods.

  • Principle: These assays utilize enzymes that specifically react with homocysteine. In one common method, homocysteine is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed. The products of this reaction are then used in a cycling reaction that leads to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the homocysteine concentration.

  • Procedure:

    • Similar to other methods, the sample is first treated with a reducing agent to free the bound homocysteine.

    • The treated sample is incubated with a reagent mixture containing the necessary enzymes and co-substrates (e.g., S-adenosylmethionine, SAH hydrolase, adenosine deaminase, and glutamate dehydrogenase).

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The change in absorbance at 340 nm is measured spectrophotometrically.

    • The homocysteine concentration is calculated based on the rate of NADH consumption compared to a calibrator.

Homocysteine Metabolism Signaling Pathway

Understanding the metabolic pathways of homocysteine is essential for interpreting its levels and role in disease. Homocysteine sits at a critical junction of two major pathways: remethylation and transsulfuration.

Homocysteine_Metabolism cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Acceptor -> Methyl-Acceptor Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine 5-Methyl-THF -> THF Homocysteine->Methionine Betaine -> Dimethylglycine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF Serine -> Glycine Methyl_THF 5-Methyl-THF MTHF->Methyl_THF Methyl_THF->THF Betaine Betaine Dimethylglycine Dimethylglycine MAT MAT MAT->Methionine Methyltransferases Methyl- transferases Methyltransferases->SAM SAHH SAHH SAHH->SAH MS MS (Vitamin B12) MS->Homocysteine MTHFR MTHFR (Vitamin B2) MTHFR->MTHF CBS CBS (Vitamin B6) CBS->Homocysteine CTH CTH (Vitamin B6) CTH->Cystathionine BHMT BHMT BHMT->Homocysteine SHMT SHMT (Vitamin B6) SHMT->THF

Figure 2: The metabolic pathways of homocysteine, including remethylation and transsulfuration.

The remethylation pathway, which requires folate (in the form of 5-methyltetrahydrofolate) and vitamin B12, converts homocysteine back to methionine. An alternative remethylation pathway, primarily in the liver and kidneys, utilizes betaine. The transsulfuration pathway, dependent on vitamin B6, irreversibly converts homocysteine to cysteine. Deficiencies in the co-factor vitamins (B12, B6, and folate) or genetic defects in the enzymes of these pathways can lead to elevated homocysteine levels.[2][4]

References

comparing the efficacy of folic acid versus betaine in lowering homocysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elevated plasma homocysteine is a well-established risk factor for various pathologies, making its reduction a key therapeutic target. Both folic acid and betaine are effective homocysteine-lowering agents, yet they operate through distinct metabolic pathways. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical processes.

Efficacy in Lowering Homocysteine: A Quantitative Comparison

Clinical trials have demonstrated that while both folic acid and betaine effectively lower fasting homocysteine levels, folic acid generally exhibits a greater effect. A randomized, placebo-controlled, double-blind crossover study by Olthof et al. provides a direct comparison of the two compounds.

Table 1: Comparative Efficacy of Folic Acid and Betaine in Lowering Fasting Homocysteine

Intervention (6 weeks)Mean Daily DoseMean % Reduction in Fasting HomocysteineMean Absolute Reduction in Fasting Homocysteine (μmol/L)95% Confidence Interval (CI) for Absolute Reduction
Folic Acid0.8 mg20%[1][2]-2.0[1][2]-2.3 to -1.6[1][2]
Betaine6 g12%[1][2]-1.2[1][2]-1.6 to -0.8[1][2]

Data from Olthof MR, et al. Effect of Folic Acid and Betaine Supplementation on Flow-Mediated Dilation: A Randomized, Controlled Study in Healthy Volunteers.

It is important to note that the combination of folic acid with other B vitamins, such as B6 and B12, has been shown to be even more effective in reducing homocysteine levels than folic acid alone.

Metabolic Pathways and Mechanisms of Action

Homocysteine is metabolized through two primary remethylation pathways to be converted back to methionine. Folic acid and betaine act as methyl donors in these distinct pathways.

  • Folate-Dependent Remethylation: This pathway is the primary route for homocysteine remethylation in most tissues. It requires 5-methyltetrahydrofolate (5-MTHF), the active form of folic acid, as a methyl donor. The enzyme methionine synthase, which requires vitamin B12 as a cofactor, catalyzes the transfer of the methyl group from 5-MTHF to homocysteine, forming methionine and tetrahydrofolate (THF).

  • Betaine-Dependent Remethylation: This pathway is primarily active in the liver and kidneys. Betaine, also known as trimethylglycine, donates a methyl group directly to homocysteine in a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). This reaction produces methionine and dimethylglycine (DMG).

The following diagram illustrates these two key metabolic pathways for homocysteine remethylation.

Homocysteine_Metabolism cluster_folate Folate-Dependent Pathway cluster_betaine Betaine-Dependent Pathway cluster_core Core Reaction folic_acid Folic Acid thf Tetrahydrofolate (THF) folic_acid->thf mthfr MTHFR thf->mthfr 5,10-Methylene-THF five_mthf 5-Methyl-THF mthfr->five_mthf ms Methionine Synthase (MS) five_mthf->ms methionine Methionine ms->methionine Methyl Group b12 Vitamin B12 b12->ms betaine Betaine bhmt Betaine-Homocysteine Methyltransferase (BHMT) betaine->bhmt dmg Dimethylglycine (DMG) bhmt->dmg bhmt->methionine Methyl Group homocysteine Homocysteine homocysteine->ms homocysteine->bhmt

Caption: Homocysteine Remethylation Pathways.

Experimental Protocols

The following is a summary of the methodology employed in the randomized controlled trial conducted by Olthof et al., which directly compared the effects of folic acid and betaine.

Study Design: A randomized, placebo-controlled, double-blind, crossover study.

Participants: 39 healthy men and women aged 50-70 years.

Interventions: Participants received three treatments in a random order, each for a duration of 6 weeks, with a 6-week washout period between each treatment:

  • Folic Acid: 0.8 mg/day

  • Betaine: 6 g/day

  • Placebo

Data Collection: At the end of each 6-week treatment period, fasting blood samples were collected to measure plasma homocysteine concentrations.

Outcome Measures: The primary outcome was the change in fasting plasma homocysteine concentrations from baseline after each intervention.

The workflow for this type of clinical trial can be visualized as follows:

Clinical_Trial_Workflow cluster_treatment_arms Crossover Treatment Periods (6 Weeks Each) start Participant Recruitment (Healthy Volunteers, 50-70 years) screening Screening & Baseline Measurements (Fasting Homocysteine) start->screening randomization Randomization screening->randomization groupA Group A (Folic Acid -> Betaine -> Placebo) randomization->groupA groupB Group B (Betaine -> Placebo -> Folic Acid) randomization->groupB groupC Group C (Placebo -> Folic Acid -> Betaine) randomization->groupC washout1 6-Week Washout washout1->groupA washout1->groupB washout1->groupC washout2 6-Week Washout washout2->groupA washout2->groupB washout2->groupC measurementA1 Post-Treatment 1 Measurement groupA->measurementA1 measurementA2 Post-Treatment 2 Measurement groupA->measurementA2 measurementA3 Post-Treatment 3 Measurement groupA->measurementA3 measurementB1 Post-Treatment 1 Measurement groupB->measurementB1 measurementB2 Post-Treatment 2 Measurement groupB->measurementB2 measurementB3 Post-Treatment 3 Measurement groupB->measurementB3 measurementC1 Post-Treatment 1 Measurement groupC->measurementC1 measurementC2 Post-Treatment 2 Measurement groupC->measurementC2 measurementC3 Post-Treatment 3 Measurement groupC->measurementC3 measurementA1->washout1 measurementA2->washout2 analysis Data Analysis (Comparison of Homocysteine Levels) measurementA3->analysis measurementB1->washout1 measurementB2->washout2 measurementB3->analysis measurementC1->washout1 measurementC2->washout2 measurementC3->analysis

Caption: Crossover Clinical Trial Workflow.

Conclusion

Both folic acid and betaine are effective in lowering plasma homocysteine levels. Experimental data indicates that folic acid supplementation may lead to a more significant reduction in fasting homocysteine compared to betaine. The choice between these interventions may depend on the specific clinical context, patient characteristics, and the desired magnitude of homocysteine reduction. Further research into the long-term clinical outcomes of homocysteine reduction with these agents is warranted.

References

Homocysteine as a Cardiovascular Risk Factor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the evidence linking elevated homocysteine levels to cardiovascular disease, supported by quantitative data from systematic reviews, detailed experimental methodologies, and pathway visualizations.

For decades, elevated plasma homocysteine has been investigated as a potential independent risk factor for cardiovascular disease (CVD).[1][2] This guide provides a systematic review of the evidence, presenting comparative data from key studies, outlining common experimental protocols, and visualizing the proposed biological pathways. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research.

Quantitative Analysis: Homocysteine and Cardiovascular Risk

Numerous meta-analyses have sought to quantify the association between homocysteine levels and various cardiovascular endpoints. The findings, while often demonstrating a positive correlation, have varied in magnitude. The table below summarizes key quantitative data from several large-scale analyses.

Meta-Analysis/StudyCardiovascular OutcomeRisk Estimate per 5 µmol/L Increase in Homocysteine95% Confidence Interval
Homocysteine Studies Collaboration (2002)[3]Ischemic Heart Disease1.32 (Odds Ratio)1.19 - 1.45
Homocysteine Studies Collaboration (2002)[3]Stroke1.59 (Odds Ratio)1.29 - 1.96
Zhou et al. (2021)[4]All-Cause Mortality1.27 (Relative Risk)1.15 - 1.40
Zhou et al. (2021)[4]Cardiovascular Mortality1.32 (Relative Risk)1.18 - 1.48
Zhou et al. (2021)[4]Coronary Heart Disease Mortality1.52 (Relative Risk)1.21 - 1.91
Martí-Carvajal et al. (Cochrane Review, 2017)[5][6][7]Myocardial Infarction (from lowering trials)1.02 (Risk Ratio)0.95 - 1.10
Martí-Carvajal et al. (Cochrane Review, 2017)[5][6][7]Stroke (from lowering trials)0.90 (Risk Ratio)0.82 - 0.99
Li et al. (2022)[8]Coronary Heart Disease1.22 (Pooled Risk Ratio)1.11 - 1.34

The Debate: Causation, Correlation, and Clinical Intervention

Despite the associations observed in epidemiological studies, the causal role of homocysteine in CVD remains a subject of debate.[1][9] The "homocysteine hypothesis" posits that elevated levels of this amino acid directly contribute to vascular damage. However, large-scale clinical trials investigating the effect of lowering homocysteine levels through B-vitamin supplementation (folic acid, B6, and B12) have yielded conflicting results.[10] While these interventions effectively reduce plasma homocysteine, they have not consistently translated into a significant reduction in cardiovascular events, such as myocardial infarction.[5][6][7] Some studies, however, have suggested a potential benefit in reducing the risk of stroke.[5][6][7] This discrepancy has led some to question whether homocysteine is a true causative agent or merely a marker of underlying pathology.[9]

Key Experimental Protocols

Accurate and reproducible measurement of homocysteine and related parameters is crucial for research in this field. Below are summaries of common methodologies.

Measurement of Plasma Homocysteine

Two primary methods are used for quantifying total homocysteine in plasma or serum:

  • High-Performance Liquid Chromatography (HPLC): This is often considered the reference method.[11] The protocol typically involves:

    • Sample Preparation: Blood is collected in EDTA-containing tubes and immediately placed on ice. Plasma is separated by centrifugation within one hour.

    • Reduction: Disulfide bonds are reduced to free thiols using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Deproteinization: Proteins are precipitated with an acid, such as trichloroacetic acid (TCA), and removed by centrifugation.

    • Derivatization: The free homocysteine is derivatized with a fluorescent agent, such as 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F), to enable detection.

    • Chromatographic Separation: The derivatized sample is injected into an HPLC system with a C18 reverse-phase column.

    • Detection: The fluorescently labeled homocysteine is detected by a fluorescence detector.[11]

  • Immunoassays: These methods, often employed on automated clinical chemistry analyzers, offer higher throughput. Common types include chemiluminescence immunoassays (CLIA). The general principle involves:

    • Reduction and Binding: Similar to HPLC, homocysteine is reduced. It is then bound to a specific antibody.

    • Signal Generation: An enzyme- or luminophore-labeled conjugate is used to generate a detectable signal that is proportional to the homocysteine concentration.[11]

Genetic Analysis: MTHFR Polymorphisms

The methylenetetrahydrofolate reductase (MTHFR) gene contains common polymorphisms, such as C677T, that can lead to reduced enzyme activity and consequently, elevated homocysteine levels. Genotyping is typically performed using:

  • Polymerase Chain Reaction (PCR):

    • DNA Extraction: Genomic DNA is extracted from whole blood.

    • Amplification: The specific region of the MTHFR gene containing the polymorphism is amplified using PCR with specific primers.

    • Genotype Determination: The genotype is determined using methods such as restriction fragment length polymorphism (RFLP) analysis, where the PCR product is digested with a restriction enzyme that recognizes the polymorphic site, or through real-time PCR with fluorescently labeled probes that are specific to each allele.[4]

Assessment of Endothelial Function

Endothelial dysfunction is considered a key mechanism through which homocysteine may exert its atherogenic effects. A common non-invasive method to assess this is:

  • Flow-Mediated Dilation (FMD): This technique measures the ability of the brachial artery to dilate in response to an increase in blood flow.

    • Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.

    • Ischemia Induction: A blood pressure cuff is inflated on the forearm to a pressure above systolic blood pressure for 5 minutes to induce ischemia.

    • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a reactive hyperemia (a sudden increase in blood flow). The diameter of the brachial artery is continuously monitored for several minutes.

    • Calculation: FMD is expressed as the percentage change in artery diameter from baseline to the maximum diameter observed after cuff release.[8]

Visualizing the Mechanisms and Workflow

To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

Homocysteine_Pathway cluster_legend Legend Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration ROS Oxidative Stress (↑ ROS) Homocysteine->ROS EndoDys Endothelial Dysfunction Homocysteine->EndoDys Thrombosis Pro-thrombotic State Homocysteine->Thrombosis Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHF->THF B12 Vitamin B12 MS Methionine Synthase B12->MS B6 Vitamin B6 CBS Cystathionine β-synthase B6->CBS Folate Folate Folate->THF MTHFR MTHFR MTHFR->MTHF ROS->EndoDys CVD Cardiovascular Disease EndoDys->CVD Thrombosis->CVD Metabolite Metabolite Enzyme Enzyme Cofactor Vitamin Cofactor Pathology Pathological Effect

Caption: Homocysteine metabolism and its proposed links to CVD.

Experimental_Workflow Start Patient Cohort Selection (e.g., with/without CVD) Consent Informed Consent Start->Consent DataCollection Baseline Data Collection (Demographics, Clinical History) Consent->DataCollection BloodSample Blood Sample Collection (EDTA tubes, on ice) DataCollection->BloodSample FMD Endothelial Function Test (Flow-Mediated Dilation) DataCollection->FMD Processing Sample Processing (Centrifugation for plasma & DNA) BloodSample->Processing Analysis Statistical Analysis (Correlation of Hcy, Genotype, FMD with CVD status) FMD->Analysis HcyAssay Homocysteine Assay (HPLC or Immunoassay) Processing->HcyAssay Genotyping MTHFR Genotyping (PCR-based method) Processing->Genotyping HcyAssay->Analysis Genotyping->Analysis Conclusion Conclusion on Risk Association Analysis->Conclusion

Caption: Workflow for a study on homocysteine and CVD.

Conclusion

References

Homocysteine-Lowering Interventions: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elevated homocysteine levels have long been investigated as a potential modifiable risk factor for cardiovascular disease. Numerous clinical trials have explored the efficacy of homocysteine-lowering interventions, primarily through supplementation with B vitamins, in reducing cardiovascular events. This guide provides a comparative analysis of key meta-analyses of these trials, presenting the evidence on their impact on major cardiovascular outcomes.

Comparative Efficacy of Homocysteine-Lowering Interventions

The following table summarizes the quantitative data from pivotal meta-analyses evaluating the effect of homocysteine-lowering interventions on cardiovascular outcomes. The interventions primarily include folic acid, vitamin B6, and vitamin B12 supplementation.

Meta-Analysis (Year)Number of TrialsTotal ParticipantsPrimary OutcomesIntervention Effect (Risk Ratio, 95% CI)
Martí-Carvajal et al. (Cochrane), 2017 [1][2]1246,699Myocardial Infarction1.02 (0.95 to 1.10)
44,224Stroke0.90 (0.82 to 0.99)[1][2]
44,817All-Cause Mortality1.01 (0.96 to 1.06)[1][2]
Mei et al., 2010 [3]1739,107Cardiovascular Events1.01 (0.97-1.05)
Coronary Heart Disease1.01 (0.94-1.07)
Stroke0.94 (0.85-1.04)
All-Cause Mortality1.00 (0.95-1.05)
Li et al. (on Stroke), 2016 (Meta-analysis of secondary prevention studies) [4]816,841StrokeSignificant 18% reduction

Methodologies of Key Meta-Analyses

A standardized approach is crucial for the validity of any meta-analysis. The general workflow involves a systematic search of literature, selection of studies based on predefined criteria, data extraction, and statistical analysis.

cluster_workflow Meta-Analysis Workflow Define Research Question Define Research Question Systematic Literature Search Systematic Literature Search Define Research Question->Systematic Literature Search Study Selection (Inclusion/Exclusion Criteria) Study Selection (Inclusion/Exclusion Criteria) Systematic Literature Search->Study Selection (Inclusion/Exclusion Criteria) Data Extraction Data Extraction Study Selection (Inclusion/Exclusion Criteria)->Data Extraction Quality Assessment of Included Studies Quality Assessment of Included Studies Data Extraction->Quality Assessment of Included Studies Statistical Analysis (Pooling of Results) Statistical Analysis (Pooling of Results) Quality Assessment of Included Studies->Statistical Analysis (Pooling of Results) Interpretation of Findings Interpretation of Findings Statistical Analysis (Pooling of Results)->Interpretation of Findings

Caption: A typical workflow for conducting a meta-analysis of clinical trials.

The methodologies of the compared meta-analyses share common features, including:

  • Search Strategy: Comprehensive searches of major biomedical databases such as MEDLINE, Embase, and the Cochrane Central Register of Controlled Trials (CENTRAL).[2]

  • Inclusion Criteria: Randomized controlled trials (RCTs) comparing folic acid or B vitamins supplementation with placebo or usual care were typically included.[3] The follow-up period was generally required to be one year or longer.[2]

  • Data Extraction: Two investigators independently abstracted data on study design, participant characteristics, interventions, and outcomes using a standardized protocol.[3]

  • Statistical Analysis: Risk ratios (RR) or odds ratios (OR) with 95% confidence intervals (CI) were used to pool the results of individual trials. A random-effects model was often employed to account for heterogeneity between studies.[2]

The Methionine-Homocysteine Metabolic Pathway

Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine. Its concentration in the blood is influenced by the availability of B vitamins, which act as essential cofactors in its metabolic pathways.

cluster_pathway Methionine-Homocysteine Metabolism cluster_remethylation Remethylation cluster_transsulfuration Transsulfuration Methionine Methionine SAM S-adenosylmethionine Methionine->SAM SAH S-adenosylhomocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine Folate Cycle Folate Cycle Vitamin B12 Vitamin B12 Vitamin B6 Vitamin B6

Caption: The central role of B vitamins in homocysteine metabolism.

Dietary supplementation with folic acid (a synthetic form of folate), vitamin B12, and vitamin B6 can effectively lower plasma homocysteine levels.[5] A meta-analysis of randomized trials showed that dietary folic acid reduced blood homocysteine concentrations by 25%, and the addition of vitamin B12 produced a further 7% reduction.[5]

Summary of Key Findings and Conclusions

The collective evidence from these meta-analyses suggests that while homocysteine-lowering interventions effectively reduce homocysteine levels, their clinical benefit in preventing cardiovascular events is nuanced.

cluster_summary Summary of Meta-Analysis Findings Homocysteine-Lowering Interventions\n(Folic Acid, B6, B12) Homocysteine-Lowering Interventions (Folic Acid, B6, B12) Effective Homocysteine Reduction Effective Homocysteine Reduction Homocysteine-Lowering Interventions\n(Folic Acid, B6, B12)->Effective Homocysteine Reduction No Significant Effect on\nMyocardial Infarction or All-Cause Mortality No Significant Effect on Myocardial Infarction or All-Cause Mortality Effective Homocysteine Reduction->No Significant Effect on\nMyocardial Infarction or All-Cause Mortality Modest Reduction in Stroke Risk Modest Reduction in Stroke Risk Effective Homocysteine Reduction->Modest Reduction in Stroke Risk Uncertain Benefit for Overall\nCardiovascular Disease Prevention Uncertain Benefit for Overall Cardiovascular Disease Prevention No Significant Effect on\nMyocardial Infarction or All-Cause Mortality->Uncertain Benefit for Overall\nCardiovascular Disease Prevention Modest Reduction in Stroke Risk->Uncertain Benefit for Overall\nCardiovascular Disease Prevention

References

Homocysteine vs. C-Reactive Protein: A Comparative Guide to Their Predictive Value in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the predictive power of biomarkers is paramount in the quest for improved diagnostics and therapeutics. This guide provides an objective comparison of two prominent biomarkers implicated in cardiovascular disease (CVD): homocysteine and C-reactive protein (CRP). We delve into their performance, supported by experimental data, detailed methodologies, and visual pathways to elucidate their roles.

Elevated levels of both homocysteine, a sulfur-containing amino acid, and C-reactive protein, an acute-phase reactant, are independently associated with an increased risk of vascular diseases, including coronary heart disease (CHD) and stroke.[1][2] While both serve as indicators of cardiovascular risk, they reflect different underlying pathological processes. Homocysteine is linked to endothelial dysfunction and a prothrombotic state, whereas high-sensitivity C-reactive protein (hs-CRP) is a non-specific marker of inflammation, a key component in the development and progression of atherosclerosis.[3][4][5]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the predictive values of homocysteine and hs-CRP, both individually and in combination, for different cardiovascular outcomes.

Table 1: Homocysteine and hs-CRP Levels in Patients with Coronary Heart Disease (CHD) vs. Healthy Controls

BiomarkerPatient GroupMean ConcentrationControl GroupMean ConcentrationP-valueReference
Homocysteine (µmol/L)Premature CHD (pCHD)22.63 ± 5.18Healthy Controls8.11 ± 2.42< .05[6]
hs-CRP (mg/L)Premature CHD (pCHD)22.96 ± 4.73Healthy Controls2.33 ± 0.49< .05[6]
Homocysteine (µmol/L)Acute Coronary Syndrome (ACS) with Type 2 DM15.21 ± 5.19ACS without Type 2 DM12.75 ± 4.88Significant[7]
hs-CRP (mg/L)Acute Coronary Syndrome (ACS) with Type 2 DM31.02 ± 28.54ACS without Type 2 DM18.21 ± 16.69Significant[7]

Table 2: Predictive Value of Homocysteine and hs-CRP for Cardiovascular Events

OutcomeBiomarker(s)MetricValue (95% CI)P-valueReference
Coronary Artery Disease (CAD) High Riskhs-CRP (highest vs. lowest quartile)Odds Ratio (OR)3.97 (2.51 - 6.29)< .001[8][9]
Coronary Artery Disease (CAD) High RiskHomocysteine (highest vs. lowest quartile)Odds Ratio (OR)5.10 (3.05 - 8.53)< .001[8][9]
Coronary Artery Disease (CAD) High RiskHigh hs-CRP + High HomocysteineOdds Ratio (OR)9.05 (5.30 - 15.45)< .001[8][9]
Coronary Heart Disease (CHD)hs-CRPOdds Ratio (OR)1.386 (1.156–1.662)0.017[10]
Coronary Heart Disease (CHD)HomocysteineOdds Ratio (OR)1.220 (1.101–1.351)0.006[10]
StrokeHigh hs-CRP (>3 mg/L vs. <1 mg/L)Relative Risk (RR)3.01 (1.60 - 5.64)0.001[4]
Stroke (Death or new vascular events)High Homocysteine (≥18 µmol/L) + High hs-CRP (>3 mg/L)Relative Risk (RR)4.67 (1.96 - 11.14)0.001[4]
Stroke (Death or new vascular events)High Homocysteine (≥18 µmol/L) + High hs-CRP (>3 mg/L) (Adjusted)Relative Risk (RR)4.10 (1.61 - 10.45)0.003[4]
Coronary Heart Disease (CHD)hs-CRP + HomocysteineHazard Ratio (HR)1.34 (1.02, 1.75)-[2][11]
Strokehs-CRP + HomocysteineHazard Ratio (HR)1.79 (1.16, 2.76)-[2][11]
Strokehs-CRP + Homocysteine + Lipoprotein(a)Hazard Ratio (HR)2.99 (1.61, 5.58)-[2][11]
Sudden Cardiac DeathCRP (highest vs. lowest quartile)Relative Risk (RR)2.78 (1.35 - 5.72)<0.001[12]

Table 3: Diagnostic Accuracy of Homocysteine and hs-CRP in Predicting Coronary Heart Disease (CHD)

Biomarker(s)Area Under the Curve (AUC)95% Confidence Interval (CI)P-valueReference
hs-CRP0.8500.801 - 0.899< 0.001[13]
Homocysteine0.7910.735 - 0.848< 0.001[13]
hs-CRP + Homocysteine0.9460.913 - 0.979< 0.05 (vs. single markers)[13]
hs-CRP0.6690.580-0.758< 0.001[10]
Homocysteine0.6840.597-0.771< 0.001[10]
hs-CRP + Homocysteine0.7490.671-0.827< 0.001[10]

The data consistently demonstrate that both elevated homocysteine and hs-CRP are significant predictors of cardiovascular events. Notably, several studies indicate that the combined measurement of both biomarkers offers a stronger predictive value than either marker alone.[4][10][13] For instance, in predicting coronary artery disease, the odds ratio dramatically increases when both hs-CRP and homocysteine levels are in the highest quartile.[8][9] Similarly, the combination of high hs-CRP and homocysteine levels significantly increases the relative risk of death or new vascular events after a stroke.[4] The area under the curve (AUC) for predicting CHD is also significantly higher when both markers are considered together.[10][13]

Experimental Protocols

Accurate and reproducible measurement of homocysteine and hs-CRP is crucial for their clinical and research application. Below are detailed methodologies for key experiments cited.

Measurement of Total Homocysteine

1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This is a widely used and reliable method for quantifying total homocysteine in plasma or serum.[14][15][16]

  • Principle: Total homocysteine is determined after a two-step process. First, disulfide bonds are reduced to free thiols. Subsequently, these thiols are derivatized with a fluorescent reagent, allowing for sensitive detection by HPLC.

  • Sample Preparation:

    • Collect venous blood in EDTA-plasma tubes.

    • Centrifuge the sample (e.g., at 2000 g for 10 minutes at 2-8°C) within 30 minutes of collection to separate plasma.[16]

    • Store plasma at 2-8°C for short-term storage or at -20°C for long-term storage.[16]

  • Procedure:

    • Reduction: To release protein-bound homocysteine, a reducing agent such as dithiothreitol (DTT) or tributylphosphine is added to the plasma sample.[14][15]

    • Protein Precipitation: A precipitating reagent (e.g., trichloroacetic acid) is added to remove high molecular weight substances.[15]

    • Derivatization: The supernatant containing free thiols is mixed with a derivatizing agent, such as ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), and incubated (e.g., 10 minutes at 60°C).[16][17] This creates a stable, fluorescent derivative.

    • HPLC Analysis: An aliquot of the derivatized sample is injected into an HPLC system equipped with a reversed-phase column and a fluorescence detector (e.g., excitation at 385 nm and emission at 515 nm).[14]

    • Quantification: The concentration of homocysteine is calculated by comparing the peak area or height to that of a known calibrator, often using an internal standard for improved accuracy.[16]

2. Immunoassays (ELISA, Chemiluminescence)

Immunoassays offer a high-throughput and often automated alternative to HPLC.[1][18][19]

  • Principle: These assays are typically competitive immunoassays. After reduction of bound homocysteine, it is enzymatically converted to S-adenosyl-L-homocysteine (SAH). The SAH in the sample then competes with a labeled SAH conjugate for binding to a limited number of anti-SAH antibody sites. The amount of bound labeled conjugate is inversely proportional to the homocysteine concentration in the sample.

  • Sample Preparation: Similar to HPLC, plasma or serum is used.

  • Procedure (General):

    • Reduction and Enzymatic Conversion: The sample is treated with a reducing agent and then incubated with S-adenosyl-L-homocysteine hydrolase (SAHase) and adenosine to convert homocysteine to SAH.[1][19]

    • Immunoassay:

      • In an ELISA , the sample is added to microplate wells pre-coated with an anti-SAH antibody. An enzyme-conjugated SAH is then added, and after incubation and washing, a substrate is added to produce a colorimetric signal.[18]

      • In a chemiluminescent immunoassay (CLIA) , the labeled competitor might be an acridinium-labeled S-adenosyl cysteine, and the signal is a light emission measured by a luminometer.[19]

    • Quantification: A standard curve is generated using calibrators of known homocysteine concentrations to determine the concentration in the unknown samples.

Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common and sensitive method for hs-CRP measurement.[20][21]

  • Principle: This is a sandwich immunoassay. The sample is added to microplate wells coated with a monoclonal antibody specific for CRP. A second, enzyme-conjugated monoclonal antibody against a different epitope of CRP is then added, forming a "sandwich." The amount of bound enzyme is proportional to the CRP concentration.

  • Sample Preparation:

    • Collect serum or plasma (EDTA or heparin).

    • Serum should be separated after allowing blood to clot. Plasma should be separated by centrifugation.

    • Samples can be stored at 2-8°C for up to 5 days or frozen at -20°C or lower for longer periods.[22]

  • Procedure:

    • Binding: Standards, controls, and diluted patient samples are pipetted into the antibody-coated microplate wells and incubated.

    • Washing: The wells are washed to remove unbound substances.

    • Conjugate Addition: An enzyme-conjugated anti-CRP antibody (e.g., HRP-conjugated) is added to the wells and incubated.

    • Washing: The wells are washed again to remove unbound conjugate.

    • Substrate Reaction: A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.

    • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.

    • Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

    • Quantification: The hs-CRP concentration is determined from a standard curve.

2. Latex-Enhanced Immunoturbidimetric Assay

This is a rapid and widely used automated method.[22][23][24][25][26]

  • Principle: Latex particles are coated with anti-human CRP antibodies. When a sample containing CRP is added, the latex particles aggregate (agglutinate). This aggregation causes an increase in the turbidity of the solution, which is measured as an increase in light scattering or absorbance at a specific wavelength (e.g., 546 nm or 570 nm). The degree of turbidity is proportional to the CRP concentration.

  • Sample Preparation: Serum or plasma is used.

  • Procedure (Automated Analyzer):

    • The patient sample is mixed with a buffer.

    • The latex reagent is added.

    • The change in absorbance over time is measured by the analyzer.

    • The CRP concentration is automatically calculated by the instrument based on a calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual relationships and a typical experimental workflow.

G Conceptual Pathway of Homocysteine and CRP in Atherosclerosis cluster_risk Risk Factors cluster_biomarkers Biomarkers cluster_pathology Pathophysiological Effects cluster_outcome Clinical Outcome Genetic Predisposition Genetic Predisposition Homocysteine Homocysteine Genetic Predisposition->Homocysteine Nutrient Deficiency (B6, B12, Folate) Nutrient Deficiency (B6, B12, Folate) Nutrient Deficiency (B6, B12, Folate)->Homocysteine Inflammatory Stimuli Inflammatory Stimuli hsCRP hsCRP Inflammatory Stimuli->hsCRP Endothelial Dysfunction Endothelial Dysfunction Homocysteine->Endothelial Dysfunction Oxidative Stress Oxidative Stress Homocysteine->Oxidative Stress Thrombosis Thrombosis Homocysteine->Thrombosis Inflammation Inflammation hsCRP->Inflammation Atherosclerosis Atherosclerosis Endothelial Dysfunction->Atherosclerosis Oxidative Stress->Atherosclerosis Inflammation->Atherosclerosis Cardiovascular Events (MI, Stroke) Cardiovascular Events (MI, Stroke) Thrombosis->Cardiovascular Events (MI, Stroke) Atherosclerosis->Cardiovascular Events (MI, Stroke)

Caption: Interplay of Homocysteine and hs-CRP in CVD Pathogenesis.

G Experimental Workflow for Biomarker Comparison Study cluster_patient Patient Recruitment cluster_sample Sample Collection & Processing cluster_analysis Biomarker Analysis cluster_data Data Analysis & Outcome Patient Cohort with Suspected CVD Patient Cohort with Suspected CVD Blood Collection (EDTA/Serum tubes) Blood Collection (EDTA/Serum tubes) Patient Cohort with Suspected CVD->Blood Collection (EDTA/Serum tubes) Healthy Control Group Healthy Control Group Healthy Control Group->Blood Collection (EDTA/Serum tubes) Centrifugation Centrifugation Blood Collection (EDTA/Serum tubes)->Centrifugation Plasma/Serum Aliquoting & Storage Plasma/Serum Aliquoting & Storage Centrifugation->Plasma/Serum Aliquoting & Storage Homocysteine Assay (HPLC or Immunoassay) Homocysteine Assay (HPLC or Immunoassay) Plasma/Serum Aliquoting & Storage->Homocysteine Assay (HPLC or Immunoassay) hs-CRP Assay (ELISA or Immunoturbidimetry) hs-CRP Assay (ELISA or Immunoturbidimetry) Plasma/Serum Aliquoting & Storage->hs-CRP Assay (ELISA or Immunoturbidimetry) Statistical Analysis (e.g., ROC, Regression) Statistical Analysis (e.g., ROC, Regression) Homocysteine Assay (HPLC or Immunoassay)->Statistical Analysis (e.g., ROC, Regression) hs-CRP Assay (ELISA or Immunoturbidimetry)->Statistical Analysis (e.g., ROC, Regression) Comparison of Predictive Values Comparison of Predictive Values Statistical Analysis (e.g., ROC, Regression)->Comparison of Predictive Values Assessment of Combined Predictive Power Assessment of Combined Predictive Power Comparison of Predictive Values->Assessment of Combined Predictive Power Publication of Findings Publication of Findings Assessment of Combined Predictive Power->Publication of Findings

Caption: Workflow for Comparing Homocysteine and hs-CRP Predictive Value.

References

Unlocking Hyperhomocysteinemia Risk: A Comparative Guide to Genetic Risk Scores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic predisposition to hyperhomocysteinemia (HHcy) is crucial for advancing precision medicine and targeted therapeutic strategies. This guide provides a comprehensive comparison of validated genetic risk scores (GRS) for HHcy, alongside alternative risk assessment methods, supported by experimental data and detailed protocols.

Hyperhomocysteinemia, an established independent risk factor for a range of complex disorders including cardiovascular disease, is influenced by a combination of genetic and environmental factors.[1] Genetic risk scores, which aggregate the effects of multiple single nucleotide polymorphisms (SNPs), are emerging as valuable tools to quantify an individual's genetic susceptibility to HHcy.

Comparing Genetic Risk Score Models for Hyperhomocysteinemia

Several GRS models have been developed to predict the risk of HHcy or the efficacy of homocysteine-lowering therapies, such as folic acid supplementation. These models vary in the specific SNPs they incorporate and their predictive performance.

Genetic Risk Score (GRS) ModelIncluded Single Nucleotide Polymorphisms (SNPs)Key Performance MetricsTarget Population/Application
Simple Count GRS (scGRS) MTHFR rs1801131, MTHFR rs1801133, MTRR rs1801394, BHMT rs3733890[2]AUC: 0.859 (when added to traditional risk factors)[3]Predicting efficacy of folic acid therapy in HHcy patients[2][3]
Weighted GRS (wGRS) MTHFR rs1801131, MTHFR rs1801133, MTRR rs1801394, BHMT rs3733890[2]AUC: 0.859 (when added to traditional risk factors)[3]Predicting efficacy of folic acid therapy in HHcy patients[2][3]
Explained Variance GRS (EV-GRS) MTHFR rs1801131, MTHFR rs1801133, MTRR rs1801394, BHMT rs3733890[2]AUC: 0.910 (in a model with traditional risk factors); Accuracy: 83.33%[2][3]Predicting efficacy of folic acid therapy in HHcy patients[2][3]
Multi-locus GRS 18 SNPs across 13 loci (including MTHFR, MTR, CBS, etc.)[4]Explained 4.6% of tHcy variation[4]General population for assessing genetic influence on tHcy levels[4]

Alternative Risk Assessment Methods

Beyond genetic markers, several traditional and novel biomarkers are utilized to assess the risk of hyperhomocysteinemia and its associated complications.

Risk Assessment MethodKey Biomarkers/FactorsKey Performance Metrics
Traditional Clinical Risk Factors Age, sex, BMI, smoking, alcohol consumption, history of diabetes, hypertension, hyperlipidemia, stroke, and CHD[3]AUC: 0.846 (for predicting folic acid therapy efficacy)[5]
Biochemical Markers Plasma homocysteine levels, Vitamin B12, Folate[6]Elevated homocysteine is a direct indicator of HHcy.
Inflammatory Markers C-reactive protein (CRP)[7]Can indicate vascular stress associated with HHcy.

Experimental Protocols

The development and validation of a GRS for hyperhomocysteinemia typically involves the following key steps:

Experimental Workflow for GRS Development and Validation

GRS_Workflow cluster_dev GRS Development cluster_val GRS Validation Dev1 SNP Selection Dev2 Genotyping Dev1->Dev2 Dev3 Association Analysis Dev2->Dev3 Dev4 GRS Construction Dev3->Dev4 Val2 GRS Calculation Dev4->Val2 Apply GRS Model Val1 Independent Cohort Val1->Val2 Val3 Performance Evaluation Val2->Val3 Homocysteine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM ATP MAT MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl group donor Methyltransferases Methyltransferases Hcy Homocysteine SAH->Hcy SAHH SAHH Hcy->Met Cystathionine Cystathionine Hcy->Cystathionine MS MS (MTR) CBS CBS Cysteine Cysteine Cystathionine->Cysteine CTH CTH THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MTHFR MeTHF->THF Betaine Betaine Betaine->Met BHMT BHMT B12 Vitamin B12 B6 Vitamin B6 Folate Folate (B9)

References

Comparative Efficacy of B-Vitamin Formulations on Homocysteine Reduction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, this guide provides an objective comparison of various B-vitamin formulations in their capacity to lower plasma homocysteine levels. The following sections detail the experimental data, methodologies, and biochemical pathways supported by findings from multiple clinical studies.

Elevated total plasma homocysteine (tHcy) is a recognized biomarker associated with an increased risk for several pathological conditions. B-vitamins, particularly folate (B9), cobalamin (B12), and pyridoxine (B6), are essential cofactors in the metabolic pathways that regulate homocysteine concentrations. This guide synthesizes data from key clinical trials to compare the homocysteine-lowering effects of different forms and combinations of these vitamins.

Quantitative Comparison of B-Vitamin Interventions on Homocysteine Levels

The following tables summarize the quantitative data from randomized controlled trials investigating the impact of various B-vitamin formulations on plasma homocysteine.

Table 1: Effect of Folic Acid, Vitamin B12, and Vitamin B6 Supplementation on Plasma Homocysteine

Study / Meta-analysisIntervention GroupDosageDurationBaseline Homocysteine (µmol/L)Post-intervention Homocysteine (µmol/L)Mean Reduction (µmol/L)Percentage Reduction (%)
Homocysteine Lowering Trialists' Collaboration (Meta-analysis)[1][2][3]Folic Acid0.5-5 mg/day-12--25%
Folic Acid + Vitamin B120.5-5 mg/day FA + ~0.5 mg/day B12-12--32% (additional 7% reduction with B12)
Folic Acid + Vitamin B12 + Vitamin B60.5-5 mg/day FA + ~0.5 mg/day B12 + ~16.5 mg/day B6-12--No significant additional reduction with B6
Watanabe et al. (2019)[4][5][6]Multivitamin (Early Intervention)Low-dose B-vitamins2 months9.88.21.616.3%
Multivitamin (Later Intervention)Low-dose B-vitamins2 months10.87.43.431.5%
B-VITAGE Trial[7]Folic Acid + B6 + B122 mg FA + 25 mg B6 + 0.4 mg B1212 months----
Nigerian Children with Nephrotic Syndrome Trial[8]Folic Acid + B6 + B125 mg FA + 50 mg B6 + 1 mg B126 months12.8 ± 1.46.9 ± 2.15.946.1%
Placebo-6 months13.3 ± 1.812.9 ± 1.90.43.0%

Table 2: Comparison of Folic Acid and L-Methylfolate on Homocysteine Levels

StudyIntervention GroupDosageDurationBaseline Homocysteine (µmol/L)Post-intervention Homocysteine (µmol/L)Mean Reduction (µmol/L)Percentage Reduction (%)
Venn et al. (2003)[9]Folic Acid100 µ g/day 24 weeks---9.3%
L-5-Methyltetrahydrofolate (L-MTHF)113 µ g/day 24 weeks---14.6%
Placebo-24 weeks----

Experimental Protocols

Detailed methodologies from key clinical trials are provided below to allow for critical evaluation and replication of the findings.

Homocysteine Lowering Trialists' Collaboration (Meta-analysis)

This meta-analysis synthesized individual data from 12 randomized controlled trials.[1][2][3]

  • Study Design: Meta-analysis of randomized controlled trials.

  • Participants: 1114 individuals across 12 trials.

  • Intervention: Dietary supplementation with folic acid (0.5-5 mg/day), with or without vitamin B12 (~0.5 mg/day) and vitamin B6 (~16.5 mg/day).

  • Outcome Measures: The primary outcome was the change in blood homocysteine concentrations.

  • Data Analysis: Multivariate regression analysis was used to determine the effects of different doses of folic acid and the addition of vitamin B12 or B6 on homocysteine concentrations, standardized to pre-treatment homocysteine levels of 12 µmol/L and folate levels of 12 nmol/L.

Watanabe et al. (2019): Low-dose B vitamin supplementation trial[4][5][6]
  • Study Design: A randomized, controlled, crossover trial.

  • Participants: 127 Japanese men and women aged 40–65 years with at least one component of metabolic syndrome and not on medication for it.

  • Intervention: Participants were divided into an early intervention group and a later intervention group. Both groups consumed a supplement drink containing low-doses of B-vitamins for two months.

  • Outcome Measures: Plasma homocysteine levels, serum B-vitamins (B6, B12, folate), and flow-mediated dilatation were measured at baseline and after the intervention period.

  • Laboratory Methods: Specific laboratory methods for homocysteine and B-vitamin analysis were not detailed in the provided summary.

Venn et al. (2003): Folic Acid vs. L-Methylfolate[9]
  • Study Design: A 24-week, randomized, placebo-controlled intervention study.

  • Participants: 167 healthy, free-living volunteers.

  • Intervention: Participants were randomly assigned to one of three groups: 100 µ g/day folic acid, 113 µ g/day L-5-methyltetrahydrofolate (L-MTHF), or a placebo.

  • Outcome Measures: Total homocysteine (tHcy), plasma folate, and red blood cell folate concentrations were measured at baseline and at 8, 16, and 24 weeks.

  • Laboratory Methods: Blood samples were collected for the analysis of homocysteine and folate levels. The specific analytical methods were not detailed in the abstract.

Clinical Trial NCT05785585: Methylcobalamin vs. Cyanocobalamin (Protocol)[10]
  • Study Design: A randomized controlled trial to evaluate the effect of methylcobalamin consumption, compared to cyanocobalamin, on the nutritional status of vitamin B12.

  • Participants: A vegetarian population with marginal vitamin B12 deficiency.

  • Intervention: Consumption of either methylcobalamin or cyanocobalamin supplements.

  • Outcome Measures: The primary outcome is the change in vitamin B12 nutritional status. Secondary outcomes include changes in markers of vitamin B12 deficiency, such as holotranscobalamin, methylmalonic acid, and homocysteine.

  • Study Visits: The study protocol includes a preselection visit and seven study visits over 85 days for data and sample collection.

  • Note: As of the latest update, the results of this clinical trial have not been published.

Visualizing the Biochemical and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway for homocysteine and a typical experimental workflow for a clinical trial investigating B-vitamin supplementation.

Homocysteine_Metabolism Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Demethylation Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF B12 Vitamin B12 (Cobalamin) B12->Homocysteine Methionine Synthase B6 Vitamin B6 (Pyridoxine) B6->Homocysteine CBS

Caption: Homocysteine Metabolism Pathway.

Experimental_Workflow cluster_screening Screening Phase cluster_baseline Baseline Assessment cluster_intervention Intervention Phase cluster_followup Follow-up cluster_analysis Data Analysis Recruitment Participant Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Visit Baseline Visit Inclusion_Exclusion->Baseline_Visit Blood_Sample_1 Blood Sample Collection (Homocysteine, B-Vitamins) Baseline_Visit->Blood_Sample_1 Randomization Randomization Baseline_Visit->Randomization Group_A Group A (B-Vitamin Formulation) Randomization->Group_A Group_B Group B (Placebo/Alternative) Randomization->Group_B Follow_up_Visit Follow-up Visits Group_A->Follow_up_Visit Group_B->Follow_up_Visit Blood_Sample_2 Blood Sample Collection Follow_up_Visit->Blood_Sample_2 Adherence_Monitoring Adherence Monitoring Follow_up_Visit->Adherence_Monitoring Data_Analysis Statistical Analysis Follow_up_Visit->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Clinical Trial Experimental Workflow.

References

Homocysteine's Vascular Impact: A Head-to-Head Comparison Across Different Vascular Beds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis reveals the differential role of homocysteine in coronary, cerebral, peripheral, and renal vascular beds, providing critical insights for researchers and drug development professionals. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer a clear, comparative understanding of hyperhomocysteinemia's vascular consequences.

Elevated plasma homocysteine, a condition known as hyperhomocysteinemia, is a well-established independent risk factor for cardiovascular disease. However, its pathological effects are not uniform across all vascular territories. Understanding the nuances of homocysteine's impact on different vascular beds is crucial for developing targeted therapeutic strategies. This guide provides a head-to-head comparison of homocysteine's role in the coronary, cerebral, peripheral, and renal circulations, supported by experimental data and detailed methodologies.

Quantitative Comparison of Homocysteine-Associated Vascular Risk

The risk conferred by elevated homocysteine levels varies significantly among different vascular beds. The following tables summarize the quantitative association between homocysteine and the risk of disease in each vascular territory.

Table 1: Risk of Coronary Artery Disease (CAD) Associated with Elevated Homocysteine

Risk MetricValue95% Confidence IntervalKey Finding
Risk Ratio per 5 µmol/L increase1.181.10 - 1.26A modest but significant increase in CAD risk with every 5 µmol/L rise in homocysteine levels.[1][2]
Odds Ratio per 5 µmol/L increase1.321.19 - 1.45Consistent evidence from multiple studies indicating a positive association between homocysteine and CAD.

Table 2: Risk of Cerebrovascular Disease (Stroke) Associated with Elevated Homocysteine

Risk MetricValue95% Confidence IntervalKey Finding
Odds Ratio per 5 µmol/L increase1.591.29 - 1.96A stronger association is observed between elevated homocysteine and the risk of stroke compared to CAD.
Odds Ratio for Subcortical Vascular Encephalopathy5.7-Hyperhomocysteinemia is a significant independent risk factor for this form of cerebral small vessel disease.

Table 3: Association of Homocysteine with Peripheral Artery Disease (PAD)

Risk MetricValue95% Confidence IntervalKey Finding
Adjusted Odds Ratio (for male gender with high Hcy)2.901.18 - 7.12While a direct risk estimate per unit increase is less established, studies show a strong association, particularly in certain demographics.
Prevalence of Hyperhomocysteinemia in PAD patients40.7%-A high prevalence of elevated homocysteine is observed in individuals with peripheral artery disease.

Table 4: Association of Homocysteine with Renal Vascular Disease

Risk MetricValue95% Confidence IntervalKey Finding
Prevalence of Hyperhomocysteinemia in Renal Artery Stenosis51.7%-A significantly higher prevalence of hyperhomocysteinemia is found in patients with renal artery stenosis compared to controls (32.3%).[3]
Odds Ratio for Renal Impairment per 1 µmol/L increase (in stroke patients)1.12 - 1.181.08 - 1.22Elevated homocysteine is a strong predictor of renal impairment, highlighting its nephrotoxic potential.[4]
Odds Ratio for Vascular Complications in End-Stage Renal Disease (ESRD)2.91.4 - 5.8In patients with ESRD, high homocysteine levels are independently associated with a significantly increased risk of vascular complications.[3][5][6]

Underlying Pathophysiological Mechanisms: A Vicious Cycle of Vascular Damage

Homocysteine exerts its detrimental effects on the vasculature through a multi-pronged attack, primarily targeting the endothelium and smooth muscle cells. The core mechanisms include endothelial dysfunction, oxidative stress, inflammation, and proliferation of vascular smooth muscle cells. These processes are interconnected and create a self-amplifying cycle of vascular damage.

Endothelial Dysfunction and Oxidative Stress

Elevated homocysteine levels impair the function of the vascular endothelium, the critical inner lining of blood vessels. This dysfunction is primarily driven by a reduction in the bioavailability of nitric oxide (NO), a key molecule for vasodilation and vascular health. Homocysteine-induced oxidative stress, mediated by the activation of NADPH oxidase (NOX) and the generation of reactive oxygen species (ROS), plays a central role in this process. ROS can directly quench NO and also uncouple endothelial nitric oxide synthase (eNOS), leading to further ROS production and reduced NO synthesis.

Homocysteine_Endothelial_Dysfunction Hcy Homocysteine NOX NADPH Oxidase (NOX) Hcy->NOX Activates eNOS_uncoupling eNOS Uncoupling Hcy->eNOS_uncoupling Induces ROS Reactive Oxygen Species (ROS) NOX->ROS Produces NO Nitric Oxide (NO) Bioavailability ROS->NO Decreases eNOS_uncoupling->ROS Increases eNOS_uncoupling->NO Decreases Endo_Dysfunction Endothelial Dysfunction NO->Endo_Dysfunction Leads to

Homocysteine-induced endothelial dysfunction and oxidative stress.
Inflammation and Vascular Smooth Muscle Cell Proliferation

Homocysteine promotes a pro-inflammatory state within the vascular wall. It stimulates the expression of adhesion molecules on endothelial cells, facilitating the recruitment of inflammatory cells like monocytes. Furthermore, homocysteine directly acts on vascular smooth muscle cells (VSMCs), promoting their proliferation and migration, key events in the development of atherosclerotic plaques. This proliferative effect is mediated by various signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs).

Homocysteine_Inflammation_VSMC Hcy Homocysteine Endothelium Endothelium Hcy->Endothelium Activates VSMC Vascular Smooth Muscle Cells (VSMCs) Hcy->VSMC Directly stimulates Adhesion_Molecules Adhesion Molecules (e.g., VCAM-1, ICAM-1) Endothelium->Adhesion_Molecules Upregulates Monocytes Monocytes Adhesion_Molecules->Monocytes Recruits Atherosclerosis Atherosclerosis Monocytes->Atherosclerosis Contributes to MAPK MAPK Pathway (ERK1/2, p38) VSMC->MAPK Activates VSMC_Proliferation VSMC Proliferation & Migration MAPK->VSMC_Proliferation Promotes VSMC_Proliferation->Atherosclerosis Contributes to

Homocysteine's role in vascular inflammation and smooth muscle cell proliferation.

Experimental Protocols

A variety of established experimental protocols are utilized to investigate the role of homocysteine in vascular biology.

Measurement of Plasma Total Homocysteine
  • High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection: This is the most widely used method for quantifying total homocysteine in plasma. The protocol involves:

    • Sample Preparation: Collection of blood in EDTA-containing tubes, followed by immediate centrifugation to separate plasma.

    • Reduction of Disulfides: Treatment of the plasma sample with a reducing agent, such as dithiothreitol (DTT), to convert all forms of homocysteine (free, protein-bound, and oxidized) to its reduced form.

    • Derivatization: Reaction of the reduced homocysteine with a fluorescent labeling agent, commonly 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) or monobromobimane.

    • Chromatographic Separation: Injection of the derivatized sample into an HPLC system equipped with a C18 reverse-phase column to separate the homocysteine derivative from other plasma components.

    • Detection: Quantification of the fluorescently labeled homocysteine using a fluorescence detector.

Assessment of Endothelial Function
  • Flow-Mediated Dilation (FMD) of the Brachial Artery: A non-invasive ultrasound-based technique to assess endothelium-dependent vasodilation.

    • Baseline Measurement: The diameter of the brachial artery is measured at rest using a high-resolution ultrasound transducer.

    • Induction of Reactive Hyperemia: A blood pressure cuff is inflated on the forearm to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.

    • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release NO. The diameter of the brachial artery is continuously monitored for several minutes.

    • Calculation: FMD is expressed as the percentage change in the brachial artery diameter from baseline to its maximum diameter post-occlusion.

Quantification of Vascular Smooth Muscle Cell (VSMC) Proliferation
  • EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: A sensitive and specific method to measure DNA synthesis, an indicator of cell proliferation.

    • Cell Culture: VSMCs are cultured in appropriate media and treated with varying concentrations of homocysteine.

    • EdU Labeling: EdU, a nucleoside analog of thymidine, is added to the cell culture medium and is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.

    • Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent to allow entry of the detection reagents.

    • Click Chemistry Reaction: A fluorescent azide is added, which covalently binds to the alkyne group of the incorporated EdU in a highly specific "click" reaction.

    • Quantification: The percentage of EdU-positive cells (proliferating cells) is determined by fluorescence microscopy or flow cytometry.

Experimental_Workflow cluster_0 Homocysteine Measurement cluster_1 Endothelial Function Assessment cluster_2 VSMC Proliferation Assay Plasma_Sample Plasma Sample Reduction Reduction of Disulfides Plasma_Sample->Reduction Derivatization Fluorescent Derivatization Reduction->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection_Hcy Fluorescence Detection HPLC->Detection_Hcy Baseline_Ultrasound Baseline Brachial Artery Ultrasound Cuff_Occlusion Forearm Cuff Occlusion (5 min) Baseline_Ultrasound->Cuff_Occlusion Cuff_Release Cuff Release (Reactive Hyperemia) Cuff_Occlusion->Cuff_Release Post_Ultrasound Post-Occlusion Ultrasound Cuff_Release->Post_Ultrasound FMD_Calc FMD Calculation Post_Ultrasound->FMD_Calc VSMC_Culture VSMC Culture with Homocysteine EdU_Labeling EdU Labeling VSMC_Culture->EdU_Labeling Fix_Perm Fixation & Permeabilization EdU_Labeling->Fix_Perm Click_Reaction Click Chemistry Reaction Fix_Perm->Click_Reaction Quantification Fluorescence Quantification Click_Reaction->Quantification

Overview of key experimental workflows.

Conclusion

The evidence strongly indicates that homocysteine is a significant, independent risk factor for vascular disease across multiple vascular beds. The risk appears to be most pronounced in the cerebral circulation, followed by the coronary, peripheral, and renal vascular territories. The underlying pathophysiology is multifactorial, involving a complex interplay of endothelial dysfunction, oxidative stress, inflammation, and vascular smooth muscle cell proliferation. A deeper understanding of the distinct responses of different vascular beds to hyperhomocysteinemia is paramount for the development of targeted and effective therapeutic interventions. This guide provides a foundational resource for researchers and clinicians working to mitigate the vascular burden of elevated homocysteine.

References

Safety Operating Guide

Navigating the Disposal of Omonasteine: A Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Omonasteine": Initial searches for "this compound" did not yield specific results for a chemical with this name. It is possible that this is a novel compound, a trade name, or a potential typographical error for a more common laboratory reagent. The procedures outlined in this document are based on best practices for the disposal of general laboratory chemicals and specifically reference data for Homocysteine, a sulfur-containing amino acid, which may share structural or reactive similarities with the intended substance. Researchers must always consult their institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) if available.

This guide provides essential safety and logistical information for the proper disposal of laboratory chemicals, with a focus on procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

As specific data for "this compound" is unavailable, the following table summarizes the key chemical and physical properties of L-Homocysteine, a related sulfur-containing amino acid. This information is critical for assessing potential hazards and determining the appropriate disposal route.

PropertyValue
Chemical Formula C₄H₉NO₂S
Molar Mass 135.19 g/mol [1]
Appearance White crystalline powder
Solubility in Water Soluble
Melting Point 232 - 233 °C [decomposes]
Hazards Not classified as hazardous under GHS, but good laboratory practices should always be followed.

General Laboratory Chemical Disposal Procedures

The proper disposal of laboratory waste is crucial to prevent harm to personnel and the environment. The following steps provide a general framework for chemical waste management.

Step 1: Waste Identification and Classification

The first and most critical step is to identify and classify the waste.[2] Laboratory waste can be broadly categorized as chemical, biological, or radioactive. Chemical waste is further divided into hazardous and non-hazardous waste.

  • Hazardous Waste: Chemicals are considered hazardous if they exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Always consult the chemical's SDS to determine its specific hazards.

  • Non-Hazardous Waste: This category includes benign salts, sugars, and amino acids that are not contaminated with hazardous substances.[4] Some non-hazardous aqueous solutions may be suitable for drain disposal, but always check local regulations.[5][6]

Step 2: Waste Segregation

Proper segregation of waste is essential to prevent dangerous reactions.[2]

  • Store different classes of chemicals in separate, compatible containers.[3]

  • Never mix incompatible wastes, such as acids with bases, or oxidizers with flammable materials.[3]

  • Solid and liquid waste should be collected in separate containers.

Step 3: Labeling and Storage

All waste containers must be clearly and accurately labeled.[2][7]

  • The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive, toxic), and the date the container was first used for waste accumulation.[3]

  • Store waste containers in a designated satellite accumulation area, such as a fume hood, to prevent the release of vapors into the lab.[5]

  • Ensure that all containers are kept securely closed when not in use.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of chemical waste.[2][7] EHS professionals are trained in the proper handling and disposal of hazardous materials and will ensure that the waste is managed in compliance with all regulations.

Experimental Protocols

While no specific experiments for "this compound" disposal were found, a general protocol for the neutralization of non-hazardous acidic or basic solutions is provided below. This procedure should only be performed if the chemical is known to be non-hazardous and does not contain any other regulated substances.

Protocol: In-Lab Neutralization of Non-Hazardous Acidic/Basic Solutions

  • Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: For small quantities (≤ 25 mL) of concentrated acids or bases, dilute them by a factor of 10 in a large beaker of cold water. Always add acid or base to water, never the other way around.

  • Neutralization: Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric or acetic acid for bases) while stirring gently.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. The target pH range for drain disposal is typically between 5.5 and 9.0, but this can vary by municipality.

  • Disposal: Once the solution is neutralized, it can be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part solution), provided it does not contain any other hazardous components.[8]

Visualizing Disposal Workflows

To further clarify the disposal process, the following diagrams illustrate the general workflow for laboratory chemical waste disposal and a decision tree for waste segregation.

G cluster_0 Laboratory Chemical Waste Disposal Workflow A Waste Generation in the Laboratory B Identify & Classify Waste (Hazardous vs. Non-Hazardous) A->B C Segregate Waste by Hazard Class B->C D Label Container with Contents & Hazards C->D E Store in Designated Satellite Accumulation Area D->E F Request Pickup by Environmental Health & Safety (EHS) E->F G Professional Disposal (Treatment, Recycling, or Landfill) F->G

Caption: General workflow for the disposal of chemical waste in a laboratory setting.

G cluster_1 Chemical Waste Segregation Decision Tree start Chemical Waste Generated is_hazardous Is it Hazardous? start->is_hazardous is_liquid Is it Liquid or Solid? is_hazardous->is_liquid Yes non_hazardous Non-Hazardous Waste Container is_hazardous->non_hazardous No liquid_container Hazardous Liquid Waste Container is_liquid->liquid_container Liquid solid_container Hazardous Solid Waste Container is_liquid->solid_container Solid hazard_class Determine Hazard Class (Flammable, Corrosive, etc.) liquid_container->hazard_class solid_container->hazard_class

Caption: Decision tree for the segregation of laboratory chemical waste.

References

Essential Safety and Handling Protocols for Omonasteine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Omonasteine (CAS No. 60175-95-3) is publicly available. The following guidance is based on the safety information for its hydrochloride salt, 1,3-Thiazinane-4-carboxylic acid hydrochloride, and general best practices for handling thiol-containing carboxylic acids. Researchers must obtain the specific SDS from their supplier for comprehensive safety information before handling this compound.

This compound, also known as 1,3-thiazinane-4-carboxylic acid, requires careful handling in a laboratory setting to mitigate potential risks. The hydrochloride salt of this compound is known to cause skin and eye irritation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to ensure the safety of laboratory personnel when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications and Purpose
Eyes Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against splashes or airborne particles. If there is a significant risk of splashing, chemical safety goggles are recommended.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.
Body Laboratory CoatA standard laboratory coat should be worn to protect against skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hoodTo minimize inhalation of any dust or vapors. If significant aerosolization is expected, a NIOSH-approved respirator may be necessary, based on a formal risk assessment.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

Preparation:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, obtain and thoroughly review the specific SDS for this compound from your chemical supplier.

  • Designate a Handling Area: All handling of solid this compound should be conducted in a well-ventilated chemical fume hood.

  • Assemble all Necessary Equipment: Have all required equipment, including spatulas, weighing paper, and containers, readily available in the designated area.

  • Prepare for Spills: Ensure a spill kit appropriate for chemical powders is accessible.

Handling Procedure:

  • Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing the Compound: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood to avoid generating dust.

  • Dissolving the Compound: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Decontamination of Glassware: Glassware that has been in contact with this compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The glassware can then be washed with soap and water. For thiol-containing compounds, soaking glassware in a bleach solution overnight is a common practice to oxidize the thiol group.[1]

Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizing the Safety Workflow

The following diagram illustrates a logical workflow for ensuring safety when handling a chemical for which the specific SDS is not immediately available.

start Start: Need to handle this compound sds_check Do you have the specific SDS? start->sds_check get_sds Obtain SDS from supplier sds_check->get_sds Yes no_sds SDS not available sds_check->no_sds No review_sds Review SDS for specific hazards and handling instructions get_sds->review_sds ppe Select PPE based on identified potential hazards (skin/eye irritation) review_sds->ppe general_precautions Apply general precautions for similar chemical structures (thiol-containing carboxylic acid) no_sds->general_precautions general_precautions->ppe handling Handle in a fume hood with appropriate PPE ppe->handling disposal Dispose of waste according to general guidelines for thiol compounds and institutional procedures handling->disposal end End of Procedure disposal->end

Caption: Workflow for Safe Chemical Handling in the Absence of a Specific SDS.

References

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